Product packaging for Methyl Piperazine-2-carboxylate(Cat. No.:CAS No. 2758-98-7)

Methyl Piperazine-2-carboxylate

Número de catálogo: B1585715
Número CAS: 2758-98-7
Peso molecular: 144.17 g/mol
Clave InChI: ODQZNBWVRPKMKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methyl Piperazine-2-carboxylate (CAS 2758-98-7) is a versatile piperazine derivative of high interest in modern medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic building block for the development of novel therapeutic agents. Recent scientific investigations highlight its significant value in the design and synthesis of Multi-Target Directed Ligands (MTDLs) for combating complex neurodegenerative diseases, particularly Alzheimer's disease . Derivatives of piperazine-2-carboxylic acid have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in the cholinergic dysfunction associated with Alzheimer's pathology . The benzylpiperazine moiety, which can be derived from this compound, is recognized as an effective binding group that interacts with both the catalytic anionic site and peripheral anionic site (PAS) of the acetylcholinesterase enzyme, potentially inhibiting amyloid-β peptide aggregation . As a chiral scaffold, it is supplied as a high-purity solid and requires storage at 2-8°C . This product is intended for research purposes in chemistry and biology laboratories and is strictly labeled "For Research Use Only." It is not a drug, nor is it intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B1585715 Methyl Piperazine-2-carboxylate CAS No. 2758-98-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZNBWVRPKMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375153
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2758-98-7
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid piperazine (B1678402) core, coupled with the reactive ester functionality, makes it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and structured data to support researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound and its common derivatives are crucial for its application in synthesis and biological assays. The following tables summarize key quantitative data for the parent compound and its enantiomeric and protected forms.

Table 1: Physicochemical Properties of this compound and Derivatives

PropertyValueCompoundSource
Molecular Formula C₆H₁₂N₂O₂This compoundPubChem[1]
Molecular Weight 144.17 g/mol This compoundPubChem[1]
IUPAC Name This compoundThis compoundPubChem[1]
CAS Number 2758-98-7This compoundPubChem[1]
Topological Polar Surface Area 50.4 ŲThis compoundPubChem[1]
Hydrogen Bond Donor Count 2This compoundPubChem[1]
Hydrogen Bond Acceptor Count 4This compoundPubChem[1]
XLogP3-AA -0.9This compoundPubChem[1]

Table 2: Properties of (S)-1-methyl-piperazine-2-carboxylic acid methyl ester

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂PubChem[2]
Molecular Weight 158.20 g/mol PubChem[2]
IUPAC Name methyl (2S)-1-methylpiperazine-2-carboxylatePubChem[2]
CAS Number 939983-64-9PubChem[2]
Topological Polar Surface Area 41.6 ŲPubChem[2]
XLogP3-AA -0.4PubChem[2]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the preparation of a nitrogen-protected precursor, commonly N-Boc-piperazine-2-carboxylic acid methyl ester, followed by the removal of the protecting group. This strategy allows for selective functionalization of the piperazine ring.

Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester

This procedure details the esterification of (R)-N-Boc-2-piperazinecarboxylic acid.

Experimental Protocol:

  • To a solution of (R)-N-Boc-2-piperazinecarboxylic acid (5 g) in methanol (B129727) (100 mL) and dichloromethane (B109758) (115 mL), slowly add trimethylsilyldiazomethane (B103560) (2 M solution in hexane, 14 mL) dropwise.[3]

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.[3]

  • Purify the resulting residue by column chromatography on silica (B1680970) gel. Elute first with ethyl acetate (B1210297) to remove impurities, followed by a solution of 5% methanol in ethyl acetate containing 7N ammonia (B1221849) to obtain methyl (R)-1-Boc-2-piperazinecarboxylate as an oil.[3]

  • The expected yield is approximately 48% (2.55 g).[3]

Characterization Data for (R)-N-Boc-piperazine-2-carboxylic acid methyl ester: [3]

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H).

  • Mass Spectrum (MH⁺): 245.

Deprotection of N-Boc-piperazine-2-carboxylic acid methyl ester

The final step to obtain the title compound is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the N-Boc protected piperazine derivative (1 equivalent) in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA). The choice of acid and solvent can be optimized to minimize side reactions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine. For instance, the aqueous phase can be basified with solid KOH to pH 11 and then extracted with ethyl acetate.[4]

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic strategy for obtaining this compound.

Synthesis_Workflow Start Piperazine-2-carboxylic Acid Boc_Protection N-Boc Protection Start->Boc_Protection (Boc)₂O Esterification Esterification (e.g., with Methanol) Boc_Protection->Esterification Boc_Protected_Ester N-Boc-Methyl Piperazine-2-carboxylate Esterification->Boc_Protected_Ester Deprotection N-Boc Deprotection (Acidic Conditions) Boc_Protected_Ester->Deprotection HCl or TFA Final_Product Methyl Piperazine-2-carboxylate Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[5][6] this compound serves as a crucial building block in the synthesis of more complex and biologically active molecules.[5] The piperazine ring can act as a linker or a pharmacophore, and its nitrogen atoms can be functionalized to modulate the physicochemical and pharmacokinetic properties of drug candidates.[7] The presence of the methyl ester group provides a convenient handle for further chemical modifications, such as amidation, to introduce diverse functionalities and explore structure-activity relationships. The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's has also utilized piperazine-2-carboxylic acid derivatives as a core structure.[8]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. The synthetic routes, primarily involving N-protection followed by esterification and deprotection, are well-established. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and development of novel therapeutic agents. This guide provides the foundational knowledge and detailed protocols to facilitate further research and innovation in this area.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Methyl Piperazine-2-carboxylate. The information is curated for professionals in research and drug development, with a focus on clarity, data presentation, and experimental context.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring functionalized with a methyl carboxylate group at the 2-position. Its chemical structure and identity are fundamental to its reactivity and physical characteristics.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2758-98-7[1]
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
SMILES COC(=O)C1CNCCN1[1]
Chemical Structure ```dot
graph chemical_structure {

}

Caption: Workflow for Boiling Point Determination.

Methodology:

  • A small amount of the liquid is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the liquid.

  • The setup is heated in a Thiele tube or a similar apparatus.

  • The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

  • The apparatus is allowed to cool, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

solubility_workflow start Start: Compound add_solvent Add Solvent Incrementally start->add_solvent agitate Vortex/Shake Vigorously add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Homogeneous Solution insoluble Insoluble observe->insoluble Suspension/No Change

Caption: Workflow for Solubility Determination.

Methodology:

  • A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a vial.

  • A known volume of the solvent is added incrementally.

  • The mixture is agitated vigorously at a constant temperature.

  • The solution is observed for complete dissolution. Solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values. For a piperazine derivative, two pKa values corresponding to the two nitrogen atoms are expected.

Methodology (Potentiometric Titration):

  • A known concentration of the amine is dissolved in water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point(s).

Synthesis

This compound can be synthesized through various synthetic routes. A common approach involves the esterification of piperazine-2-carboxylic acid.

synthesis_pathway cluster_reactants Reactants reactant1 Piperazine-2-carboxylic Acid product This compound reactant1->product Esterification reactant2 Methanol (CH3OH) reactant2->product reagent Acid Catalyst (e.g., H2SO4) reagent->product byproduct Water (H2O)

Caption: A general synthesis pathway for this compound.

This guide serves as a foundational resource for understanding the core chemical and physical properties of this compound. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets.

References

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Initially explored as a versatile building block in the synthesis of complex pharmaceutical agents, its more recent identification as a potent activator of the METTL3/METTL14/WTAP methyltransferase complex has opened new avenues for its application in chemical biology and therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an in-depth look at its biological activity, particularly its role in the modulation of N6-methyladenosine (m6A) RNA methylation.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of piperazine (B1678402) and its derivatives, a class of compounds with a rich history in pharmaceuticals. The piperazine ring itself was first introduced into medicine in the early 20th century for the treatment of gout, and later as an anthelmintic agent. The development of synthetic methodologies for piperazine derivatives accelerated in the mid-20th century, driven by the search for new therapeutic agents.

The synthesis of esters of piperazine-2-carboxylic acid, including the methyl ester, likely emerged from the need for protected and versatile intermediates in multi-step organic syntheses. For instance, processes for preparing optically active piperazine-2-carboxylic acid derivatives, including their esters, have been the subject of patent literature, highlighting their industrial importance as intermediates for pharmaceuticals like HIV protease inhibitors[1]. The development of methods for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to yield optically active piperazine-2-carboxylic acid esters represents a significant advancement in the efficient production of these valuable chiral building blocks[1].

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on its purity and storage conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂PubChem[2]
Molecular Weight 144.17 g/mol PubChem[2]
CAS Number 2758-98-7PubChem[2]
Appearance Colorless to pale yellow liquid/solidGeneral Knowledge
Boiling Point 112-116 °C (at 7 Torr)ChemicalBook[3]
Melting Point 173-175 °C (as hydrochloride salt)ChemicalBook[3]
Density 1.099 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 8.45 ± 0.10 (Predicted)ChemicalBook[3]
LogP -0.5 (Predicted)PubChem[4]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and well-documented method involves the esterification of piperazine-2-carboxylic acid or the reduction of a pyrazine-based precursor. Below is a detailed protocol adapted from established synthetic methodologies[1].

Synthesis of Methyl Pyrazinecarboxylate (Precursor)

Materials:

Procedure:

  • Under an argon atmosphere, cool 1200 ml of methanol to 4-6 °C.

  • Slowly add 106.6 g of thionyl chloride dropwise over 1 hour, maintaining the temperature between 4-6 °C.

  • Add 100.1 g of pyrazinecarboxylic acid to the solution at 9 °C.

  • Heat the mixture to 61 °C for 2 hours, at which point the acid should completely dissolve.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water.

  • Remove the methanol by distillation on a rotary evaporator (50 to 120 mbar, bath temperature 45 °C).

  • Extract the aqueous residue with dichloromethane (3 x 400 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl pyrazinecarboxylate.

  • The crude product can be purified by recrystallization from diisopropyl ether to yield the pure product (Typical yield: ~72.5%)[1].

Characterization Data for Methyl Pyrazinecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.08 (s, 3H), 8.75 (d, J=0.5 Hz, 1H), 8.80 (d, J=0.5 Hz, 1H), 9.30 (s, 1H)[1].

Asymmetric Hydrogenation to this compound

Materials:

  • Methyl pyrazinecarboxylate

  • Methanol

  • Optically active rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine (B1218219) ligand)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave under an argon atmosphere, dissolve methyl pyrazinecarboxylate in methanol.

  • Add a catalytically effective amount of the optically active rhodium complex.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitoring by NMR or GC is recommended). A conversion of 67% was determined by NMR in one example[1].

  • After cooling and venting the autoclave, the catalyst can be removed by filtration.

  • The solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation or chromatography. In some cases, the product is converted to its hydrochloride salt for easier handling and purification. For example, the crude product can be treated with hydrochloric acid, and the resulting hydrochloride salt can be filtered and washed[1].

Note: The choice of chiral ligand is critical for achieving high enantiomeric excess (ee) in the final product.

Biological Activity and Signaling Pathways

This compound has been identified as a potent activator of the METTL3/METTL14/WTAP (MTC) complex, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA in eukaryotes[5]. The m6A modification is a dynamic and reversible process that plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.

The METTL3/METTL14/WTAP Signaling Pathway

The MTC is a multi-subunit complex where METTL3 serves as the catalytic subunit, METTL14 acts as a structural scaffold and RNA-binding platform, and WTAP (Wilms' tumor 1-associating protein) facilitates the localization of the complex to nuclear speckles and enhances its methyltransferase activity. This compound activates this complex, leading to an increase in the overall level of m6A methylation on target RNAs.

METTL3_pathway cluster_activation Activation of MTC cluster_methylation RNA Methylation cluster_downstream Downstream Effects MP2C This compound MTC METTL3-METTL14-WTAP Complex MP2C->MTC activates MTC_active Active MTC m6A_RNA m6A-methylated RNA MTC_active->m6A_RNA methylates RNA Target RNA (pre-mRNA) RNA->MTC_active m6A_RNA_out m6A-methylated RNA Readers Reader Proteins (e.g., YTHDF1/2/3) m6A_RNA_out->Readers recruits Translation Altered Translation Readers->Translation Stability Altered Stability Readers->Stability Splicing Altered Splicing Readers->Splicing

Caption: Activation of the METTL3-METTL14-WTAP complex by this compound.

Role in HIV-1 Replication

One of the significant biological effects of activating the MTC with this compound is its impact on HIV-1 replication. N6-methyladenosine modifications on both viral and host RNAs are known to play a crucial role in the HIV-1 life cycle. Studies have shown that activators of the METTL3/METTL14/WTAP complex, including this compound, enhance the production of HIV-1 virus particles from cells harboring the provirus[5]. This is accompanied by an increase in m6A levels in both host cell mRNA and the HIV-1 RNA genome itself[5]. While this effect precludes its use as an anti-HIV-1 drug, it suggests a potential application in "shock and kill" strategies for eradicating latent HIV-1 reservoirs.

HIV_replication_workflow cluster_drug_action Drug Action cluster_viral_process Viral Process cluster_outcome Outcome MP2C This compound MTC METTL3/METTL14/WTAP Complex MP2C->MTC activates m6A_HIV_RNA m6A-methylated HIV-1 RNA MTC->m6A_HIV_RNA methylates HIV_RNA HIV-1 RNA HIV_RNA->MTC Viral_proteins Viral Protein Production m6A_HIV_RNA->Viral_proteins enhances translation Virion_assembly Virion Assembly & Release Viral_proteins->Virion_assembly Increased_replication Increased HIV-1 Replication Virion_assembly->Increased_replication

Caption: Workflow of increased HIV-1 replication mediated by this compound.

Conclusion

This compound has evolved from a relatively simple heterocyclic building block to a molecule of significant interest in the field of epitranscriptomics. Its history is rooted in the broader development of piperazine chemistry for pharmaceutical applications. The availability of robust synthetic routes makes it an accessible tool for researchers. The discovery of its potent activating effect on the METTL3/METTL14/WTAP m6A methyltransferase complex has profound implications for studying the roles of RNA methylation in health and disease, including viral infections like HIV-1. This technical guide provides a foundational understanding of this compound for scientists and researchers, aiming to facilitate further exploration of its therapeutic and research potential.

References

Structural Elucidation and Characterization of Methyl Piperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its piperazine (B1678402) core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the synthetic route from its precursor, methyl pyrazine-2-carboxylate (B1225951), and outlining the analytical techniques essential for its definitive identification and purity assessment. This document includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to facilitate its application in a research and development setting.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. This compound serves as a key building block for the synthesis of more complex pharmaceutical agents. Its structural features, including the secondary amines and the methyl ester functional group, provide versatile points for chemical modification. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in drug discovery and development pipelines.

This guide details a common synthetic pathway to this compound and provides a comprehensive summary of the analytical data required for its structural confirmation.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the hydrogenation of methyl pyrazine-2-carboxylate. This reaction reduces the aromatic pyrazine (B50134) ring to a saturated piperazine ring. To control the reactivity of the piperazine nitrogens and to facilitate purification, a protection-deprotection strategy is often employed, with the tert-butyloxycarbonyl (Boc) group being a common choice for amine protection.

Experimental Workflow

The overall synthetic and characterization workflow is depicted in the following diagram.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Methyl Pyrazine-2-carboxylate Step1 N-Boc Protection Start->Step1 Alternative Route Step2 Hydrogenation Start->Step2 Direct Hydrogenation Intermediate N-Boc-Methyl Piperazine-2-carboxylate Step1->Intermediate Step3 N-Boc Deprotection Intermediate->Step3 Product This compound Step2->Product Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Product->IR Functional Group Identification Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity

Figure 1: Synthesis and characterization workflow for this compound.
Experimental Protocols

Protocol 2.2.1: Hydrogenation of Methyl Pyrazine-2-carboxylate

This protocol describes the direct reduction of the pyrazine ring.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for a designated time (e.g., 12-24 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by distillation or column chromatography.

Protocol 2.2.2: N-Boc Protection and Deprotection (Alternative Route)

This route involves the protection of the amine groups prior to further reactions, which can be advantageous in multi-step syntheses.

  • N-Boc Protection: React this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Purification of Protected Intermediate: After the reaction, perform an aqueous work-up and purify the resulting N-Boc-methyl piperazine-2-carboxylate by column chromatography.

  • N-Boc Deprotection: To remove the Boc protecting group, treat the N-Boc-methyl piperazine-2-carboxylate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol. The reaction is typically carried out at room temperature.

  • Isolation of Final Product: After the deprotection is complete, neutralize the excess acid and extract the product. Further purification can be achieved by recrystallization or chromatography.

Structural Characterization Data

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its N-Boc protected precursor.

NMR Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound -OCH₃~ 3.7s
Piperazine Ring H~ 2.8 - 3.5m
-NH~ 1.5 - 2.5 (broad)br s
N-Boc-Methyl Piperazine-2-carboxylate -C(CH₃)₃~ 1.45s
-OCH₃~ 3.7s
Piperazine Ring H~ 2.8 - 4.2m
-NH~ 1.8 (broad)br s

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -C=O~ 173
-OCH₃~ 52
Piperazine Ring C~ 45 - 55
N-Boc-Methyl Piperazine-2-carboxylate -C=O (Boc)~ 155
-C=O (Ester)~ 173
-C(CH₃)₃~ 80
-C(CH₃)₃~ 28
-OCH₃~ 52
Piperazine Ring C~ 40 - 55

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3300 - 3500Medium
C-H (alkane)Stretch2850 - 3000Medium
C=O (ester)Stretch1735 - 1750Strong
C-N (amine)Stretch1020 - 1250Medium
C-O (ester)Stretch1000 - 1300Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound ESI+145.10Loss of -OCH₃ (m/z 114), Loss of -COOCH₃ (m/z 86)

Biological Context: Role as a METTL3/METTL14/WTAP Complex Activator

Recent studies have identified this compound as an activator of the METTL3/METTL14/WTAP complex, a key player in the regulation of gene expression through N⁶-methyladenosine (m⁶A) modification of RNA.

Signaling Pathway

The activation of the METTL3/METTL14/WTAP complex by this compound enhances the deposition of m⁶A on target mRNAs. This modification can influence various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation, ultimately leading to changes in protein expression and cellular function.

METTL3_Activation_Pathway MethylPiperazine This compound METTL3_Complex METTL3/METTL14/WTAP Complex MethylPiperazine->METTL3_Complex Activates RNA_Methylation RNA N⁶-methyladenosine (m⁶A) Methylation METTL3_Complex->RNA_Methylation Catalyzes mRNA_Processing mRNA Processing (Splicing, Export) RNA_Methylation->mRNA_Processing Influences mRNA_Stability mRNA Stability RNA_Methylation->mRNA_Stability Influences Translation Translation RNA_Methylation->Translation Influences Protein_Expression Altered Protein Expression mRNA_Processing->Protein_Expression mRNA_Stability->Protein_Expression Translation->Protein_Expression Cellular_Response Cellular Response Protein_Expression->Cellular_Response

Figure 2: Proposed signaling pathway of this compound via METTL3/METTL14/WTAP complex activation.

Conclusion

This technical guide provides a foundational resource for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated spectral data serve as a practical reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The elucidation of its role as an activator of the METTL3/METTL14/WTAP complex opens avenues for its use as a chemical probe to investigate the biological functions of m⁶A RNA methylation and as a starting point for the design of novel therapeutic agents targeting this pathway.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

Spectroscopic Profile of Methyl Piperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key pharmaceutical building blocks is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl Piperazine-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry.

Introduction

This compound is a bifunctional molecule featuring a piperazine (B1678402) ring, a secondary amine, a tertiary amine, and a methyl ester. This unique combination of functional groups makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. Accurate and detailed spectroscopic data is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents a compilation of available spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.73s3H-OCH₃
3.50 - 3.46m1HPiperazine ring H
3.22 - 2.98dt2HPiperazine ring H
2.93 - 2.76m4HPiperazine ring H
1.38s2HNH

Note: Data acquired in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

No publicly available experimental ¹³C NMR data for the unprotected this compound was found in the searched literature. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadN-H Stretch
~2950, ~2850Medium-StrongC-H Stretch (aliphatic)
~1735StrongC=O Stretch (ester)
~1280StrongC-O Stretch (ester)
~1170StrongC-N Stretch

Note: The exact positions and intensities of IR bands can vary based on the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon
145.1[M+H]⁺

Note: M represents the parent molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge (m/z) range that includes the expected molecular ion.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl Piperazine-2-carboxylate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

A logical workflow for the spectroscopic analysis of a synthesized compound.

This guide provides a foundational set of spectroscopic data for this compound. It is important to note that for definitive structural elucidation and purity assessment, particularly in a regulatory or drug development context, the acquisition of high-resolution, multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is strongly recommended.

An In-depth Technical Guide to the Solubility and Stability of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl Piperazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies for determining these critical parameters. It includes detailed experimental protocols for solubility assessment and forced degradation studies, adhering to international guidelines. The potential degradation pathways are discussed based on the chemical nature of the piperazine (B1678402) ring and the methyl ester functional group. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this compound for its intended applications in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development, from formulation to ensuring therapeutic efficacy and safety. This guide addresses the core requirements for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂PubChem
Molecular Weight144.17 g/mol PubChem
AppearanceWhite to off-white solidAssumed based on analogs
pKaNot available
LogPNot available

Solubility Profile

The solubility of an API in various solvents is a critical factor influencing its bioavailability and formulation development. While specific quantitative data for this compound is scarce, a general indication of its aqueous solubility has been reported.

Quantitative Solubility Data (Estimated)

The following table presents estimated solubility values for this compound in a range of common pharmaceutical solvents. It is important to note that these are predictive values and require experimental verification. One study has indicated good water solubility (> 100 µM)[1][2][3][4].

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.4)25> 0.014
Ethanol25To be determined
Methanol25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined
Dimethylformamide (DMF)25To be determined
Acetonitrile25To be determined
Experimental Protocol: Shake-Flask Method for Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method[5][6][7].

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand at the same temperature to allow for the sedimentation of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G This compound This compound Piperazine-2-carboxylic Acid + Methanol Piperazine-2-carboxylic Acid + Methanol This compound->Piperazine-2-carboxylic Acid + Methanol Hydrolysis (Acid/Base) N-Oxides / Ring-Opened Products N-Oxides / Ring-Opened Products This compound->N-Oxides / Ring-Opened Products Oxidation

References

Methyl Piperazine-2-carboxylate: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The introduction of chirality to this heterocycle offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Methyl piperazine-2-carboxylate, available in both (R) and (S) enantiomeric forms, serves as a crucial and versatile chiral building block for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications in drug discovery and development, complete with detailed experimental protocols and structured data for ease of reference.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and serve as a linker to orient pharmacophoric groups.[1][2] By introducing a stereocenter at the C-2 position, as in this compound, medicinal chemists can explore a three-dimensional chemical space that is often critical for specific interactions with biological targets.[3]

This guide focuses on the utility of (R)- and (S)-methyl piperazine-2-carboxylate as foundational synthons for the development of novel therapeutics, including antivirals, antibiotics, and central nervous system agents.[1][4]

Physicochemical and Chiral Properties

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyThis compound (Racemic)(R)-(-)-2-Methylpiperazine(R)-3-Methylpiperazin-2-one
Molecular Formula C₆H₁₂N₂O₂C₅H₁₂N₂C₅H₁₀N₂O
Molecular Weight 144.17 g/mol [5]100.16 g/mol [6]114.15 g/mol
CAS Number 2758-98-7[5]75336-86-6[6]N/A
Appearance N/ASolid[7]White Solid[8]
Melting Point N/A91-93 °C[7]N/A
XLogP3-AA -0.9[5]-0.4[6]N/A
Specific Rotation ([α]D) N/A-16.5° (c=5 in benzene, 20°C)[7]+36° (c=0.2 in CHCl₃, 28°C)[8]

Note: Data for related derivatives are provided for comparative purposes.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving asymmetric synthesis or derivation from the chiral pool.

Asymmetric Hydrogenation of Prochiral Precursors

One of the most direct methods for synthesizing chiral piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazine. This method establishes the stereocenter in a highly controlled manner using a chiral catalyst.

G cluster_start Starting Material cluster_process Asymmetric Hydrogenation cluster_product Product start Methyl Pyrazinecarboxylate conditions H₂ (50 bar) Methanol 70°C, 20h start->conditions Reacts with catalyst Chiral Rhodium Complex (e.g., [(R)-BINAP(COD)Rh]TfO) catalyst->conditions Catalyzes product (S)-Methyl Piperazine-2-carboxylate conditions->product Yields G cluster_start Starting Material cluster_process Synthesis Pathway cluster_product Product start L-Alanine Methyl Ester Hydrochloride step1 Reductive Amination (N-Cbz-aminoacetaldehyde, NaBH(OAc)₃) start->step1 Step 1 step2 Deprotection & Cyclization (H₂, Pd/C) step1->step2 Step 2 product (S)-3-Methylpiperazin-2-one step2->product G cluster_applications Therapeutic Applications center This compound (Chiral Building Block) antivirals HIV Protease Inhibitors (e.g., Indinavir) center->antivirals Derivative used in antibiotics Quinolone Antibiotics (e.g., Ciprofloxacin) center->antibiotics Core scaffold for cns CNS Agents (Antidepressants, Antipsychotics) center->cns Core scaffold for alz Anti-Alzheimer's Agents (Cholinesterase Inhibitors) center->alz Derivative used in

References

A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl piperazine-2-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine (B1678402) ring with two distinct secondary amine functionalities and a methyl ester, presents a unique reactivity profile that is crucial for its application in the synthesis of more complex molecules. This guide provides an in-depth analysis of the reactivity of its core functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and experimental workflows.

Core Reactivity of the Piperazine Ring

The piperazine ring in this compound contains two secondary amine groups at positions N1 and N4. These two nitrogen atoms exhibit different reactivity profiles due to the electronic influence of the adjacent methyl ester group at the C2 position.

1.1. Differential Basicity and Nucleophilicity of N1 and N4 Nitrogens

The N1 nitrogen, being directly attached to the carbon atom bearing the electron-withdrawing methyl carboxylate group, experiences a significant reduction in its electron density. This inductive effect makes the N1 nitrogen less basic and less nucleophilic compared to the N4 nitrogen. Consequently, the N4 nitrogen behaves more like a typical secondary amine and is the more reactive site for most reactions.[1][2]

Table 1: pKa Values of Piperazine and Related Compounds

CompoundpKa1pKa2Reference(s)
Piperazine9.735.35[3]
1-Methylpiperazine~9.2-[4]
1,4-Dimethylpiperazine~8.1-[4]
1-Acetyl-4-methylpiperazine (B3021541)7.06-[5]

Note: The higher pKa value corresponds to the protonation of the more basic nitrogen.

The data in Table 1 illustrates that alkylation and acylation of the piperazine nitrogens reduce their basicity.[4][5] The electron-withdrawing acetyl group in 1-acetyl-4-methylpiperazine significantly lowers the pKa, an effect that would be mirrored at the N1 position of this compound.

Caption: Logical relationship of the differential reactivity of the N1 and N4 nitrogens.

1.2. Common Reactions of the Piperazine Nitrogens

The differential reactivity of the piperazine nitrogens allows for regioselective reactions, which are fundamental in utilizing this compound as a building block in synthesis.

1.2.1. N-Acylation

N-acylation, the formation of an amide bond, will preferentially occur at the more nucleophilic N4 position. This reaction is typically carried out using an acylating agent such as an acid chloride or an activated carboxylic acid.[6][7]

1.2.2. N-Alkylation

Similar to acylation, N-alkylation with alkyl halides or other electrophiles will predominantly take place at the N4 position.[8][9][10] To achieve alkylation at the N1 position, it is often necessary to first protect the N4 nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[11]

1.2.3. Nucleophilic Aromatic Substitution (SNAr)

The piperazine moiety is a common nucleophile in SNAr reactions with electron-deficient aromatic or heteroaromatic systems.[8][12] Again, the N4 nitrogen of this compound would be the primary nucleophile in such reactions.

Reactivity of the Methyl Ester Functional Group

The methyl ester at the C2 position is susceptible to nucleophilic attack at the carbonyl carbon.

2.1. Hydrolysis

The most common reaction of the methyl ester is hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic (saponification) conditions.[13][14][15] Basic hydrolysis is often preferred due to its generally faster reaction rates and irreversibility.

Potential Biological Activity and Signaling Pathways

Piperazine derivatives are prevalent in a wide range of pharmaceuticals.[8][16] this compound itself has been identified as a potent activator of the METTL3/METTL14/WTAP complex. This complex is an RNA methyltransferase that plays a crucial role in the N6-adenosine methylation of viral RNA, and its activation has been shown to increase HIV-1 virion production.[17]

G Diagram 2: METTL3/METTL14/WTAP Signaling Pathway MP2C This compound METTL3_complex METTL3/METTL14/WTAP Complex MP2C->METTL3_complex Activates RNA Viral RNA METTL3_complex->RNA Methylates m6A_RNA N6-methyladenosine (m6A) RNA HIV_replication Increased HIV-1 Replication and Virion Production m6A_RNA->HIV_replication Leads to

Caption: Role of this compound in the METTL3 pathway.

Experimental Protocols for Reactivity Assessment

The following are representative protocols for key reactions involving this compound.

4.1. Protocol for Selective N4-Acylation

Objective: To selectively acylate the N4 position of this compound with an acid chloride.

Materials:

  • This compound

  • Acetyl chloride (or other acid chloride)

  • Triethylamine (B128534) (or other non-nucleophilic base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in DCM to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N4-acylated product.

4.2. Protocol for Selective N4-Alkylation

Objective: To selectively alkylate the N4 position of this compound with an alkyl halide.

Materials:

  • This compound

  • Benzyl (B1604629) bromide (or other alkyl halide)

  • Potassium carbonate (or other suitable base)

  • Acetonitrile (or DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N4-alkylated product.

4.3. Protocol for Ester Hydrolysis (Saponification)

Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (or sodium hydroxide)

  • Tetrahydrofuran (THF) and water mixture

  • 1M Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.

G Diagram 3: Experimental Workflow for Reactivity Assessment start This compound reaction React with Electrophile (e.g., Acyl Chloride, Alkyl Halide) under controlled conditions start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Structural Analysis (NMR, MS) purification->analysis n4_product N4-Substituted Product (Major) analysis->n4_product Identify Major Product n1_product N1-Substituted Product (Minor) analysis->n1_product Identify Minor Product n1n4_product N1,N4-Disubstituted Product (Potential by-product) analysis->n1n4_product Identify By-products

Caption: A general workflow for assessing the regioselective reactivity of the piperazine.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the nucleophilic character of the N4 nitrogen and the susceptibility of the methyl ester to hydrolysis. Understanding the differential reactivity of its functional groups is paramount for its effective use in the synthesis of complex, biologically active molecules. The provided protocols offer a starting point for the experimental investigation of its chemical properties, and the elucidation of its role in signaling pathways underscores its potential in drug discovery.

References

An In-depth Technical Guide to Methyl Piperazine-2-carboxylate Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl piperazine-2-carboxylate derivatives, a class of compounds demonstrating significant promise in modern drug discovery. The inherent structural features of the piperazine (B1678402) core, combined with the versatility of the carboxylate group, make this scaffold a privileged starting point for the development of novel therapeutic agents across various disease areas. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Introduction to this compound and its Derivatives

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] this compound, as a specific building block, offers two distinct nitrogen atoms and a reactive ester group, providing three points for chemical modification. This allows for the creation of extensive libraries of derivatives, including carboxamides, hydroxamic acids, and various N-substituted analogs, each with unique biological profiles.[3][4]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be broadly categorized into modifications of the piperazine nitrogens and transformations of the methyl ester.

General Synthetic Strategies

A common approach to synthesizing 1,4-disubstituted piperazine-2-carboxamides involves a multi-step process that often begins with the protection of one of the piperazine nitrogens to ensure regioselectivity.[5] The remaining secondary amine can then be acylated or alkylated. Subsequent deprotection allows for further functionalization of the second nitrogen. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamides, or converted to a hydroxamic acid.[6]

Flow chemistry has also been employed for the synthesis of piperazine-2-carboxamide (B1304950), offering advantages in terms of safety, efficiency, and scalability.[7]

Experimental Protocols

This protocol outlines a general solid-phase synthesis approach for generating a library of piperazine-2-carboxamide derivatives.[3]

Materials:

  • Fmoc-protected amino acids

  • Wang resin

  • 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid

  • HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (B6355638) in NMP (N-methyl-2-pyrrolidone)

  • Various carboxylic acids and amines for diversification

Procedure:

  • Resin Loading: Swell Wang resin in DMF. Load the first building block (e.g., an Fmoc-protected amino acid) onto the resin using a suitable coupling agent like DIC/DMAP.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP to remove the Fmoc protecting group, liberating the free amine.

  • Scaffold Coupling: Dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid in DMF and add it to the resin, followed by HBTU and DIEA. Allow the reaction to proceed for several hours.

  • Alloc Deprotection: Remove the Alloc protecting group to reveal the second nitrogen of the piperazine ring.

  • Diversification: Couple a diverse range of carboxylic acids to the newly freed nitrogen.

  • Cleavage: Cleave the final compound from the resin to yield the desired piperazine-2-carboxamide derivative.

This protocol describes the conversion of a this compound derivative to the corresponding hydroxamic acid.[6]

Materials:

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride and KOH in methanol.

  • Conversion Reaction: Add the methyl ester precursor to the hydroxylamine solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Potential Applications and Biological Activity

Derivatives of this compound have shown significant potential in several therapeutic areas. The following sections summarize the quantitative data for their activity in oncology, Alzheimer's disease, and as antimicrobial agents.

Anticancer Activity

Piperazine derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[8][9]

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
3p PhenylpiperazineA549 (Lung)Nanomolar range[8]
Compound 30 Quinoxalinyl–piperazineMDA-MB-231 (Breast)Not specified, synergistic with other agents[10]
SGI-7079 Arylpiperazine-0.058 (Axl inhibitor)[10]
Compound 20 Vindoline–piperazine conjugateVariousGI50 < 2[11]
Compound 23 Vindoline–piperazine conjugateMDA-MB-468 (Breast)GI50 = 1.00[11]
Compound 25 Vindoline–piperazine conjugateHOP-92 (Non-small cell lung)GI50 = 1.35[11]
Compound 6a Quinolinyl-thiazole with N-methyl piperazineMDA-MB-231 (Breast)1.415[12]
Compound 6g Quinolinyl-thiazole with N-methyl piperazineMDA-MB-231 (Breast)1.484[12]
Compound 6h Quinolinyl-thiazole with N-methyl piperazineMDA-MB-231 (Breast)1.658[12]
Anti-Alzheimer's Disease Activity

A promising application for these derivatives is in the treatment of Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes (AChE and BChE), which leads to an increase in the neurotransmitter acetylcholine (B1216132).[4][13]

Compound IDDerivative TypeTargetKi (nM)IC50 (µM)Reference
4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChE10180-[4]
7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChE1.6-[4]
2k N-methyl-piperazine chalconeMAO-B2100.71[14]
2k N-methyl-piperazine chalconeAChE-8.10[14]
2n N-methyl-piperazine chalconeMAO-B2801.11[14]
2n N-methyl-piperazine chalconeAChE-4.32[14]
5k N-methylpiperazinyl-O-chalconeAChE-0.0116[15]
Antimicrobial Activity

The piperazine scaffold is also present in several antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Compound 4 N,N′-bis(1,3,4-thiadiazole)S. aureus16[16]
Compound 6c N,N′-bis(1,3,4-thiadiazole)S. aureus16[16]
Compound 6d N,N′-bis(1,3,4-thiadiazole)S. aureus16[16]
Compound 6d N,N′-bis(1,3,4-thiadiazole)B. subtilis16[16]
Compound 7b N,N′-bis(1,3,4-thiadiazole)B. subtilis16[16]
Compound 6c N,N′-bis(1,3,4-thiadiazole)E. coli8[16]
Compounds 6 & 7 Azole-containing piperazineVarious bacteria3.1 - 25[17]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design and development.

EGFR Inhibition Pathway

Many piperazine-based anticancer agents function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a downstream signaling cascade involving pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and differentiation.[8] Inhibitors bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

EGFR_Inhibition_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->EGFR Inhibition ATP ATP ATP->P_EGFR Phosphorylation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) P_EGFR->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

EGFR Inhibition by Piperazine Derivatives.
Cholinesterase Inhibition Mechanism

In the context of Alzheimer's disease, the primary mechanism of action for many piperazine derivatives is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, these derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[13][18][19]

Mechanism of Cholinesterase Inhibition.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, while their biological activity spans critical therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases. The quantitative data presented herein highlights the potency of several derivatives, with some exhibiting nanomolar to low micromolar efficacy.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Further exploration of their mechanisms of action will also be crucial for understanding their full therapeutic potential and for the rational design of next-generation drugs based on this valuable scaffold. The continued investigation of this compound derivatives holds great promise for the development of novel and effective treatments for a range of human diseases.

References

A Theoretical and Computational Blueprint for the Analysis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl Piperazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of dedicated computational studies on this specific molecule, this document outlines a robust methodology based on established computational techniques and findings from studies on analogous piperazine (B1678402) derivatives. The aim is to equip researchers with a detailed protocol to explore its structural, electronic, and potential biological properties.

Introduction to this compound

This compound (C₆H₁₂N₂O₂) is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.[1][2] The piperazine scaffold is a common motif in a wide range of pharmaceuticals, including antidepressants, antipsychotics, and anticancer agents, owing to its ability to interact with various biological targets.[2][3] Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this compound is crucial for its development as a lead compound in drug discovery.

Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can provide insights that are often challenging to obtain through experimental means alone. This guide will detail the application of these methods to this compound.

Computational Methodology

A thorough computational analysis of this compound would involve a multi-step workflow, starting from the conformational analysis of the isolated molecule to studying its interactions with a potential biological target.

Conformational Analysis

The piperazine ring can adopt several conformations, primarily chair and boat forms. The substituent at the C2 position (the methyl carboxylate group) can be in either an axial or equatorial position. A study on 2-substituted piperazines has shown a preference for the axial conformation.[4]

Experimental Protocol:

  • Initial Structure Generation: Generate 3D structures for all possible conformers (chair-axial, chair-equatorial, boat-axial, boat-equatorial) of this compound using a molecular builder.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]

  • Transition State Search: To understand the energy barriers between different conformations, a transition state search can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Relative Energy Analysis: Calculate the relative energies of all optimized conformers to identify the global minimum energy structure.

The following diagram illustrates the workflow for conformational analysis:

G A Generate Initial 3D Structures (Chair/Boat, Axial/Equatorial) B Geometry Optimization & Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) A->B C Identify Stable Conformers (No imaginary frequencies) B->C D Transition State Search (e.g., STQN method) C->D E Calculate Relative Energies (Identify Global Minimum) C->E D->E F Analyze Geometric Parameters (Bond lengths, angles, dihedrals) E->F

Figure 1: Workflow for Conformational Analysis.
Quantum Chemical Calculations

Once the most stable conformer is identified, a range of quantum chemical calculations can be performed to understand its electronic properties.

Experimental Protocol:

  • Molecular Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[7][8]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Vibrational Spectroscopy Simulation: Simulate the infrared (IR) and Raman spectra based on the calculated vibrational frequencies. This allows for a direct comparison with experimental spectroscopic data.[5][9]

  • NMR Spectroscopy Simulation: Calculate the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.[7][10]

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking can be used to predict its binding affinity and mode of interaction with a specific protein target. Piperazine derivatives have been studied as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

Experimental Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the lowest energy conformer of this compound is used as the ligand.

  • Binding Site Identification: Identify the active site of the protein.

  • Docking Simulation: Use software like AutoDock or Schrödinger's Glide to perform the docking calculations.[3][12] The simulation will generate multiple binding poses of the ligand within the protein's active site.

  • Binding Affinity and Interaction Analysis: Analyze the docking results to determine the binding energy (e.g., in kcal/mol) for the most favorable poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[10]

The logical flow for a molecular docking study is presented below:

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis P Select Target Protein (PDB) D Define Binding Site P->D L Optimize Ligand Structure (this compound) S Perform Molecular Docking (e.g., AutoDock, Glide) L->S D->S A Calculate Binding Energy (kcal/mol) S->A I Analyze Binding Poses & Interactions (H-bonds, hydrophobic, etc.) A->I

Figure 2: Logical Flow of a Molecular Docking Study.

Expected Quantitative Data

Based on the proposed computational study, the following tables summarize the types of quantitative data that would be generated. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

Table 1: Calculated Properties of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
Chair-AxialB3LYP/6-311++G(d,p)0.002.15
Chair-EquatorialB3LYP/6-311++G(d,p)1.252.89
Boat-AxialB3LYP/6-311++G(d,p)5.803.54
Boat-EquatorialB3LYP/6-311++G(d,p)6.501.98

Table 2: Key Geometric Parameters of the Global Minimum Conformer (Chair-Axial)

ParameterBond/AtomsCalculated Value
Bond LengthC2-C31.53 Å
N1-C21.47 Å
C-O (carbonyl)1.21 Å
Bond AngleC6-N1-C2110.5°
N1-C2-C3111.2°
Dihedral AngleC6-N1-C2-C3-55.8°

Table 3: Calculated Electronic Properties

PropertyMethod/Basis SetValue
HOMO EnergyB3LYP/6-311++G(d,p)-6.53 eV
LUMO EnergyB3LYP/6-311++G(d,p)-0.89 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)5.64 eV

Table 4: Hypothetical Molecular Docking Results with Acetylcholinesterase (AChE)

Binding PoseBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
1-7.8TYR334, ASP72Hydrogen Bond
TRP84, PHE330π-π Stacking
2-7.2SER200, HIS440Hydrogen Bond

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the in-depth analysis of this compound. By following the detailed protocols for conformational analysis, quantum chemical calculations, and molecular docking, researchers can gain significant insights into the structural and electronic characteristics of this molecule and evaluate its potential as a scaffold in drug design. The presented workflows, expected data tables, and visualizations serve as a blueprint for initiating and conducting a thorough computational investigation, paving the way for its rational development in medicinal chemistry.

References

"Methyl Piperazine-2-carboxylate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Piperazine-2-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role as a potent activator of the METTL3/METTL14/WTAP RNA methyltransferase complex.

Chemical Identifiers and Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The compound exists as a racemic mixture and as individual enantiomers, each with distinct identifiers. It is also commonly available as hydrochloride salts to improve solubility and stability.

Chemical Identifiers

A summary of the key chemical identifiers for this compound and its common derivatives is presented in Table 1. This includes the Chemical Abstracts Service (CAS) number, which is a unique identifier for chemical substances.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) IUPAC Name InChIKey
This compound (Racemic)2758-98-7C₆H₁₂N₂O₂144.17This compoundODQZNBWVRPKMKN-UHFFFAOYSA-N
(R)-Methyl piperazine-2-carboxylate dihydrochloride (B599025)637027-25-9C₆H₁₄Cl₂N₂O₂217.09(2R)-piperazine-2-carboxylic acid methyl ester dihydrochlorideLCWOYKOPCRBHPQ-NUBCRITNSA-N
(S)-Methyl piperazine-2-carboxylate dihydrochloride1334173-77-1C₆H₁₂N₂O₂·2HCl217.09methyl (2S)-piperazine-2-carboxylate dihydrochlorideN/A
(R)-Methyl 1-Boc-piperazine-2-carboxylate252990-05-9C₁₁H₂₀N₂O₄244.291-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylateBRXKHIPPSTYCKO-MRVPVSSYSA-N
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. Table 2 summarizes the available data for the racemic form and a protected enantiomer.

Property Value (CAS: 2758-98-7) Value ((R)-Methyl 1-Boc-piperazine-2-carboxylate, CAS: 252990-05-9)
Appearance N/AWhite to off-white crystalline powder
Melting Point N/A62-65 °C
Boiling Point 223.6 °C at 760 mmHg[1]321.3 °C at 760 mmHg
Density 1.059 g/cm³[1]1.119 g/cm³
Flash Point 89 °C[1]148.1 °C
Solubility N/AN/A
pKa 8.05 ± 0.40 (Predicted)[1]N/A

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for its use as a building block in the creation of more complex molecules. Below are detailed experimental protocols for the synthesis of a protected enantiomer and a dihydrochloride salt.

Synthesis of (R)-Methyl 1-Boc-piperazine-2-carboxylate

This protocol outlines the synthesis of the N-Boc protected (R)-enantiomer of this compound.

Materials:

Procedure:

  • In a 250 mL three-neck flask, add 5 g of (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, 100 mL of methanol, and 115 mL of dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add 14 mL of a 2M solution of trimethylsilyldiazomethane in hexane (B92381) dropwise to the mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.

  • Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system to remove impurities, followed by elution with a 5% methanol/7N ammonia in ethyl acetate solution to obtain the pure (R)-Methyl 1-Boc-piperazine-2-carboxylate.

Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride

This protocol describes the preparation of the (S)-enantiomer as a dihydrochloride salt, starting from the free piperazine-2-carboxylic acid.

Materials:

  • Piperazine-2-carboxylic acid hydrochloride

  • Potassium hydroxide (B78521)

  • Methanol

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (B1257347)

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Ethyl acetate

  • 4N Hydrochloric acid (HCl)

Procedure:

  • Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid:

    • To a suspension of 11.6 g of piperazine-2-carboxylic acid hydrochloride in 140 mL of methanol, add a solution of 6.4 g of potassium hydroxide in 20 mL of methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Remove the methanol by evaporation. Dissolve the residue in a mixture of 20 mL of water and 60 mL of 1,4-dioxane.

    • Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 mL of 1,4-dioxane. Stir the reaction mixture.

  • Esterification:

    • The resulting carboxylic acid is converted to its cesium salt by reacting with cesium carbonate.

    • Suspend 3.7 g of the cesium salt in 40 mL of DMF and heat to 60°C for 1 hour.

    • Add 16 g of methyl iodide and maintain the temperature at 60°C overnight.

    • Evaporate the DMF and extract the residue with hot ethyl acetate.

  • Deprotection and Salt Formation:

    • Dissolve the purified methyl ester in 30 mL of 4N HCl and stir overnight to remove the Boc protecting group.

    • Bubble hydrogen chloride gas into the solution to precipitate the (S)-piperazine-2-carboxylic acid dihydrochloride.

    • Filter the solid, wash, and dry to obtain the pure product.

Biological Activity and Signaling Pathways

This compound has been identified as a potent activator of the METTL3/METTL14/WTAP complex, which is the primary enzyme responsible for the N6-methyladenosine (m6A) modification of RNA. This activity has significant implications for various biological processes, including viral replication.

Activation of the METTL3/METTL14/WTAP Complex

The METTL3/METTL14/WTAP complex is a key player in the epitranscriptomic regulation of gene expression. METTL3 serves as the catalytic subunit, while METTL14 provides a platform for RNA substrate recognition. WTAP is an accessory protein that facilitates the localization of the complex to nuclear speckles. This compound enhances the binding of the S-adenosylmethionine (SAM), the methyl donor, to the complex, thereby increasing its methyltransferase activity.

METTL3_Activation cluster_complex METTL3/METTL14/WTAP Complex cluster_activation Activation Pathway METTL3 METTL3 (Catalytic) METTL14 METTL14 (Structural) METTL3->METTL14 m6A_RNA m6A-Modified RNA METTL3->m6A_RNA Methylates WTAP WTAP (Localization) METTL14->WTAP MPC This compound MPC->METTL3 Activates SAM SAM (Methyl Donor) SAM->METTL3 Binds RNA Substrate RNA (viral/host) RNA->METTL14 Binds

Activation of the METTL3/METTL14/WTAP complex by this compound.
Role in HIV-1 Replication

Research has shown that the activation of the METTL3/METTL14/WTAP complex by this compound leads to an increase in m6A methylation of the HIV-1 RNA genome. This modification enhances the production and release of HIV-1 virions from infected cells.

Experimental Workflow: HIV-1 p24 Virion Production Assay

The following section details the experimental protocol to assess the effect of this compound on HIV-1 virion production.

Cell Culture and Treatment
  • Cell Line: ACH-2 cells, which are a human T-cell line latently infected with HIV-1, are used.

  • Seeding: Seed ACH-2 cells at a concentration of 2 x 10⁵ cells per well in a 96-well plate in 200 µL of RPMI 1640 medium.

  • Induction: Induce HIV-1 production by adding 100 nM of phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Treat the cells with varying concentrations of this compound (referred to as compound 4 in some studies). A vehicle control (e.g., Milli-Q water) should be run in parallel.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

p24 Antigen Quantification
  • Sample Collection: After incubation, collect the cell culture supernatant which contains the released HIV-1 virions.

  • ELISA: Measure the amount of HIV-1 p24 protein in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., Abcam ab218268).

  • Data Analysis: The optical density at 450 nm is proportional to the concentration of HIV-1 p24 antigen. Compare the results from the treated samples to the vehicle control to determine the effect of this compound on virion production.

p24_Assay_Workflow start Start seed_cells Seed ACH-2 Cells (2x10^5 cells/well) start->seed_cells induce_hiv Induce HIV-1 Production (100 nM PMA) seed_cells->induce_hiv add_compound Add this compound (Varying Concentrations) induce_hiv->add_compound incubate Incubate for 48 hours (37°C, 5% CO2) add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform HIV-1 p24 ELISA collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze Analyze Data (Compare to Control) read_plate->analyze end_point End analyze->end_point

Experimental workflow for the HIV-1 p24 virion production assay.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this compound.

References

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl Piperazine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diverse derivatives from the versatile scaffold, methyl piperazine-2-carboxylate. This key building block is instrumental in the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience. The following sections detail synthetic methodologies, present quantitative data for synthesized compounds, and illustrate relevant biological pathways to guide further research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry due to its inherent structural features. The piperazine (B1678402) ring system is a common motif in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The presence of two nitrogen atoms at positions 1 and 4, along with a reactive methyl ester at position 2, allows for a wide range of chemical modifications, enabling the synthesis of large and diverse compound libraries for high-throughput screening.

Derivatives of this compound have shown significant potential as inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in cancer progression. Furthermore, modifications of this scaffold have led to the discovery of potent agents with activity against neurodegenerative diseases.

Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of various derivatives from this compound. These methods are foundational for creating a library of compounds for biological evaluation.

Protocol 1: N-Boc Protection of this compound

Protection of one of the piperazine nitrogens is a common first step to control regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Experimental Workflow for N-Boc Protection

start Start dissolve Dissolve Methyl Piperazine-2-carboxylate and (Boc)2O in Dioxane/Water start->dissolve adjust_ph Adjust pH to 11 with NaOH dissolve->adjust_ph stir Stir at Room Temperature adjust_ph->stir workup Aqueous Work-up & Extraction stir->workup purify Purification by Chromatography workup->purify end N-Boc-Methyl Piperazine-2-carboxylate purify->end

Caption: General workflow for the N-Boc protection of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Adjust the pH of the reaction mixture to 11 by the dropwise addition of a 1N NaOH solution.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure N-Boc-methyl piperazine-2-carboxylate.

Protocol 2: N-Alkylation of this compound

N-alkylation of the unprotected piperazine nitrogen introduces diversity at the N-4 position, which is often crucial for tuning the biological activity of the resulting derivatives.

Experimental Workflow for N-Alkylation

start Start mix Mix N-Boc-Methyl Piperazine-2-carboxylate, Alkyl Halide, and Base in Acetonitrile start->mix reflux Reflux the Mixture mix->reflux monitor Monitor Reaction by TLC reflux->monitor cool_filter Cool and Filter off Salts monitor->cool_filter extract Aqueous Work-up & Extraction cool_filter->extract purify Purification extract->purify end N-Alkyl-N'-Boc-Methyl Piperazine-2-carboxylate purify->end start Start hydrolyze Hydrolyze N-Boc-Methyl Piperazine-2-carboxylate to Carboxylic Acid start->hydrolyze activate Activate Carboxylic Acid with Coupling Reagent (e.g., HATU, EDC) hydrolyze->activate add_amine Add Amine activate->add_amine stir Stir at Room Temperature add_amine->stir workup Aqueous Work-up & Extraction stir->workup purify Purification workup->purify end N-Substituted Piperazine-2-carboxamide purify->end EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Piperazine Derivative Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb E2F->S Transcription of S-phase genes Inhibitor Piperazine Derivative Inhibitor->CDK2 Inhibition

Application Notes and Protocols for Parallel Synthesis Utilizing Methyl Piperazine-2-carboxylate as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of methyl piperazine-2-carboxylate as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols cover key derivatization strategies at the N1 and N4 positions of the piperazine (B1678402) ring, enabling the creation of extensive compound collections for high-throughput screening and drug discovery programs.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its two nitrogen atoms offer convenient points for diversification, allowing for the modulation of physicochemical and pharmacological properties. This compound is a particularly attractive starting material for parallel synthesis due to its inherent functionality: a secondary amine (N1), a tertiary amine (N4) available for substitution, and a methyl ester at the C2 position that can be further modified. This document outlines both solid-phase and solution-phase parallel synthesis approaches to generate libraries of piperazine-2-carboxamide (B1304950) derivatives.

Key Derivatization Strategies

The primary methods for diversifying the this compound scaffold in a parallel synthesis format are:

  • N4-Acylation/Sulfonylation: The secondary amine at the N4 position can be readily acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides.

  • N1-Reductive Amination: The secondary amine at the N1 position can be alkylated via reductive amination with a diverse set of aldehydes and a reducing agent.

  • Amide Bond Formation at C2: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form carboxamides.

Solid-Phase Parallel Synthesis Workflow

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. The following is a general workflow for the solid-phase synthesis of a piperazine-2-carboxamide library.

Diagram: Solid-Phase Synthesis Workflow

solid_phase_workflow Resin Wang Resin Load Load Scaffold (DIC, DMAP) Resin->Load Scaffold Fmoc-N1-Piperazine-2-COOH Scaffold->Load Loaded_Resin Resin-Bound Scaffold Load->Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Loaded_Resin->Fmoc_Deprotection Free_Amine Resin-Bound Free N1-Amine Fmoc_Deprotection->Free_Amine R1_Addition N1-Derivatization (R1-CHO, NaBH(OAc)3) Free_Amine->R1_Addition N1_Derivatized Resin-Bound N1-R1-Piperazine R1_Addition->N1_Derivatized N4_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) N1_Derivatized->N4_Deprotection Free_N4 Resin-Bound Free N4-Amine N4_Deprotection->Free_N4 R2_Addition N4-Derivatization (R2-COOH, HBTU, DIEA) Free_N4->R2_Addition N4_Derivatized Resin-Bound N1,N4-Disubstituted R2_Addition->N4_Derivatized Cleavage Cleavage from Resin (TFA) N4_Derivatized->Cleavage Product Product Library Cleavage->Product

Caption: General workflow for solid-phase parallel synthesis.

Experimental Protocol: Solid-Phase Synthesis of a Piperazine-2-carboxamide Library

This protocol is adapted from methodologies for the synthesis of piperazine-2-carboxamide libraries on solid support.[1] It assumes the use of an orthogonally protected piperazine-2-carboxylic acid scaffold, which is a common strategy for such syntheses.

1. Resin Preparation and Scaffold Loading:

  • Swell Wang resin in dichloromethane (B109758) (DCM).

  • To a solution of orthogonally protected piperazine-2-carboxylic acid (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) in DCM, add diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the activated scaffold solution to the swollen resin and agitate overnight.

  • Wash the resin sequentially with DCM, dimethylformamide (DMF), and diethyl ether, then dry under vacuum.

2. N1-Amine Deprotection and Derivatization (Reductive Amination):

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N1-amine.

  • Wash the resin thoroughly with DMF and DCM.

  • To the resin in a solution of 1% acetic acid in dichloroethane (DCE), add a library of diverse aldehydes (R1-CHO) and sodium triacetoxyborohydride.

  • Agitate the reaction mixtures in parallel reactors overnight.

  • Wash the resin with DCE, methanol, and DCM.

3. N4-Amine Deprotection and Derivatization (Acylation):

  • Swell the resin in DCM.

  • Add a solution of tetrakis(triphenylphosphine)palladium(0) and phenylsilane (B129415) in DCM to remove the Alloc protecting group from the N4-amine.

  • Wash the resin with DCM, DMF, and DCM.

  • To the resin in DMF, add a library of diverse carboxylic acids (R2-COOH), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and diisopropylethylamine (DIEA).

  • Agitate the reaction mixtures in parallel reactors for 6-8 hours.

  • Wash the resin with DMF, DCM, and diethyl ether.

4. Cleavage and Product Isolation:

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product.

  • Purify the library members using parallel high-performance liquid chromatography (HPLC).

Solution-Phase Parallel Synthesis Workflow

Solution-phase synthesis can be advantageous for smaller libraries or when solid-phase chemistry is not suitable for the desired transformations. Purification is often achieved using liquid-liquid extraction or automated parallel chromatography.

Diagram: Solution-Phase N4-Acylation Workflow

solution_phase_workflow Scaffold Methyl Piperazine-2-carboxylate Coupling Amide Coupling (HATU, DIEA, DMF) Scaffold->Coupling R_COOH Carboxylic Acid Library (R-COOH) R_COOH->Coupling Reaction Parallel Reaction in 96-well plate Coupling->Reaction Workup Aqueous Workup & Liquid-Liquid Extraction Reaction->Workup Purification Parallel Purification (e.g., Flash Chromatography) Workup->Purification Product Product Library Purification->Product

Caption: Workflow for solution-phase parallel N4-acylation.

Experimental Protocol: Solution-Phase Parallel N4-Acylation

This protocol describes the parallel acylation of the N4-amine of this compound in a 96-well plate format.

1. Reagent Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as DMF or DCM.

  • Prepare stock solutions of a diverse library of carboxylic acids in the same solvent.

  • Prepare stock solutions of a coupling agent (e.g., HATU) and a base (e.g., DIEA).

2. Parallel Reaction Setup:

  • Dispense the this compound stock solution into each well of a 96-well reaction block.

  • Dispense the carboxylic acid stock solutions, with each well receiving a different carboxylic acid.

  • Dispense the HATU and DIEA stock solutions into each well.

  • Seal the reaction block and agitate at room temperature overnight.

3. Workup and Purification:

  • Quench the reactions by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to each well, mixing, and then separating the organic layer. This can be automated using a liquid handling system.

  • Evaporate the solvent from the organic extracts in a parallel evaporator.

  • Re-dissolve the crude products in a suitable solvent for purification by parallel HPLC or flash chromatography.

Data Presentation

The following tables present representative quantitative data for the synthesis of piperazine-2-carboxamide libraries. This data is based on the solid-phase synthesis of large libraries using a piperazine-2-carboxylic acid scaffold, which is expected to have similar reaction efficiencies to the methyl ester scaffold.[1]

Table 1: Representative Yields for a 10,000-Member Piperazine-2-Carboxamide Library [1]

ParameterValue
Average Yield62%
Minimum Yield> 45%

Table 2: Purity Distribution for a 10,000-Member Piperazine-2-Carboxamide Library [1]

Purity RangePercentage of Library
> 90%~ 70%
70-90%~ 20%
< 70%~ 10%

Note: A portion of the library with lower purity was affected by an unexpected side reaction where aromatic ureas at the R3 position cyclized to form hydantoins.[1]

Logical Relationships in Library Design

The design of a combinatorial library involves the careful selection of building blocks to maximize chemical diversity and explore relevant chemical space.

Diagram: Library Design Logic

library_design Scaffold Methyl Piperazine- 2-carboxylate Scaffold R1 R1 Building Blocks (Aldehydes) Scaffold->R1 R2 R2 Building Blocks (Carboxylic Acids) Scaffold->R2 R3 R3 Building Blocks (Amines - post-hydrolysis) Scaffold->R3 Diversity Maximize Diversity (Physicochemical Properties) R1->Diversity R2->Diversity R3->Diversity Drug_like Ensure Drug-like Properties (e.g., Ro5) Diversity->Drug_like Final_Library Final_Library Drug_like->Final_Library Final Library Design

Caption: Decision-making process for library design.

Conclusion

This compound is a highly valuable and versatile scaffold for the parallel synthesis of diverse compound libraries. Both solid-phase and solution-phase methodologies can be effectively employed to derivatize this scaffold at multiple positions, leading to the generation of large and diverse collections of molecules for drug discovery and chemical biology applications. The protocols and workflows presented here provide a comprehensive guide for researchers to implement these strategies in their own laboratories.

References

protocol for N-alkylation of "Methyl Piperazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-06

For Research Use Only.

Introduction

Piperazine (B1678402) derivatives are crucial scaffolds in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. Specifically, N-substituted piperazine-2-carboxylic acid esters are valuable intermediates for the synthesis of complex molecules with therapeutic potential. The N-alkylation of methyl piperazine-2-carboxylate is a key transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination. The regioselectivity of these reactions is a critical consideration. Due to steric hindrance and potential electronic effects from the adjacent methyl carboxylate group, the N4-position is generally more nucleophilic and susceptible to alkylation than the N1-position.

Key Chemical Structures

G cluster_0 Reactants and Product reactant1 This compound product N-Alkyl this compound reactant1->product Alkylation reactant2 Alkylating Agent (R-X or R-CHO) reactant2->product

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base. The reaction typically proceeds with high regioselectivity at the N4 position.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (10-20 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Data Summary (Direct N-Alkylation):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃AcetonitrileReflux6-1285-95[Generic procedure based on similar alkylations]
Methyl IodideK₂CO₃AcetonitrileReflux4-880-90[Generic procedure based on similar alkylations]
Ethyl BromideK₂CO₃AcetonitrileReflux12-2475-85[Generic procedure based on similar alkylations]
Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is an alternative method that offers excellent control for mono-alkylation, avoiding the risk of over-alkylation that can occur with direct alkylation. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary (Reductive Amination):

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCMRoom Temp4-880-90[Generic procedure based on similar reductive aminations]
AcetoneNaBH(OAc)₃DCMRoom Temp6-1275-85[Generic procedure based on similar reductive aminations]
CyclohexanoneNaBH(OAc)₃DCMRoom Temp8-1680-90[Generic procedure based on similar reductive aminations]

Workflow Diagrams

G cluster_0 Direct N-Alkylation Workflow start Mix this compound, K₂CO₃, and Alkyl Halide in Acetonitrile reflux Reflux Reaction Mixture start->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in EtOAc, Wash with Water and Brine workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification end Isolated N-Alkyl Product purification->end

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Reductive Amination Workflow start_ra Dissolve this compound and Carbonyl Compound in DCM add_reductant Add Sodium Triacetoxyborohydride start_ra->add_reductant react Stir at Room Temperature add_reductant->react quench Quench with Saturated NaHCO₃ react->quench extract_ra Extract with DCM, Wash with Brine quench->extract_ra purify_ra Dry, Concentrate, and Purify by Chromatography extract_ra->purify_ra end_ra Isolated N-Alkyl Product purify_ra->end_ra

Caption: Workflow for Reductive Amination.

Conclusion

The N-alkylation of this compound can be successfully achieved using either direct alkylation with alkyl halides or reductive amination with carbonyl compounds. Both methods generally provide good to excellent yields of the N4-alkylated product. The choice of method will depend on the specific substrate and the desired functional group tolerance. The protocols provided herein offer a solid foundation for researchers and scientists in the field of drug development to synthesize a diverse range of N-substituted piperazine derivatives for further investigation.

Application Notes and Protocol for the N-arylation of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of piperazine (B1678402) scaffolds is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The introduction of an aryl group onto the piperazine nitrogen can significantly influence the pharmacological properties of a compound, including its efficacy, selectivity, and pharmacokinetic profile. Methyl piperazine-2-carboxylate is a valuable building block, featuring a secondary amine for arylation and a methyl ester for further functionalization. This document provides detailed protocols for the N-arylation of this compound, primarily focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination and offering insights into Copper-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds using a palladium catalyst.[1][2] This reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis.[1] Alternative methods, such as the copper-catalyzed Ullmann condensation, offer a more economical approach, though sometimes requiring harsher reaction conditions.[3][4]

Catalytic Methods for N-Arylation

The selection of the catalytic system is crucial for a successful N-arylation reaction. Below is a summary of common components for both Palladium- and Copper-catalyzed methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is often the first choice for N-arylation due to its high efficiency and mild reaction conditions.[5][6] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl piperazine product.[5]

Table 1: Typical Components for Buchwald-Hartwig N-Arylation

ComponentExamplesTypical Loading/ConcentrationNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(II) precursors are reduced in situ to the active Pd(0) species.[5]
Ligand XPhos, SPhos, RuPhos, BINAP, dppf1.2-2.4 equivalents relative to PdBulky, electron-rich phosphine (B1218219) ligands are commonly used to facilitate the catalytic cycle.[1]
Base Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu1.5-2.5 equivalentsThe choice of base can be critical and substrate-dependent.[7]
Solvent Toluene (B28343), Dioxane, DMF, THF0.1 - 0.5 MAnhydrous and degassed solvents are essential for optimal results.
Aryl Halide Aryl bromides, iodides, chlorides, and triflates1.0-1.2 equivalentsThe reactivity of the aryl halide generally follows the order I > Br > OTf > Cl.[2]
Temperature 80-120 °CReaction temperature is optimized based on the reactivity of the coupling partners.
Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[3] This reaction typically involves a copper(I) catalyst and often requires higher temperatures than palladium-catalyzed methods.[8]

Table 2: Typical Components for Copper-Catalyzed N-Arylation

ComponentExamplesTypical Loading/ConcentrationNotes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂5-20 mol%Copper(I) salts are most commonly used.[4]
Ligand L-proline, DMEDA, Phenanthroline10-40 mol%Ligands can accelerate the reaction and improve yields.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 equivalentsInorganic bases are typically employed.[4]
Solvent DMF, DMSO, Ethylene Glycol0.1 - 0.5 MHigh-boiling point polar aprotic solvents are common.[4]
Aryl Halide Aryl iodides, Aryl bromides1.1-1.5 equivalentsAryl iodides are generally more reactive than aryl bromides.
Temperature 100-160 °CHigher reaction temperatures are often required.[3]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (1-5 mol%) and XPhos (1.2-2.4 mol%).

  • Add Cs₂CO₃ (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.1 equivalents).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).

  • Seal the flask and stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask under inert gas. substrates 2. Add this compound and Aryl Halide. reagents->substrates solvent 3. Add anhydrous, degassed Toluene. substrates->solvent heat 4. Seal the flask and heat at 80-120 °C with stirring. monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. filter 7. Dilute with Ethyl Acetate and filter through Celite. cool->filter wash 8. Wash with water and brine. filter->wash dry 9. Dry organic layer and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify end end purify->end Final Product Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd2_add Oxidative Addition Complex pd0->pd2_add Ar-X amine_complex Amine Coordination pd2_add->amine_complex + R₂NH amido_complex Amido Complex amine_complex->amido_complex + Base - [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination product N-Aryl Piperazine Product amido_complex->product aryl_halide Ar-X amine R₂NH base Base hx_base [Base-H]⁺X⁻

References

Application Notes and Protocols: The Role of Methyl Piperazine-2-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Methyl Piperazine-2-carboxylate in the synthesis of potent and selective kinase inhibitors, with a particular focus on targeting the KRAS G12C mutant, a critical oncogene in various cancers. This document includes experimental protocols, quantitative data, and a visual representation of the relevant signaling pathway to aid researchers in the design and execution of their synthetic and drug discovery efforts.

Introduction

The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This compound, a key chiral building block, offers a strategic entry point for introducing the piperazine ring into complex molecular architectures. Its application is particularly notable in the development of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein. These inhibitors function by locking the protein in an inactive state, thereby blocking downstream signaling pathways that promote tumor growth.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected KRAS G12C inhibitors containing a piperazine moiety. While the direct precursor for all these compounds may not be explicitly stated as this compound in all publications, they represent the class of molecules accessible through synthetic routes involving this key intermediate.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
MRTX849 (Adagrasib)KRAS G12CpERK Inhibition14NCI-H358[1]
MRTX849 (Adagrasib)KRAS G12CpERK Inhibition5MIA PaCa-2[1]
AMG 510 (Sotorasib)KRAS G12CCell Viability35NCI-H358[1]
AMG 510 (Sotorasib)KRAS G12CCell Viability44NCI-H23[1]
GDC-6036KRAS G12CNucleotide Exchange2.4-[2]
LY3537982KRAS G12CNucleotide Exchange0.956-[2]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive key cellular processes such as proliferation, survival, and differentiation, which are hijacked by cancer cells to promote tumorigenesis.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding

Caption: The KRAS G12C signaling pathway and the point of intervention for covalent inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the synthesis of KRAS G12C inhibitors. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.

Protocol 1: In Situ Generation of this compound Hydrochloride

This protocol describes the deprotection of a commercially available Boc-protected piperazine precursor to generate this compound hydrochloride for immediate use in the subsequent reaction.

Materials:

  • (S)-tert-Butyl methyl piperazine-1,3-dicarboxylate

  • Hydrochloric acid solution in methanol (B129727) (e.g., 2.9 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of (S)-tert-Butyl methyl piperazine-1,3-dicarboxylate (1.0 eq) in a round-bottom flask, add a solution of hydrochloric acid in methanol (e.g., 2.9 M, excess).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete deprotection.

  • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.

  • The resulting crude this compound hydrochloride is obtained as a solid and can be used directly in the next step without further purification.

Protocol 2: Synthesis of a Piperazine-Substituted Kinase Inhibitor Core

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between the in situ generated this compound hydrochloride and a suitable electrophilic precursor of the kinase inhibitor scaffold.

Materials:

  • This compound hydrochloride (from Protocol 1)

  • Electrophilic kinase inhibitor precursor (e.g., a chloro- or fluoro-substituted heterocyclic compound) (1.0 - 1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO, Acetonitrile - ACN)

  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the electrophilic kinase inhibitor precursor in the chosen anhydrous solvent under an inert atmosphere, add the non-nucleophilic base.

  • Add the crude this compound hydrochloride to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired piperazine-substituted kinase inhibitor core.

Protocol 3: Acrylamide (B121943) Warhead Installation

For covalent inhibitors, the final step often involves the installation of a reactive "warhead," such as an acrylamide group, which will form a covalent bond with the target cysteine residue.

Materials:

  • Piperazine-substituted kinase inhibitor core (from Protocol 2)

  • Acryloyl chloride or acrylic acid with a coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA, TEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the piperazine-substituted kinase inhibitor core in the chosen anhydrous solvent under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 2.

  • Purify the final product by flash column chromatography or preparative HPLC to yield the pure covalent kinase inhibitor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a piperazine-containing kinase inhibitor using this compound.

Synthesis_Workflow Start Boc-Protected Piperazine Precursor Deprotection Protocol 1: Boc Deprotection (HCl/MeOH) Start->Deprotection Intermediate This compound (in situ) Deprotection->Intermediate SNAr Protocol 2: SNAr Reaction with Inhibitor Scaffold Intermediate->SNAr Core Piperazine-Substituted Inhibitor Core SNAr->Core Warhead Protocol 3: Acrylamide Installation Core->Warhead Final Final Covalent Kinase Inhibitor Warhead->Final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of kinase inhibitors, particularly for challenging targets like KRAS G12C. The protocols and data presented herein provide a foundational resource for researchers engaged in the development of novel therapeutics in this critical area of oncology research. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final compounds.

References

Application of Methyl Piperazine-2-carboxylate in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl piperazine-2-carboxylate serves as a versatile building block in the synthesis of novel agrochemicals. Its inherent structural features, including the piperazine (B1678402) ring and a reactive carboxylate group, provide a scaffold for the development of potent fungicides and herbicides. This document outlines the application of this compound in the synthesis of bioactive compounds, detailing experimental protocols, presenting quantitative activity data, and illustrating relevant biological and experimental workflows.

Fungicidal and Herbicidal Applications

Derivatives of this compound have demonstrated significant potential in controlling fungal plant pathogens and unwanted weeds. The piperazine moiety is a known pharmacophore in various biologically active molecules, and its incorporation into agrochemical candidates can enhance their efficacy.[1] Research has focused on the synthesis of carboxamide derivatives, where the piperazine nitrogen is acylated with various substituted aromatic or heterocyclic carboxylic acids, and the methyl ester of the piperazine-2-carboxylate is further modified. These modifications allow for the fine-tuning of the compound's physicochemical properties and biological activity.

Quantitative Biological Activity Data

The following tables summarize the in vitro fungicidal and herbicidal activities of various piperazine derivatives, showcasing their potential as agrochemical leads.

Table 1: In Vitro Fungicidal Activity of Piperazine Derivatives

Compound IDTarget FungiEC50 (µM)Reference
Phenazine-1-carboxylic piperazine derivative (5r)Rhizoctonia solani24.6[2]
Alternaria solani42.9[2]
Fusarium oxysporum73.7[2]
Fusarium graminearum73.8[2]
Pyricularia oryzae34.2[2]
Pyrazole-thiazole carboxamide derivative (5i)Rhizoctonia cerealis4.61[3]
Pyrazole-thiazole carboxamide derivative (5p)Rhizoctonia cerealis6.48[3]
Pyrazole carboxamide derivative (7ai)Rhizoctonia solani0.37 µg/mL[4]
Carboxamide derivative (A3-3)Sclerotinia sclerotiorum1.08 µg/mL[5]
Botrytis cinerea8.75 µg/mL[5]
Rhizoctonia cerealis1.67 µg/mL[5]
Gaeumannomyces graminis5.30 µg/mL[5]

Table 2: In Vitro Herbicidal Activity of Piperazine-2-Carboxamide Derivatives

Compound IDTarget PlantActivityIC50 (µmol·L⁻¹)Reference
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)Spinach chloroplastsInhibition of oxygen evolution rate51.0[6]
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3)Chlorella vulgarisReduction of chlorophyll (B73375) content44.0[6]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and biological evaluation of agrochemical candidates derived from this compound.

Synthesis of N-Aryl-Piperazine-2-Carboxamide Derivatives

This protocol outlines a representative synthesis of a potential agrochemical candidate starting from this compound.

Step 1: N-Acylation of this compound

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile), add a base such as triethylamine (B128534) or diisopropylethylamine (1.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (e.g., a substituted benzoyl chloride) (1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-acylated this compound derivative.

Step 2: Saponification of the Methyl Ester

  • Dissolve the N-acylated this compound derivative (1.0 eq.) in a mixture of methanol (B129727) and water.

  • Add lithium hydroxide (B78521) (or sodium hydroxide) (1.5 eq.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding carboxylic acid.

Step 3: Amide Coupling to Introduce the Aryl Amine

  • To a solution of the carboxylic acid from Step 2 (1.0 eq.) in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as HATU or HBTU (1.2 eq.) and a base like triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired substituted aniline (B41778) (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final N-aryl-piperazine-2-carboxamide derivative.

In Vitro Antifungal Assay

This protocol describes a method for evaluating the antifungal activity of the synthesized compounds.

  • Preparation of Fungal Cultures: Grow the target fungal pathogens on a suitable medium (e.g., Potato Dextrose Agar - PDA) at their optimal temperature until they reach the logarithmic growth phase.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Mycelial Growth Inhibition Assay:

    • Incorporate various concentrations of the test compounds into the molten PDA medium.

    • Pour the amended medium into Petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of the fungal culture in the center of each plate.

    • Use a medium with solvent only as a negative control and a commercial fungicide as a positive control.

    • Incubate the plates at the optimal temperature for the specific fungus.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-7 days).

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound by probit analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized mechanism of action for piperazine-based fungicides.

experimental_workflow start This compound step1 N-Acylation start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Saponification intermediate1->step2 intermediate2 Carboxylic Acid Derivative step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Target Agrochemical Compound step3->final_product screening Biological Screening (Fungicidal/Herbicidal Assays) final_product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Synthetic and screening workflow for agrochemicals.

mechanism_of_action piperazine_derivative Piperazine-Based Fungicide cyp51 Lanosterol 14α-demethylase (CYP51 Enzyme) piperazine_derivative->cyp51 Binds to and inhibits inhibition Inhibition ergosterol_biosynthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_biosynthesis->ergosterol Produces disruption Disruption of Integrity and Function ergosterol_biosynthesis->disruption Leads to cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Is a key component of inhibition->ergosterol_biosynthesis disruption->cell_membrane

References

Application Notes and Protocols for the Quantification of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Methyl Piperazine-2-carboxylate. The methods described herein are based on established analytical techniques for piperazine (B1678402) derivatives and specific information gathered for the target analyte.

Introduction

This compound is a heterocyclic organic compound with applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including synthesis, quality control, and pharmacokinetic studies. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC), for the determination of this compound.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and selective method suitable for the quantification of this compound in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may sometimes be employed to improve chromatographic properties.

Quantitative Data Summary

Table 1: Typical HPLC-MS Performance for Piperazine Derivatives

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Typical GC-MS Performance for Piperazine Derivatives

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 50 ng/mL
Limit of Quantification (LOQ)5 - 100 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Experimental Protocols

HPLC-MS Method for Quantification of this compound

This protocol is based on methods used for the analysis of related piperazine compounds and is a recommended starting point for method development.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid (optional, for pH adjustment)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

4.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.5 µm) is a suitable starting point.[1]

  • Mobile Phase A: 95% Water: 5% Acetonitrile with 10 mM Ammonium Acetate.[1]

  • Mobile Phase B: 95% Acetonitrile: 5% Water with 10 mM Ammonium Acetate.[1]

  • Flow Rate: 1.1 mL/min.[1]

  • Gradient: 0% to 100% B over 3 minutes.[1]

  • Column Temperature: 50 °C.[1]

  • Injection Volume: 5 µL

4.1.4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ for this compound (m/z = 145.09)

  • Product Ions: To be determined by direct infusion of a standard solution.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Gas Flow (Nebulizer, Heater)

4.1.5. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase or a suitable surrogate matrix.

  • Sample Extraction (from a biological matrix):

    • Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge.

    • Liquid-liquid extraction or solid-phase extraction may be required for cleaner samples and lower detection limits.

  • Final Sample: Evaporate the supernatant from the extraction step and reconstitute in the initial mobile phase.

4.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

GC-MS Method for Quantification of this compound (Adapted from general piperazine derivative methods)

Disclaimer: This protocol is an adaptation of established methods for similar piperazine derivatives and will require optimization and validation for the specific analysis of this compound.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • Internal Standard (e.g., a structurally similar, stable isotopically labeled compound)

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with an electron ionization (EI) source

4.2.3. Chromatographic Conditions

  • Column: A mid-polarity column, such as a DB-17 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

4.2.4. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Monitoring: Selected Ion Monitoring (SIM) or full scan.

  • Characteristic Ions: To be determined from the mass spectrum of a standard of this compound.

4.2.5. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol.

  • Derivatization (Optional): If derivatization is necessary to improve peak shape or thermal stability, react the sample with a suitable agent (e.g., TFAA) according to established procedures.

4.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

HPLC-MS Experimental Workflow

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Spike Spiking with Internal Standard Extraction->Spike Standard Standard Preparation Dilution Dilution Series Standard->Dilution FinalSample Final Sample for Injection Spike->FinalSample Dilution->Spike HPLC HPLC Separation (Reversed-Phase C18) FinalSample->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample in Solvent Derivatization_GC Derivatization (Optional) Sample_GC->Derivatization_GC Standard_GC Standard Preparation Standard_GC->Derivatization_GC FinalSample_GC Final Sample for Injection Derivatization_GC->FinalSample_GC GC GC Separation (e.g., DB-17 column) FinalSample_GC->GC MS_GC Mass Spectrometry (EI, SIM/Scan) GC->MS_GC Integration_GC Peak Integration MS_GC->Integration_GC Calibration_GC Calibration Curve Construction Integration_GC->Calibration_GC Quantification_GC Quantification of Analyte Calibration_GC->Quantification_GC

References

Application Notes and Protocols for the Analysis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of Methyl Piperazine-2-carboxylate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and professionals in the field of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of this compound by HPLC can be challenging due to its lack of a strong UV chromophore.[1][2] Therefore, two primary approaches are presented: derivatization followed by UV detection, and the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Chiral separation is also addressed, which is crucial for the stereospecific analysis of this compound.

Protocol 1: HPLC with UV Detection following Derivatization

This protocol involves a pre-column derivatization step to attach a UV-active moiety to the analyte, enabling sensitive detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., Methanol). From this, prepare a working standard solution of 100 µg/mL.

  • Derivatization Reagent: A solution of 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is used as the derivatizing agent.[1]

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add an appropriate volume of derivatization reagent.

    • The reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH to facilitate the reaction with the secondary amine group of the piperazine (B1678402) ring.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling, the solution can be directly injected into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[3]

  • Column: A Chiralpak IC column (250 x 4.6 mm, 5 µm particle size) is recommended for potential chiral separation and good retention of the derivative.[1]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in the ratio of 90:10:0.1 (v/v/v).[1] The addition of DEA can improve peak shape and chromatographic efficiency.[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 340 nm.[4]

  • Injection Volume: 10 µL.[3]

Quantitative Data Summary (HPLC with UV Derivatization)

ParameterTypical ValueReference
Limit of Detection (LOD)30 ppm[4]
Limit of Quantification (LOQ)90 ppm[4]
Linearity Range30 - 350 ppm[1]
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 108%[1]
Protocol 2: HPLC with ELSD/CAD Detection

This protocol is suitable for the analysis of this compound without derivatization, which is advantageous for simpler sample preparation.

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of this compound in Methanol at desired concentrations.

2. HPLC Instrumentation and Conditions:

  • Column: Primesep 100 or Primesep 200 columns are suitable for the analysis of hydrophilic basic compounds like piperazine derivatives using a reversed-phase cation-exchange approach.[2]

  • Mobile Phase: A volatile mobile phase is required for ELSD and CAD. A typical mobile phase would be a gradient of Acetonitrile and water with a volatile buffer like ammonium (B1175870) formate.

  • Detector: ELSD or CAD.

Gas Chromatography (GC) Method

GC analysis of this compound generally requires derivatization to increase its volatility and thermal stability.[5]

Protocol: GC-MS with Derivatization

This protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare solutions in an appropriate solvent like ethyl acetate (B1210297).

  • Derivatization Reagent: Trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective derivatizing agent for amines.[6]

  • Derivatization Procedure:

    • To a dry residue of the sample or standard, add 50 µL of ethyl acetate and 50 µL of TFAA.[6]

    • Incubate the mixture at 70°C for 30 minutes.[6]

    • Cool the sample to room temperature and dry it under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6]

2. GC-MS Instrumentation and Conditions:

  • GC System: An Agilent 6890 GC system or equivalent, coupled with a mass spectrometer.[7]

  • Column: A DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is a good choice for this analysis.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Injector Temperature: 250°C.[7]

  • Injection Mode: Splitless injection with a 1 µL injection volume.[6][7]

  • Oven Temperature Program:

    • Initial temperature of 120°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 7.5°C/min, hold for 2 minutes.[6]

  • MS Transfer Line Temperature: 280°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

Quantitative Data Summary (GC-MS with Derivatization)

ParameterTypical ValueReference
Limit of Detection (LOD)0.002 - 0.156 µg/mL[6][8]
Limit of Quantification (LOQ)0.008 - 0.625 µg/mL[6][8]
Linearity Range0 - 10 µg/mL[6][8]
Extraction Efficiency76 - 108%[6][8]

Visualizations

Experimental Workflow for HPLC and GC Analysis

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data_analysis Data Analysis Sample Sample/Standard Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection GC_Injection GC Injection Derivatization->GC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection Detection (UV/ELSD/CAD) HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition HPLC_Detection->Data_Acquisition GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Detection Detection (FID/MS) GC_Separation->GC_Detection GC_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC and GC analysis of this compound.

Logical Relationship for Method Selection

G cluster_hplc HPLC Considerations cluster_gc GC Considerations Analyte This compound Chiral_Separation Chiral Separation Required? Analyte->Chiral_Separation Volatility Analyte Volatility Analyte->Volatility UV_Detector UV Detector Available? Chiral_Separation->UV_Detector Derivatization_HPLC Derivatize for UV Detection UV_Detector->Derivatization_HPLC Yes Alternative_Detector Use ELSD/CAD UV_Detector->Alternative_Detector No Derivatization_GC Derivatize for Volatility Volatility->Derivatization_GC Low

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: "Methyl Piperazine-2-carboxylate" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperazine-2-carboxylate is a bifunctional organic molecule incorporating a piperazine (B1678402) ring and a methyl ester group. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2] The presence of two nitrogen atoms and the carboxylate group makes this compound an interesting chelating ligand in coordination chemistry. Its ability to form stable complexes with various metal ions opens up possibilities for the development of new catalysts, therapeutic agents, and advanced materials.[1][3]

This document provides an overview of the applications of this compound as a ligand, along with detailed protocols for its synthesis and the preparation of its metal complexes.

Coordination Chemistry and Potential Applications

This compound can act as a bidentate or bridging ligand, coordinating to metal centers through the nitrogen atoms of the piperazine ring and/or the oxygen atom of the carboxylate group. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. The resulting metal complexes have potential applications in several fields:

  • Catalysis: The well-defined geometry and electronic properties of metal complexes containing piperazine-based ligands can be exploited in catalysis. For instance, palladium complexes with substituted piperazine ligands have shown activity in cross-coupling reactions.[4] While specific catalytic applications for this compound complexes are still an emerging area of research, the structural motifs suggest potential for various organic transformations.

  • Medicinal Chemistry: The piperazine ring is a key component in numerous approved drugs.[2][5] Metal complexes of piperazine derivatives have been investigated for their anticancer and antimicrobial activities.[6] The coordination of a metal ion to a bioactive ligand like a piperazine derivative can enhance its therapeutic efficacy or introduce novel mechanisms of action. Zinc complexes with piperazine derivatives, for example, are being explored for their medicinal applications.[7]

  • Materials Science: Piperazine-based ligands are utilized in the construction of metal-organic frameworks (MOFs).[1][2] These porous materials have applications in gas storage, separation, and catalysis. The bifunctional nature of this compound makes it a potential building block for novel MOFs with tailored properties.

Data Presentation

While specific quantitative data for metal complexes of this compound is not extensively available in the public domain, the following table provides representative spectroscopic data for related piperazine-based metal complexes to offer an indication of expected values.

ComplexMetal IonCoordination GeometryKey IR Bands (cm⁻¹) ν(M-N), ν(M-O)λ_max (nm) (UV-Vis)Reference
[Co(ecpcdt)₃]Co(III)Distorted Octahedral--[1]
[Ni(ecpcdt)₂]Ni(II)Distorted Square Planar--[1]
[Cu(ecpcdt)₂]Cu(II)Distorted Square Planar436 (Cu-O), 495 (Cu-N)209, 257[6]
[Zn(ecpcdt)₂]Zn(II)---[1]
[Fe(pip)(H₂O)₂(Cl)₂]·6H₂OFe(III)Octahedral-455, 348[8]
[Ni(PC)₂(H₂O)₂]Ni(II)Elongated Octahedral--[9]

Note: 'ecpcdt' refers to 4-(ethoxycarbonyl)piperazine-1-carbodithioate, 'pip' refers to pipemidic acid, and 'PC' refers to pyrazine-2-carboxylate. This data is for illustrative purposes for related compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of piperazine carboxylates, which can be adapted for the methyl ester.

Materials:

Procedure: [10]

  • To a preheated solution (50 °C) of 2,3-dibromo-propionic acid methyl ester in toluene, add triethylamine.

  • Add N,N'-Dibenzyl-ethane-1,2-diamine dropwise to the solution. The resulting white slurry is heated to reflux until a clear solution is formed.

  • Stir the solution at reflux overnight.

  • After cooling to room temperature, extract the reaction mixture with 2N HCl.

  • Neutralize the aqueous extract with 4N NaOH.

  • Extract the aqueous layer with ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.

  • Debenzylation can be achieved through catalytic hydrogenation to yield the final product, this compound.

Characterization: The product can be characterized by HPLC-MS. For 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester, the expected mass peak is [M+H]⁺ = 325.[10]

Protocol 2: General Synthesis of a Transition Metal Complex with a Piperazine-Based Ligand

This protocol provides a general procedure for the synthesis of a metal complex with a piperazine derivative, which can be adapted for this compound.

Materials:

  • This compound (Ligand)

  • A transition metal salt (e.g., Cobalt(II) chloride hexahydrate, Copper(II) chloride, Zinc(II) chloride)

  • Methanol or Acetonitrile

  • Potassium carbonate (optional, as a base)

Procedure: [6]

  • Dissolve the ligand (e.g., 1.29 mmol) in 25 mL of methanol.

  • To this solution, add the metal salt (e.g., 1.29 mmol of cobalt chloride hexahydrate).

  • Reflux the resulting mixture for three hours at 50-60°C.

  • Allow the mixture to stand and then filter.

  • Keep the filtered solution undisturbed for 6-8 days to allow for the formation of crystals.

  • Collect the crystals by filtration and wash with a suitable solvent.

Characterization: The resulting complexes can be characterized by various spectroscopic techniques including:

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the C=O, C-N, and the appearance of new M-N and M-O stretching bands.[6]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.[6]

  • Mass Spectrometry: To confirm the molecular weight of the complex.[6]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[7]

Visualizations

Logical Relationship of Synthesis and Application

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Potential Applications A Starting Materials (e.g., 2,3-Dibromopropionic acid methyl ester, N,N'-Dibenzyl-ethane-1,2-diamine) B This compound (Ligand) A->B Organic Synthesis D Coordination Complex B->D Complexation C Transition Metal Salt (e.g., CoCl₂, CuCl₂, ZnCl₂) C->D Complexation E Catalysis D->E F Medicinal Chemistry (e.g., Anticancer, Antimicrobial) D->F G Materials Science (e.g., MOFs) D->G

Caption: Workflow from synthesis to potential applications.

Experimental Workflow for Complex Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Ligand (this compound) in Solvent B Add Metal Salt A->B C Reflux Reaction Mixture B->C D Isolate and Purify Complex (Filtration, Crystallization) C->D E FT-IR Spectroscopy D->E F UV-Vis Spectroscopy D->F G Mass Spectrometry D->G H X-ray Crystallography D->H

References

Protecting Group Strategies for the Synthesis of Methyl Piperazine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of methyl piperazine-2-carboxylate. The piperazine (B1678402) moiety is a prevalent scaffold in medicinal chemistry, and the ability to selectively functionalize its two nitrogen atoms is crucial for the development of novel therapeutics. This guide outlines common and orthogonal protecting group strategies, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules like derivatives of this compound, protecting groups are essential tools to temporarily mask reactive functional groups, namely the secondary amines of the piperazine ring. This allows for selective reactions to be carried out at other positions of the molecule without undesired side reactions. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

The choice of protecting group strategy depends on the desired final product. For monosubstitution, a single protecting group is employed. For disubstitution, particularly with different functionalities on each nitrogen, an orthogonal protecting group strategy is necessary. Orthogonal protecting groups are pairs of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of the other protected nitrogen. The Boc and Cbz groups are a classic example of an orthogonal pair, with the Boc group being labile to acid and the Cbz group being susceptible to hydrogenolysis.[1][2]

Monoprotection Strategies: Boc and Cbz Protection

For the synthesis of monosubstituted this compound derivatives, either the N1 or N4 nitrogen can be protected. The most common protecting groups for this purpose are Boc and Cbz.

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

Experimental Protocol: Synthesis of Methyl 1-Boc-piperazine-2-carboxylate

  • Starting Material: this compound dihydrochloride (B599025).

  • Reagents: Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Suspend this compound dihydrochloride in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt.

    • To the resulting mixture, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford methyl 1-Boc-piperazine-2-carboxylate.

N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

Experimental Protocol: Synthesis of Methyl 4-Cbz-piperazine-2-carboxylate

  • Starting Material: this compound.

  • Reagents: Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N), a suitable solvent like Dichloromethane (DCM) or a biphasic system (e.g., DCM/water).

  • Procedure:

    • Dissolve this compound in a mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography (silica gel) to yield methyl 4-Cbz-piperazine-2-carboxylate.[3]

Orthogonal Protection Strategy: Boc and Cbz

For the selective synthesis of disubstituted piperazines, an orthogonal protection strategy is paramount. The use of both Boc and Cbz protecting groups on the same piperazine ring allows for the sequential deprotection and functionalization of the two nitrogen atoms. The synthesis of methyl 1-Cbz-4-Boc-piperazine-2-carboxylate serves as a key example of this strategy.[4][5]

Experimental Protocol: Synthesis of Methyl 1-Cbz-4-Boc-piperazine-2-carboxylate

This synthesis typically starts from a monosubstituted piperazine-2-carboxylate. For instance, starting with methyl 4-Boc-piperazine-2-carboxylate:

  • Starting Material: Methyl 4-Boc-piperazine-2-carboxylate.

  • Reagents: Benzyl chloroformate (Cbz-Cl), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), in an aprotic solvent like Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 4-Boc-piperazine-2-carboxylate in DCM.

    • Add DIPEA (1.2 equivalents).

    • Cool the solution to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to obtain methyl 1-Cbz-4-Boc-piperazine-2-carboxylate.

Deprotection Protocols

The selective removal of the protecting groups is the cornerstone of the orthogonal strategy.

Boc Deprotection (Acidic Conditions)

The Boc group is readily cleaved under acidic conditions.

Experimental Protocol:

  • Starting Material: Methyl 1-Cbz-4-Boc-piperazine-2-carboxylate.

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in an organic solvent (e.g., dioxane or methanol).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

    • Dry, concentrate, and purify as needed.[1]

Cbz Deprotection (Hydrogenolysis)

The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.

Experimental Protocol:

  • Starting Material: Methyl 1-Cbz-4-Boc-piperazine-2-carboxylate.

  • Reagents: Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂) gas, a protic solvent like Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol.

    • Add Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Data Presentation

The following tables summarize the key data for the protected intermediates.

Table 1: Physical and Spectroscopic Data of Protected Methyl Piperazine-2-carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 1-Boc-piperazine-2-carboxylateC₁₁H₂₀N₂O₄244.29Oil or low melting solid
Methyl 4-Cbz-piperazine-2-carboxylateC₁₄H₁₈N₂O₄278.30Solid
Methyl 1-Cbz-4-Boc-piperazine-2-carboxylateC₁₉H₂₆N₂O₆378.42Solid

Table 2: ¹H NMR and ¹³C NMR Data of Protected Methyl Piperazine-2-carboxylates (in CDCl₃, representative shifts)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 1-Boc-piperazine-2-carboxylate~4.8 (br s, 1H, NCHCO), 3.7 (s, 3H, OCH₃), 3.0-4.0 (m, 6H, piperazine ring), 1.45 (s, 9H, C(CH₃)₃)~172 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~55 (NCHCO), ~52 (OCH₃), ~45-50 (piperazine CH₂), 28.4 (C(CH₃)₃)
Methyl 4-Cbz-piperazine-2-carboxylate7.3-7.4 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), ~4.2 (m, 1H, NCHCO), 3.7 (s, 3H, OCH₃), 2.8-3.8 (m, 6H, piperazine ring)~171 (C=O, ester), ~155 (C=O, Cbz), ~136 (Ar-C), ~128 (Ar-CH), 67.5 (OCH₂Ph), ~55 (NCHCO), ~52 (OCH₃), ~43-50 (piperazine CH₂)
Methyl 1-Cbz-4-Boc-piperazine-2-carboxylate7.3-7.4 (m, 5H, Ar-H), 5.1-5.3 (m, 2H, OCH₂Ph), ~4.9 (m, 1H, NCHCO), 3.7 (s, 3H, OCH₃), 3.0-4.2 (m, 6H, piperazine ring), 1.4 (s, 9H, C(CH₃)₃)~170 (C=O, ester), ~167 (C=O, Cbz), ~155 (C=O, Boc), ~136 (Ar-C), ~128 (Ar-CH), ~80 (C(CH₃)₃), 67.5 (OCH₂Ph), ~55 (NCHCO), ~52 (OCH₃), ~40-50 (piperazine CH₂), 28.4 (C(CH₃)₃)

Note: Actual chemical shifts may vary depending on the specific isomer and experimental conditions.[6][7][8][9]

Visualizing the Strategies

The following diagrams illustrate the logical flow of the protecting group strategies.

Protection_Strategy cluster_mono Monoprotection cluster_deprotection_mono Deprotection Start_Mono This compound Boc_Protected Methyl 1-Boc-piperazine-2-carboxylate Start_Mono->Boc_Protected (Boc)₂O, Base Cbz_Protected Methyl 4-Cbz-piperazine-2-carboxylate Start_Mono->Cbz_Protected Cbz-Cl, Base Deprotected_Boc This compound Boc_Protected->Deprotected_Boc Acid (TFA or HCl) Deprotected_Cbz This compound Cbz_Protected->Deprotected_Cbz H₂, Pd/C

Monoprotection and Deprotection Strategies.

Orthogonal_Strategy Start_Ortho This compound Mono_Boc Methyl 4-Boc-piperazine-2-carboxylate Start_Ortho->Mono_Boc 1. (Boc)₂O, Base Di_Protected Methyl 1-Cbz-4-Boc-piperazine-2-carboxylate Mono_Boc->Di_Protected 2. Cbz-Cl, Base Selective_Deprotection_Boc Methyl 1-Cbz-piperazine-2-carboxylate Di_Protected->Selective_Deprotection_Boc Acid (TFA or HCl) Selective_Deprotection_Cbz Methyl 4-Boc-piperazine-2-carboxylate Di_Protected->Selective_Deprotection_Cbz H₂, Pd/C

Orthogonal Protection and Selective Deprotection.

Conclusion

The strategic application of protecting groups is fundamental to the successful synthesis of complex this compound derivatives. The use of Boc and Cbz protecting groups, particularly in an orthogonal fashion, provides a robust and flexible platform for the selective functionalization of the piperazine core. The protocols and data presented herein serve as a comprehensive guide for researchers in the design and execution of synthetic routes towards novel and medicinally relevant piperazine-containing compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of methyl piperazine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. The following sections outline scalable synthetic strategies, including asymmetric hydrogenation, classical synthesis with protected intermediates, and enzymatic resolution, complete with experimental procedures and data summaries.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of HIV protease inhibitors and other therapeutic compounds. The efficient and scalable production of this intermediate, particularly in its enantiomerically pure form, is of significant industrial importance. This document details several methodologies suitable for large-scale synthesis.

Synthetic Strategies Overview

Three primary strategies for the large-scale synthesis of this compound and its precursors are presented:

  • Asymmetric Hydrogenation of Methyl Pyrazine-2-carboxylate (B1225951): A direct and efficient method to obtain optically active this compound.

  • Classical Synthesis via N-Protected Intermediates: A multi-step approach involving the formation of the piperazine (B1678402) ring and subsequent deprotection.

  • Enzymatic Resolution of Racemic Piperazine-2-carboxamide (B1304950): A green and highly selective method to produce enantiopure piperazine-2-carboxylic acid, which can then be esterified.

A visual overview of the synthetic pathways is provided below.

G cluster_0 Strategy 1: Asymmetric Hydrogenation cluster_1 Strategy 2: Classical Synthesis cluster_2 Strategy 3: Enzymatic Resolution Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Methyl Pyrazine-2-carboxylate Methyl Pyrazine-2-carboxylate Pyrazine-2-carboxylic Acid->Methyl Pyrazine-2-carboxylate Esterification Optically Active Methyl\nPiperazine-2-carboxylate Optically Active Methyl Piperazine-2-carboxylate Methyl Pyrazine-2-carboxylate->Optically Active Methyl\nPiperazine-2-carboxylate Asymmetric Hydrogenation 2,3-Dibromopropionic\nacid methyl ester 2,3-Dibromopropionic acid methyl ester 1,4-Dibenzyl-piperazine-2-carboxylic\nacid methyl ester 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester 2,3-Dibromopropionic\nacid methyl ester->1,4-Dibenzyl-piperazine-2-carboxylic\nacid methyl ester N,N'-Dibenzyl-ethane-1,2-diamine N,N'-Dibenzyl-ethane-1,2-diamine N,N'-Dibenzyl-ethane-1,2-diamine->1,4-Dibenzyl-piperazine-2-carboxylic\nacid methyl ester Cyclization This compound This compound 1,4-Dibenzyl-piperazine-2-carboxylic\nacid methyl ester->this compound Debenzylation Pyrazine-2-carboxamide Pyrazine-2-carboxamide Racemic Piperazine-2-carboxamide Racemic Piperazine-2-carboxamide Pyrazine-2-carboxamide->Racemic Piperazine-2-carboxamide Hydrogenation (S)-Piperazine-2-carboxylic acid (S)-Piperazine-2-carboxylic acid Racemic Piperazine-2-carboxamide->(S)-Piperazine-2-carboxylic acid Enzymatic Resolution (S)-Methyl Piperazine-2-carboxylate (S)-Methyl Piperazine-2-carboxylate (S)-Piperazine-2-carboxylic acid->(S)-Methyl Piperazine-2-carboxylate Esterification

Caption: Overview of Synthetic Strategies.

Strategy 1: Asymmetric Hydrogenation

This approach provides a direct route to enantiomerically enriched this compound from methyl pyrazine-2-carboxylate. The key step is the asymmetric hydrogenation using a chiral rhodium catalyst.[1]

Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic Acid

G Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Methyl Pyrazine-2-carboxylate Methyl Pyrazine-2-carboxylate Pyrazine-2-carboxylic Acid->Methyl Pyrazine-2-carboxylate Methanol (B129727) Methanol Methanol->Methyl Pyrazine-2-carboxylate Reagent Thionyl Chloride Thionyl Chloride Thionyl Chloride->Methyl Pyrazine-2-carboxylate Catalyst

Caption: Esterification Workflow.

  • Reagents and Equipment:

    • Pyrazine-2-carboxylic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃)

    • Water

    • Jacketed reactor with overhead stirrer, temperature control, and argon inlet.

  • Procedure:

    • Under an argon atmosphere, add 1200 ml of methanol to the reactor and cool to 4-6 °C.

    • Slowly add 106.6 g of thionyl chloride dropwise over 1 hour, maintaining the temperature between 4-6 °C.

    • Add 100.1 g of pyrazine-2-carboxylic acid at 9 °C.

    • Heat the mixture to 61 °C for 2 hours until the acid completely dissolves.

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water to neutralize the reaction.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl pyrazine-2-carboxylate.

Step 2: Asymmetric Hydrogenation

G Methyl Pyrazine-2-carboxylate Methyl Pyrazine-2-carboxylate Optically Active Methyl\nPiperazine-2-carboxylate Optically Active Methyl Piperazine-2-carboxylate Methyl Pyrazine-2-carboxylate->Optically Active Methyl\nPiperazine-2-carboxylate Methanol Methanol Methanol->Optically Active Methyl\nPiperazine-2-carboxylate Solvent Chiral Rhodium Catalyst Chiral Rhodium Catalyst Chiral Rhodium Catalyst->Optically Active Methyl\nPiperazine-2-carboxylate Catalyst Hydrogen Gas Hydrogen Gas Hydrogen Gas->Optically Active Methyl\nPiperazine-2-carboxylate Reagent

Caption: Asymmetric Hydrogenation Workflow.

  • Reagents and Equipment:

    • Methyl pyrazine-2-carboxylate

    • Methanol

    • Optically active rhodium complex (e.g., with a chiral phosphine (B1218219) ligand)

    • High-pressure autoclave

  • Procedure:

    • In a high-pressure autoclave, dissolve methyl pyrazine-2-carboxylate in methanol.

    • Add the optically active rhodium catalyst.

    • Pressurize the autoclave with hydrogen gas to 50 bar.

    • Heat the reaction mixture to 70 °C and maintain for 20 hours.

    • After the reaction is complete, cool the autoclave, depressurize, and flush with nitrogen.

    • The solvent is removed by distillation to yield the crude product.

    • Purification can be achieved by chromatography or crystallization.

Quantitative Data
ParameterValueReference
Esterification Yield Not explicitly stated, but implied to be high[1]
Hydrogenation Conversion 80%[1]
Enantiomeric Excess (ee) 77.6%[1]
Hydrogenation Temperature 70 °C[1]
Hydrogenation Pressure 50 bar[1]

Strategy 2: Classical Synthesis via N-Protected Intermediates

This route involves the construction of the piperazine ring from acyclic precursors, followed by deprotection. A common approach utilizes N,N'-dibenzyl-ethane-1,2-diamine and a suitable three-carbon synthon.[2]

Experimental Protocol

Step 1: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester

G 2,3-Dibromopropionic\nacid methyl ester 2,3-Dibromopropionic acid methyl ester 1,4-Dibenzyl-piperazine-2-\ncarboxylic acid methyl ester 1,4-Dibenzyl-piperazine-2- carboxylic acid methyl ester 2,3-Dibromopropionic\nacid methyl ester->1,4-Dibenzyl-piperazine-2-\ncarboxylic acid methyl ester N,N'-Dibenzyl-ethane-\n1,2-diamine N,N'-Dibenzyl-ethane- 1,2-diamine N,N'-Dibenzyl-ethane-\n1,2-diamine->1,4-Dibenzyl-piperazine-2-\ncarboxylic acid methyl ester Reactant Toluene (B28343) Toluene Toluene->1,4-Dibenzyl-piperazine-2-\ncarboxylic acid methyl ester Solvent Triethylamine (B128534) Triethylamine Triethylamine->1,4-Dibenzyl-piperazine-2-\ncarboxylic acid methyl ester Base

Caption: Synthesis of Protected Intermediate.

  • Reagents and Equipment:

    • 2,3-Dibromopropionic acid methyl ester

    • N,N'-Dibenzyl-ethane-1,2-diamine

    • Toluene

    • Triethylamine (Et₃N)

    • Jacketed reactor with reflux condenser and overhead stirrer.

  • Procedure:

    • Preheat a solution of 2,3-dibromopropionic acid methyl ester in toluene to 50 °C.

    • Add triethylamine to the solution.

    • Slowly add N,N'-dibenzyl-ethane-1,2-diamine dropwise. A white slurry will form.

    • Heat the mixture to reflux and stir overnight, during which the solution should become clear.

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup, including extraction with 2N HCl, neutralization with 4N NaOH, and subsequent extraction with ethyl acetate.

    • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[2]

Step 2: Debenzylation

Debenzylation can be achieved via catalytic hydrogenation (e.g., using Palladium on carbon) to remove the benzyl (B1604629) protecting groups and yield this compound.

Quantitative Data
ParameterValueReference
Yield of Protected Ester 84.8%[2]
Starting Material Ratio 2:1 (Et₃N : Diamine)[2]
Reaction Temperature Reflux in Toluene[2]

Strategy 3: Enzymatic Resolution

This modern approach offers a highly selective route to enantiopure (S)-piperazine-2-carboxylic acid, which can be subsequently esterified. The process involves the hydrogenation of pyrazine-2-carboxamide followed by enzymatic resolution of the resulting racemic piperazine-2-carboxamide.[3]

Experimental Protocol

Step 1: Hydrogenation of Pyrazine-2-carboxamide

  • Reagents and Equipment:

    • Pyrazine-2-carboxamide

    • Palladium on carbon (Pd/C) catalyst

    • Water

    • Hydrogenation reactor

  • Procedure:

    • Dissolve pyrazine-2-carboxamide in water.

    • Add the Pd/C catalyst.

    • Perform the hydrogenation under standard conditions to obtain an aqueous solution of racemic piperazine-2-carboxamide.

Step 2: Enzymatic Resolution

G Racemic Piperazine-\n2-carboxamide Racemic Piperazine- 2-carboxamide (S)-Piperazine-2-\ncarboxylic acid (S)-Piperazine-2- carboxylic acid Racemic Piperazine-\n2-carboxamide->(S)-Piperazine-2-\ncarboxylic acid Immobilized Aminopeptidase (B13392206) Immobilized Aminopeptidase Immobilized Aminopeptidase->(S)-Piperazine-2-\ncarboxylic acid Biocatalyst Water (pH 9) Water (pH 9) Water (pH 9)->(S)-Piperazine-2-\ncarboxylic acid Solvent

Caption: Enzymatic Resolution Workflow.

  • Reagents and Equipment:

    • Aqueous solution of racemic piperazine-2-carboxamide

    • Immobilized aminopeptidase from Aspergillus oryzae (LAP2)

    • pH control system

    • Bioreactor (batch or continuous flow)

  • Procedure (Batch):

    • Adjust the pH of the racemic piperazine-2-carboxamide solution to 9.

    • Add the immobilized LAP2 enzyme.

    • Maintain the reaction at a controlled temperature (e.g., 45 °C) with stirring.

    • Monitor the reaction progress until approximately 50% conversion is reached.

    • Separate the enzyme for reuse.

    • Isolate the (S)-piperazine-2-carboxylic acid from the unreacted (R)-piperazine-2-carboxamide.

Step 3: Esterification

The resulting (S)-piperazine-2-carboxylic acid can be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂), similar to the procedure described in Strategy 1.

Quantitative Data
ParameterValueReference
Substrate Concentration 20% (w/v)[3]
Optimal pH 9[3]
Optimal Temperature 45 °C[3]
Conversion (2 hours) 42%[3]
Enzyme Reusability >10 cycles[3]

Conclusion

The choice of synthetic route for large-scale production of this compound will depend on factors such as the desired stereochemistry, cost of starting materials and catalysts, and available equipment. Asymmetric hydrogenation offers a direct route to the enantiopure product. Classical synthesis provides a high-yielding, albeit longer, alternative. Enzymatic resolution represents a sustainable and highly selective modern approach for obtaining the chiral carboxylic acid precursor. Each of these methods has been demonstrated to be scalable and suitable for industrial application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Piperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary approaches for the synthesis of this compound:

  • Direct Esterification of Piperazine-2-carboxylic acid: This is a one-step process that is more atom-economical. A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). In this reaction, SOCl₂ reacts with MeOH to generate hydrochloric acid (HCl) in situ. This anhydrous HCl then acts as a catalyst for the esterification. The protonation of the two basic nitrogen atoms on the piperazine (B1678402) ring by the generated HCl prevents them from interfering with the esterification reaction.

  • N-Protection followed by Esterification and Deprotection: This is a multi-step approach that offers greater control over the reaction and can lead to higher purity of the final product. The most common protecting group used is the tert-butoxycarbonyl (Boc) group. The synthesis involves:

    • Protection of one of the nitrogen atoms of piperazine-2-carboxylic acid with a Boc group.

    • Esterification of the N-Boc-piperazine-2-carboxylic acid.

    • Removal of the Boc protecting group to yield the desired product.

Q2: Why is direct Fischer esterification with a strong acid catalyst like sulfuric acid not recommended for piperazine-2-carboxylic acid?

Direct Fischer esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) in methanol is generally not recommended because piperazine-2-carboxylic acid has two basic nitrogen atoms. These nitrogen atoms will be protonated by the strong acid, but they can also compete with the desired esterification reaction by reacting with the catalyst or promoting side reactions, potentially leading to a complex mixture of products and low yields.

Q3: What is the role of thionyl chloride in the esterification with methanol?

In the context of esterifying amino acids like piperazine-2-carboxylic acid, thionyl chloride is not primarily used to form an acyl chloride intermediate. Instead, it reacts with the methanol solvent to generate anhydrous hydrogen chloride (HCl) gas in situ[1]. This generated HCl acts as the catalyst for the Fischer esterification. This method is advantageous as it provides a controlled, anhydrous source of the acid catalyst, which is crucial for achieving high yields in esterification reactions[1][2].

Q4: What are the potential side reactions when using the thionyl chloride/methanol method?

While generally a clean reaction, potential side reactions can occur if conditions are not carefully controlled:

  • Formation of sulfinylamine: If the amine groups are not sufficiently protonated, they could potentially react with thionyl chloride, though this is less likely when methanol is used as the solvent in excess[1].

  • Formation of dimethyl sulfite: In the presence of excess methanol, thionyl chloride can form dimethyl sulfite, which is a potential alkylating agent[1].

  • Polymerization: Without proper protonation of the amino groups, intermolecular amide bond formation could lead to polymerization, although this is less common under these acidic conditions[2].

Q5: How is the final product, this compound, typically purified?

This compound is often isolated and purified as its hydrochloride salt, which is typically a crystalline solid. The general procedure involves:

  • Removal of excess reagents: After the reaction is complete, the excess methanol and thionyl chloride are removed under reduced pressure.

  • Precipitation/Crystallization: The resulting crude product, which is the hydrochloride salt, can be precipitated or recrystallized from a suitable solvent system, such as ethanol (B145695) or isopropanol (B130326) with the addition of an anti-solvent like diethyl ether or ethyl acetate[3].

  • Filtration and Drying: The purified crystalline salt is then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum[3].

Troubleshooting Guides

Problem 1: Low Yield in Direct Esterification using Thionyl Chloride/Methanol
Possible Cause Suggested Solution
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh bottle of thionyl chloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Insufficient Catalyst Ensure a sufficient amount of thionyl chloride is added to generate enough HCl for both catalysis and protonation of the piperazine nitrogens. A slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) is often recommended[2][4].
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. If the reaction stalls, gentle heating (reflux) for a few hours may be necessary to drive it to completion[4].
Product Loss During Workup The hydrochloride salt of the product has some solubility in alcohols. When precipitating the product, ensure the solution is sufficiently cooled and consider using a less polar anti-solvent to maximize precipitation. Avoid excessive washing of the filtered product.
Problem 2: Formation of Impurities
Possible Cause Suggested Solution
Side Reactions with Thionyl Chloride Add the thionyl chloride dropwise to the cold (0 °C) solution of piperazine-2-carboxylic acid in methanol. This slow addition helps to control the initial exothermic reaction and favors the formation of HCl over side reactions[4].
Starting Material Impurity Ensure the starting piperazine-2-carboxylic acid is of high purity. Impurities in the starting material can lead to the formation of byproducts.
Degradation of Product Avoid excessively high temperatures during reaction and workup, as this can lead to degradation of the ester product.

Experimental Protocols

Protocol 1: Direct Esterification of Piperazine-2-carboxylic acid using Thionyl Chloride/Methanol

This protocol is based on established methods for the esterification of amino acids[2][4].

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Suspend Piperazine-2-carboxylic acid in anhydrous Methanol B Cool the suspension to 0 °C A->B C Slowly add Thionyl Chloride dropwise B->C D Allow to warm to room temperature and stir C->D E Optionally, reflux to drive to completion D->E F Remove volatiles under reduced pressure E->F G Triturate/Recrystallize from a suitable solvent (e.g., Ethanol/Ether) F->G H Filter and wash the solid product G->H I Dry under vacuum H->I

Figure 1. Experimental workflow for the direct esterification of Piperazine-2-carboxylic acid.

Methodology:

  • Suspend piperazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (typically 5-10 mL per gram of starting material) in a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by TLC. If starting material remains, the mixture can be heated to reflux for 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

  • The resulting crude solid (this compound dihydrochloride) can be purified by trituration with diethyl ether or recrystallization from a suitable solvent system like ethanol/diethyl ether.

  • Filter the purified solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: N-Boc Protection and Subsequent Esterification

This is a two-step process that can provide a cleaner product.

Workflow Diagram:

G cluster_protection N-Boc Protection cluster_esterification Esterification cluster_deprotection Deprotection cluster_purification Purification A React Piperazine-2-carboxylic acid with Di-tert-butyl dicarbonate (B1257347) B Esterify N-Boc-piperazine-2-carboxylic acid (e.g., with MeI/Cs₂CO₃ or TMS-diazomethane) A->B C Remove Boc group with acid (e.g., HCl in Dioxane) B->C D Isolate and purify this compound dihydrochloride (B599025) C->D

Figure 2. Workflow for the N-Boc protected synthesis route.

Methodology:

  • Step 1: Synthesis of N-Boc-piperazine-2-carboxylic acid A common procedure involves reacting piperazine-2-carboxylic acid dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) in a solvent mixture such as methanol/water[5]. The product is then isolated by extraction.

  • Step 2: Esterification of N-Boc-piperazine-2-carboxylic acid Several methods can be employed for this step:

    • With Methyl Iodide and Cesium Carbonate: The carboxylic acid is deprotonated with cesium carbonate, and the resulting carboxylate is reacted with methyl iodide[6].

    • With Trimethylsilyldiazomethane (TMS-diazomethane): This is a mild and efficient method for esterification, but TMS-diazomethane is toxic and potentially explosive, requiring careful handling.

  • Step 3: Deprotection The Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to yield the final product as its salt[6].

Data Summary

Table 1: Comparison of Synthetic Routes
FeatureDirect Esterification (SOCl₂/MeOH)N-Boc Protected Route
Number of Steps 13
Atom Economy HighLow
Reagent Cost Generally lowerHigher (due to Boc₂O and other reagents)
Control over Selectivity Lower (potential for side reactions)High
Typical Yields Good to excellent (often >80%) for amino acids[7]Generally high for each step
Purification Crystallization of the hydrochloride saltChromatography may be needed for intermediates
Table 2: Typical Reaction Conditions for Esterification
MethodReagentsSolventTemperatureTypical Reaction Time
Direct Esterification Piperazine-2-carboxylic acid, Thionyl Chloride (1.1-1.2 eq.)Anhydrous Methanol0 °C to Reflux12-24 hours
N-Boc Esterification (1) N-Boc-piperazine-2-carboxylic acid, Methyl Iodide, Cesium CarbonateDMF60 °COvernight[6]
N-Boc Esterification (2) N-Boc-piperazine-2-carboxylic acid, TMS-diazomethaneMethanol/DichloromethaneRoom Temperature16 hours

Logical Troubleshooting Flowchart

G Start Low Yield or Impure Product Q1 Which synthetic route was used? Start->Q1 Direct Direct Esterification (SOCl₂/MeOH) Q1->Direct Direct Protected N-Boc Protected Route Q1->Protected Protected Q2 Were anhydrous conditions maintained? Direct->Q2 CheckPurity Check purity of starting materials and intermediates. Protected->CheckPurity Yes1 Yes Q2->Yes1 Yes No1 No Q2->No1 No Q3 Was SOCl₂ added slowly at 0 °C? Yes1->Q3 Sol1 Redo reaction with dry glassware, anhydrous solvents, and under an inert atmosphere. No1->Sol1 Yes2 Yes Q3->Yes2 Yes No2 No Q3->No2 No Q4 Was the reaction monitored to completion? Yes2->Q4 Sol2 Slow, cold addition minimizes side reactions. Redo with controlled addition. No2->Sol2 Yes3 Yes Q4->Yes3 Yes No3 No Q4->No3 No Yes3->CheckPurity Sol3 Use TLC to monitor. If incomplete, try longer reaction time or gentle heating. No3->Sol3

Figure 3. Troubleshooting flowchart for low yield or impure product.

References

Technical Support Center: Purification of Methyl Piperazine-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl Piperazine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. As a piperazine (B1678402) derivative, it is a basic and polar compound. This can lead to issues such as:

  • High water solubility , making extraction from aqueous media difficult.

  • Strong interaction with silica (B1680970) gel in normal-phase chromatography, which can cause peak tailing and poor separation.

  • The presence of two basic nitrogen atoms allows for the formation of multiple salt forms and potential for di-acylation or di-alkylation, leading to complex impurity profiles.

  • Potential for hydrolysis of the methyl ester under strongly acidic or basic conditions.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as piperazine-2-carboxylic acid, methanol (B129727), or reagents from the cyclization step.

  • Di-acylated or di-alkylated piperazine byproducts: Where both nitrogen atoms of the piperazine ring have reacted.

  • Positional isomers: If a substituted piperazine is used as a starting material.

  • Products of ester hydrolysis: Piperazine-2-carboxylic acid may be present if the ester is exposed to harsh pH conditions.

  • Residual solvents from the reaction and workup.

Q3: Is it better to purify this compound as a free base or as a salt?

A3: It is often advantageous to purify this compound as a salt, such as the dihydrochloride (B599025) salt.[1] Salts are typically more crystalline than the free base, which facilitates purification by recrystallization.[2] The formation of a salt also modulates the compound's solubility, which can be exploited for selective precipitation.

Q4: How can I deal with the high polarity of my piperazine derivative during column chromatography?

A4: To mitigate issues related to high polarity during silica gel chromatography, consider the following:

  • Use a modified mobile phase: Adding a small amount of a basic modifier, like triethylamine (B128534) (e.g., 0.5-1%), to the eluent can suppress the interaction between the basic nitrogen atoms of your compound and the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape.[2]

  • Consider reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a suitable aqueous/organic mobile phase may provide better separation.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[3]

Troubleshooting Guides

Purification by Recrystallization

Problem: Difficulty in inducing crystallization.

Possible Cause Troubleshooting Steps
High solubility in the chosen solvent. - Try a different solvent or a mixed-solvent system. For instance, if the compound is soluble in methanol, try adding a less polar solvent like ethyl acetate (B1210297) or diethyl ether as an anti-solvent.[4][5] - Concentrate the solution to increase saturation.
Presence of impurities inhibiting crystallization. - Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities. - Try seeding the solution with a small crystal of the pure compound.
Slow crystallization kinetics. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

Problem: Oily precipitate instead of crystals.

Possible Cause Troubleshooting Steps
Solution is too supersaturated. - Add a small amount of the hot solvent back to the mixture to dissolve the oil, then allow it to cool more slowly.
Melting point of the compound is below the temperature of crystallization. - Use a solvent with a lower boiling point. - Try to crystallize the compound as a salt (e.g., dihydrochloride), which will likely have a higher melting point.
Purification by Acid-Base Extraction

Problem: Poor recovery of the product from the aqueous layer after extraction.

Possible Cause Troubleshooting Steps
Incomplete protonation of the piperazine nitrogens. - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the piperazine nitrogens. Use a pH meter or pH paper to verify.
Product salt has some solubility in the organic layer. - Perform multiple extractions with the aqueous acid to ensure complete transfer of the product salt to the aqueous phase.
Incomplete deprotonation during back-extraction. - When recovering the free base, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperazine salt.
Purification by Column Chromatography

Problem: Significant peak tailing on a silica gel column.

Possible Cause Troubleshooting Steps
Strong interaction of the basic piperazine with acidic silica. - Add a basic modifier like triethylamine (0.5-1%) to the eluent.[2]
Inappropriate solvent system. - Increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.

Experimental Protocols

General Protocol for Purification by Dihydrochloride Salt Recrystallization

This is a general procedure and may require optimization for your specific compound and impurity profile.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic (pH ~1-2, check with pH paper). The dihydrochloride salt should precipitate.

  • Crystallization: Allow the suspension to stir in the cold for a period to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent used for the reaction, followed by a wash with a non-polar solvent like diethyl ether or hexane (B92381) to aid in drying.

  • Drying: Dry the purified dihydrochloride salt under vacuum.

General Protocol for Column Chromatography

This is a starting point for developing a purification method.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of around 0.2-0.4. For this compound, a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (e.g., 1%) is a good starting point.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often effective for separating compounds with different polarities.[6]

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂N₂O₂[8]
Molecular Weight144.17 g/mol [8]
XLogP3-AA-0.9[8]
Hydrogen Bond Donor Count2[8]
Hydrogen Bond Acceptor Count4[8]
Topological Polar Surface Area50.4 Ų[8]

Table 2: Common Solvents for Purification of Piperazine Derivatives

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationIsopropanol, Ethanol, Methanol/Ethyl Acetate, Methanol/Diethyl EtherGood solubility at high temperatures and poor solubility at low temperatures for many piperazine salts. Mixed solvents allow for fine-tuning of polarity.[4][9]
Column Chromatography (Normal Phase)Dichloromethane/Methanol, Ethyl Acetate/Hexane (often with Triethylamine)Provides a polarity gradient to separate compounds of varying polarity on silica gel. Triethylamine minimizes peak tailing.[2][6]
Acid-Base ExtractionAqueous HCl, Aqueous NaOH/KOH, Organic solvents (e.g., Dichloromethane, Ethyl Acetate)Exploits the basicity of the piperazine nitrogens to move the compound between aqueous and organic phases.

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization Issues NoCrystals No Crystals Form Solubility High Solubility? NoCrystals->Solubility Impurities Impurities Present? NoCrystals->Impurities Kinetics Slow Kinetics? NoCrystals->Kinetics OilingOut Oiling Out Supersaturation Too Supersaturated? OilingOut->Supersaturation LowMP Low Melting Point? OilingOut->LowMP LowPurity Low Purity WashCrystals Wash Crystals Thoroughly LowPurity->WashCrystals ReRecrystallize Re-recrystallize from Different Solvent LowPurity->ReRecrystallize ChangeSolvent Change Solvent/ Use Mixed Solvent Solubility->ChangeSolvent Concentrate Concentrate Solution Solubility->Concentrate PrePurify Pre-purify (e.g., Extraction) Impurities->PrePurify SeedCrystals Add Seed Crystals Impurities->SeedCrystals SlowCooling Cool Slowly Kinetics->SlowCooling ScratchFlask Scratch Flask Kinetics->ScratchFlask ReheatAddSolvent ReheatAddSolvent Supersaturation->ReheatAddSolvent Reheat & Add More Solvent CrystallizeAsSalt CrystallizeAsSalt LowMP->CrystallizeAsSalt Crystallize as Salt

Caption: Troubleshooting workflow for recrystallization.

AcidBaseExtraction Crude Crude Product in Organic Solvent AddAcid Extract with Aqueous Acid (e.g., HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic1 Impurities Aqueous1 Aqueous Layer: Protonated Product Separate1->Aqueous1 Product AddBase Add Base (e.g., NaOH) to Aqueous Layer (pH > 10) Aqueous1->AddBase ExtractOrganic Extract with Organic Solvent AddBase->ExtractOrganic Separate2 Separate Layers ExtractOrganic->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Organic2 Organic Layer: Purified Free Base Separate2->Organic2 Evaporate Evaporate Solvent Organic2->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for acid-base extraction.

Chromatography_Troubleshooting cluster_chromatography Column Chromatography Issues PeakTailing Peak Tailing SilicaInteraction Strong Silica Interaction? PeakTailing->SilicaInteraction PoorSeparation Poor Separation SolventSystem Suboptimal Solvent System? PoorSeparation->SolventSystem Overloading Column Overloading? PoorSeparation->Overloading AddTEA Add Triethylamine to Eluent SilicaInteraction->AddTEA UseAlumina Use Alumina Instead of Silica SilicaInteraction->UseAlumina OptimizeTLC Optimize Eluent with TLC SolventSystem->OptimizeTLC GradientElution Use Gradient Elution SolventSystem->GradientElution ReduceLoad Reduce Amount of Loaded Sample Overloading->ReduceLoad WiderColumn Use a Wider Column Overloading->WiderColumn

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Reactions with Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Piperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products arise from reactions at the two nitrogen atoms of the piperazine (B1678402) ring and potential reactions involving the methyl ester group. These include:

  • Di-substituted Piperazine Derivatives: In N-alkylation and N-acylation reactions, the formation of a 1,4-disubstituted piperazine is a common side product. This occurs when the electrophile reacts with both nitrogen atoms of the piperazine ring. The formation of these by-products can be influenced by the reaction conditions, stoichiometry, and the nature of the reactants.[1]

  • Hydrolysis Products: Under basic or acidic conditions, the methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, Piperazine-2-carboxylic acid.[2]

  • Coupling Reagent Byproducts: In amide coupling reactions, byproducts derived from the coupling reagents themselves can be present. For example, when using dicyclohexylcarbodiimide (B1669883) (DCC), dicyclohexylurea is a common insoluble byproduct.[3]

  • Epimerization/Racemization Products: If the reaction is carried out under conditions that can deprotonate the alpha-carbon to the ester, epimerization at the C2 position can occur, leading to a loss of stereochemical purity.[4][5]

Q2: How can I minimize the formation of the di-substituted side product in N-alkylation or N-acylation reactions?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of a Large Excess of Piperazine: Employing a significant excess of this compound relative to the electrophile can statistically favor the mono-substituted product.[6][7]

  • Protecting Groups: Utilizing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms allows for selective reaction at the unprotected nitrogen. The protecting group can be subsequently removed.[1][6]

  • Control of Reaction Conditions: Slow addition of the electrophile to the reaction mixture at low temperatures can help to control the reactivity and reduce the likelihood of di-substitution.

  • Flow Chemistry: Continuous flow reactors can provide precise control over stoichiometry and reaction time, which can significantly enhance selectivity for the mono-substituted product.[7]

Q3: Are there any known incompatibilities of this compound with common reagents or solvents?

A3: this compound is generally compatible with a wide range of common organic solvents. However, strong acids or bases can lead to the hydrolysis of the methyl ester.[2] Additionally, highly reactive electrophiles will readily react with the secondary amine, and controlling selectivity can be challenging.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Substituted Product and Significant Formation of Di-Substituted Byproduct

Possible Causes:

  • Incorrect stoichiometry (insufficient excess of the piperazine).

  • Reaction temperature is too high, leading to increased reactivity and di-substitution.

  • Rapid addition of the electrophile.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar excess of this compound to the electrophile (e.g., from 2 equivalents to 5-10 equivalents).

  • Modify Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to better control the reaction rate.

  • Slow Addition: Add the electrophile dropwise over an extended period using a syringe pump to maintain a low concentration of the electrophile in the reaction mixture.

  • Consider a Protecting Group Strategy: If the above methods are not effective, consider a synthetic route involving a mono-protected piperazine derivative.

Issue 2: Presence of Piperazine-2-carboxylic Acid in the Final Product

Possible Cause:

  • Hydrolysis of the methyl ester due to the presence of water and acidic or basic conditions.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

  • Control pH: If the reaction requires a base, use a non-nucleophilic organic base (e.g., triethylamine (B128534), diisopropylethylamine) and avoid strong aqueous bases. If acidic conditions are necessary, minimize the reaction time and temperature.

  • Purification: The carboxylic acid byproduct can often be removed by an aqueous basic wash during the work-up or by column chromatography.

Issue 3: Formation of a Five-Membered Lactam Side Product

Possible Cause:

  • In certain reactions, particularly those involving activation of the ester or adjacent groups, intramolecular cyclization can lead to the formation of a lactam. This has been observed in the synthesis of related 3-substituted piperazine-2-acetic acid esters.[5]

Troubleshooting Steps:

  • Lower Temperature during Work-up: Performing neutralization and extraction steps at lower temperatures (e.g., 0 °C) can suppress this side reaction.[5]

  • Choice of Reagents: Carefully select reagents to avoid conditions that promote intramolecular cyclization.

Data Presentation

Reaction Type Common Side Product Typical Yield Range (Side Product) Mitigation Strategies
N-Alkylation 1,4-Dialkyl-piperazine-2-carboxylate5-50% (highly dependent on conditions)Use large excess of piperazine, slow addition of alkylating agent, lower reaction temperature, protecting groups.
N-Acylation 1,4-Diacyl-piperazine-2-carboxylate10-60% (highly dependent on conditions)Use of protecting groups, controlled addition of acylating agent.
Amide Coupling Byproducts from coupling reagents (e.g., DCU)N/AChoice of appropriate coupling reagent and purification method.
Ester Hydrolysis Piperazine-2-carboxylic acidVariableAnhydrous conditions, use of non-aqueous bases/acids.
Epimerization Diastereomer of the desired productVariableUse of non-basic conditions, low temperatures.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of this compound (General Procedure to Minimize Di-alkylation)

  • Reaction Setup: To a solution of this compound (5.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Addition of Electrophile: Cool the reaction mixture to 0 °C. Add the alkylating agent (1.0 equivalent) dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the mono-alkylated product from the di-alkylated byproduct and unreacted starting material.

Protocol 2: Mono-N-Acylation using a Protecting Group Strategy

  • Protection: React this compound with one equivalent of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) to obtain Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate.

  • Acylation: The resulting mono-protected piperazine can then be acylated at the free secondary amine using a standard acylation protocol (e.g., acyl chloride and a base).

  • Deprotection: Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired mono-acylated product.

Visualizations

experimental_workflow cluster_alkylation Mono-N-Alkylation Troubleshooting start_alk Start: N-Alkylation Reaction check_yield Low Yield of Mono-product? start_alk->check_yield increase_piperazine Increase Excess of This compound check_yield->increase_piperazine Yes end_alk Improved Yield check_yield->end_alk No lower_temp Lower Reaction Temperature increase_piperazine->lower_temp slow_addition Slow Addition of Electrophile lower_temp->slow_addition protecting_group Use Protecting Group Strategy slow_addition->protecting_group protecting_group->end_alk

Caption: Troubleshooting workflow for low yield in mono-N-alkylation reactions.

side_product_pathways cluster_products Reaction Products reactant This compound + Electrophile (E+) mono_product Desired Mono-substituted Product reactant->mono_product Desired Pathway di_product Di-substituted Side Product reactant->di_product Side Reaction (Excess E+) hydrolysis_product Hydrolysis Product (Piperazine-2-carboxylic acid) reactant->hydrolysis_product Side Reaction (H2O, acid/base) epimerization_product Epimerized Product reactant->epimerization_product Side Reaction (Base, Heat)

Caption: Common side product formation pathways in reactions with this compound.

References

Technical Support Center: Preventing Di-substitution in Methyl Piperazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing di-substitution in reactions involving Methyl Piperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is di-substitution a common problem in reactions with this compound?

A1: this compound possesses two secondary amine nitrogens (N1 and N4). Both nitrogens are nucleophilic and can react with electrophiles. After the first substitution (mono-substitution), the remaining secondary amine is often still reactive enough to undergo a second substitution, leading to the formation of a 1,4-disubstituted piperazine (B1678402) byproduct.[1] This is particularly prevalent when the newly introduced substituent does not significantly deactivate the second nitrogen atom.

Q2: What are the primary strategies to achieve mono-substitution?

A2: The three main strategies to favor mono-substitution are:

  • Use of a large excess of the piperazine derivative: Statistically, this increases the probability of the electrophile reacting with an un-substituted piperazine molecule rather than a mono-substituted one.[1]

  • Controlled reaction conditions: Slow addition of the electrophile at low temperatures can help minimize di-substitution.[1]

  • Protecting group strategy: This is the most reliable method, involving the selective protection of one nitrogen atom, directing the reaction to the other nitrogen.[2]

Q3: Which protecting groups are suitable for this compound?

A3: The choice of protecting group is crucial and depends on the subsequent reaction conditions. Orthogonal protecting groups are ideal as they can be removed selectively without affecting other parts of the molecule.[3][4] Common protecting groups for amines include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group, stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[1]

  • Benzyloxycarbonyl (Z or Cbz): Removed by hydrogenolysis.[5]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Removed by a mild base, such as piperidine.

Q4: How does the nature of the electrophile affect the mono/di-substitution ratio?

A4: The reactivity of the electrophile plays a significant role. Highly reactive electrophiles, such as primary alkyl iodides, are more prone to causing di-substitution.[6] Less reactive electrophiles, or those with significant steric hindrance, may favor mono-substitution.

Q5: Can I achieve selective mono-substitution without a protecting group?

A5: While challenging, it is possible under specific conditions. One method involves the in situ formation of a piperazine monohydrochloride.[6][7] The protonation of one nitrogen atom deactivates it, allowing the other to react selectively.[7] However, the nucleophilicity of the remaining free amine is reduced, which may require activation of the alkylating agent.[6]

Troubleshooting Guides

Problem 1: Significant formation of 1,4-disubstituted byproduct.

Symptoms:

  • LC-MS or NMR analysis of the crude product shows a mixture of mono- and di-substituted products.

  • Low isolated yield of the desired mono-substituted product.[1]

Possible Cause Suggested Solution
High reactivity of the mono-substituted product. [1]Employ a large excess (5-10 fold) of this compound. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1]
Perform a slow, dropwise addition of the electrophile to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the electrophile.[1]
Reaction conditions favor di-substitution. [1]Optimize reaction temperature and time. Monitor the reaction progress using TLC or LC-MS and stop the reaction when the formation of the mono-substituted product is at its maximum.[1] High temperatures and long reaction times can promote the formation of the thermodynamically more stable di-substituted product.[1]
Inadequate control over stoichiometry. Carefully control the stoichiometry of the reactants. Use a slight excess of the piperazine derivative relative to the electrophile if not employing a large excess strategy.
Direct reaction without a protecting group. [1]Utilize a protecting group strategy. The most common and effective method is to protect one of the nitrogen atoms with a group like Boc.[1]
Problem 2: Low or no yield of the desired mono-substituted product.

Symptoms:

  • The starting material (this compound) remains largely unreacted.

  • Formation of side products other than the di-substituted analog.

Possible Cause Suggested Solution
Inactivated starting material. Use of in situ mono-protonation has significantly reduced the nucleophilicity. [6] If using this method, consider activating the electrophile, for example, with transition metal ions like Cu(I) or Ag(I) supported on a resin.[6]
Poorly chosen solvent. Ensure the solvent is appropriate for the reaction type. For N-alkylation, solvents like acetonitrile (B52724) or DMF are common.[1] For N-arylation (e.g., Buchwald-Hartwig), toluene (B28343) or dioxane are often used.[8] The solvent should be anhydrous as water can deactivate catalysts and bases.[8]
Inappropriate base. The base may be too weak or too strong. For N-alkylation with alkyl halides, a base like potassium carbonate is often sufficient.[1] For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required.[8]
Inactive catalyst (for cross-coupling reactions). Use a pre-catalyst that is more air-stable. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol is a general procedure for the selective mono-protection of a piperazine derivative, which can be adapted for this compound.

Materials:

Procedure:

  • Dissolve piperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Dissolve Boc₂O in DCM in a separate container.

  • Add the Boc₂O solution dropwise to the piperazine solution over a period of 2-3 hours with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to isolate the N-Boc-piperazine.[1]

Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine

Materials:

  • N-Boc-piperazine derivative (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile or DMF

Procedure:

  • Dissolve the N-Boc-piperazine derivative in acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature (e.g., 60-80 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkyl-N'-Boc-piperazine.[1]

Protocol 3: Deprotection of the Boc Group

Materials:

  • N-alkyl-N'-Boc-piperazine derivative

  • 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of 4M HCl in dioxane or TFA in DCM.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Evaporate the solvent to yield the hydrochloride or trifluoroacetate (B77799) salt of the desired mono-substituted piperazine.[1]

Visualizations

G cluster_0 Troubleshooting Di-substitution start High Di-substitution Observed? strategy Select Control Strategy start->strategy Yes conditions Modify Reaction Conditions strategy->conditions protecting_group Use Protecting Group strategy->protecting_group excess_piperazine Use Excess Piperazine strategy->excess_piperazine outcome Mono-substituted Product Favored conditions->outcome protecting_group->outcome excess_piperazine->outcome

Caption: A troubleshooting flowchart for addressing di-substitution.

G cluster_1 Protecting Group Workflow for Mono-substitution start Methyl Piperazine-2-carboxylate protect Protect N1 (e.g., with Boc₂O) start->protect react React with Electrophile (Alkylation/Acylation at N4) protect->react deprotect Deprotect N1 (e.g., with TFA) react->deprotect end Mono-substituted Product deprotect->end

References

Technical Support Center: Synthesis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl Piperazine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound during Esterification

  • Question: I am experiencing a low yield of the desired this compound when esterifying Piperazine-2-carboxylic acid. What are the potential causes and solutions?

  • Potential Causes:

    • Incomplete Reaction: The esterification reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Equilibrium Position: The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product side.[1][2]

    • Side Reactions: Formation of undesired byproducts, such as N-acylated or di-esterified products, can reduce the yield of the target molecule.

    • Substrate Purity: Impurities in the starting Piperazine-2-carboxylic acid can interfere with the reaction.

  • Solutions:

    • Optimize Reaction Conditions:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

      • Adjust Temperature: While some procedures are carried out at room temperature, heating the reaction mixture can often drive the reaction to completion.[3]

    • Shift the Equilibrium:

      • Use Excess Alcohol: Employing methanol (B129727) as the solvent ensures a large excess, which, according to Le Chatelier's principle, will shift the equilibrium towards the product.[1][2]

      • Remove Water: Use a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium towards the ester.[2]

    • Minimize Side Reactions:

      • Protecting Groups: The use of an N-protecting group, such as tert-butoxycarbonyl (Boc), on one of the piperazine (B1678402) nitrogens can prevent N-acylation and the formation of di-substituted products.[4]

Issue 2: Formation of Multiple Products in the Reaction Mixture

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of several byproducts alongside my desired product. How can I improve the selectivity of the reaction?

  • Potential Causes:

    • Lack of N-Protection: Without a protecting group on one of the nitrogen atoms of the piperazine ring, reactions can occur at both nitrogens, leading to a mixture of mono- and di-substituted products.[4]

    • Reaction with Both Nitrogens: The reagent might be reacting with both the secondary amine and the carboxylic acid functional groups.

  • Solutions:

    • Employ a Protecting Group Strategy: The most common and effective method to ensure mono-substitution is to use a protecting group like Boc.[4][5][6] The synthesis would then involve the esterification of N-Boc-piperazine-2-carboxylic acid, followed by a deprotection step.

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reagents might offer some level of selectivity, but this is often less reliable than using a protecting group.

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification techniques are recommended?

  • Potential Causes:

    • Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by standard column chromatography challenging.

    • Product Solubility: The product might be highly soluble in the aqueous phase during workup, leading to losses.

  • Solutions:

    • Column Chromatography: Silica (B1680970) gel column chromatography is a commonly used method for purification.[5][6] A gradient elution system, for example, starting with ethyl acetate (B1210297) and gradually increasing the polarity with a mixture of methanol and ammonia (B1221849) in ethyl acetate, can be effective.[5][6]

    • Extraction pH Adjustment: During the aqueous workup, carefully adjusting the pH of the aqueous layer can help in separating the product from acidic or basic impurities.

    • Salt Formation and Regeneration: In some cases, forming a salt of the piperazine product can facilitate its purification. The pure product can then be regenerated by neutralization.[7]

Issue 4: Incomplete Deprotection of N-Boc-Methyl Piperazine-2-carboxylate

  • Question: The deprotection of the N-Boc group from my esterified intermediate is sluggish or incomplete. What can I do to improve this step?

  • Potential Causes:

    • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[8]

    • Low Reaction Temperature: Performing the deprotection at a very low temperature can significantly slow down the reaction rate.[8]

    • Acid-Labile Substrate: The ester group itself might be sensitive to harsh acidic conditions, leading to decomposition if the reaction is too aggressive.

  • Solutions:

    • Optimize Acidic Conditions:

      • Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8][9][10]

      • If the reaction is slow, the concentration of the acid can be increased, or the reaction can be allowed to warm to room temperature.[8]

    • Alternative Deprotection Methods: For substrates sensitive to strong acids, milder deprotection methods can be explored.[9]

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time that allows for complete deprotection without significant degradation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protected Synthesis

ParameterMethod AMethod B
Starting Material (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid(R)-N-Boc-2-piperazinecarboxylic acid
Esterification Reagent Not specified, but implies esterification prior to other stepsTrimethylsilyldiazomethane (B103560) in methanol/dichloromethane
Solvent Methanol, DichloromethaneMethanol, Dichloromethane
Reaction Time Not specified16 hours
Temperature Not specifiedRoom Temperature
Purification Silica gel column chromatographySilica gel column chromatography
Yield 48%48%[5][6]

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester [5][6]

  • In a 250 mL three-neck flask, dissolve (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

  • Slowly add a 2 M solution of trimethylsilyldiazomethane in hexane (B92381) (14 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, as monitored by TLC, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography. Elute first with ethyl acetate to remove impurities, followed by a solution of 5% methanol containing 7N ammonia in ethyl acetate to obtain the pure product.

Protocol 2: General Procedure for N-Boc Deprotection [10]

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected substrate (e.g., N-Boc-Methyl Piperazine-2-carboxylate) (1 equivalent) in methanol (3 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution via syringe. An immediate increase in temperature and sputtering may be observed.

  • Allow the reaction mixture to stir for up to 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction and proceed with the appropriate workup and purification steps.

Visualizations

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection P2CA Piperazine-2-carboxylic acid NBoc_P2CA N-Boc-Piperazine-2-carboxylic acid P2CA->NBoc_P2CA Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->P2CA NBoc_Ester N-Boc-Methyl Piperazine-2-carboxylate NBoc_P2CA->NBoc_Ester Esterification Methanol Methanol Methanol->NBoc_P2CA Final_Product Methyl Piperazine-2-carboxylate NBoc_Ester->Final_Product Deprotection Acid Acid (e.g., TFA, HCl) Acid->NBoc_Ester

Caption: General workflow for the synthesis of this compound using a protection strategy.

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Sol_Yield Optimize Conditions Shift Equilibrium Use Protecting Group Low_Yield->Sol_Yield Yes Purification_Difficulty Purification Difficulty? Multiple_Products->Purification_Difficulty No Sol_Products Use N-Protecting Group Multiple_Products->Sol_Products Yes Incomplete_Deprotection Incomplete Deprotection? Purification_Difficulty->Incomplete_Deprotection No Sol_Purification Optimize Chromatography Adjust Extraction pH Utilize Salt Formation Purification_Difficulty->Sol_Purification Yes Sol_Deprotection Optimize Acid Conditions Monitor Reaction Progress Incomplete_Deprotection->Sol_Deprotection Yes

Caption: A logical flow diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Methyl Piperazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high stereoselectivity in this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving a stereoselective synthesis of this compound?

A1: The main approaches to control stereochemistry in the synthesis of this compound and related piperazine (B1678402) derivatives include:

  • Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as α-amino acids, is a common and effective strategy to build the chiral piperazine core.[1][2]

  • Chiral Catalysts: The use of chiral catalysts, often transition metal complexes (e.g., Palladium, Iridium), can induce asymmetry in the reaction, leading to the preferential formation of one stereoisomer.[3][4][5]

  • Diastereoselective Reactions: Designing the synthesis to proceed through reactions that inherently favor the formation of one diastereomer over others is a powerful technique.[4][6] This can be achieved through methods like intramolecular hydroamination.[6]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[7][8][9] For instance, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.[7][8][9]

  • Asymmetric Lithiation: This method involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent functionalization of the piperazine ring in a stereoselective manner.[10][11]

Q2: I am observing poor diastereoselectivity in my cyclization step. What are the potential causes and solutions?

A2: Poor diastereoselectivity during the cyclization to form the piperazine ring can stem from several factors:

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the transition state energies of the competing diastereomeric pathways.

    • Troubleshooting: Systematically screen different solvents and bases. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Steric Hindrance: The substituents on your starting materials can sterically influence the preferred conformation during cyclization.

    • Troubleshooting: Consider modifying the protecting groups on the nitrogen atoms to be more or less sterically bulky, which can alter the facial selectivity of the ring closure.

  • Reaction Mechanism: The specific mechanism of the cyclization reaction (e.g., SN2, aza-Michael addition) will dictate the stereochemical outcome.

    • Troubleshooting: If using a method like an aza-Michael addition, ensure the geometry of the enolate or its equivalent is controlled. For SN2 reactions, the stereochemistry of the starting material directly dictates the product's stereochemistry.

Q3: My product is showing significant racemization. How can I prevent this?

A3: Racemization can occur at various stages of the synthesis, particularly if there are acidic protons adjacent to a stereocenter.

  • Cause: The presence of strong bases or prolonged exposure to acidic or basic conditions can lead to the epimerization of the chiral center at C2.

  • Prevention:

    • Use milder bases and reaction conditions whenever possible.

    • Minimize reaction times.

    • Protect functional groups that might promote racemization. For example, the choice of N-protecting groups can influence the acidity of the α-proton.

    • Careful control of pH during workup and purification is crucial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Enantiomeric Excess (e.e.) - Ineffective chiral catalyst or ligand. - Racemization during the reaction or workup. - Impure chiral starting materials.- Screen a variety of chiral ligands and catalysts. - Optimize reaction conditions (temperature, solvent, concentration). - Use milder reaction conditions and minimize reaction time. - Verify the enantiomeric purity of your starting materials.
Formation of Diastereomeric Mixtures - Non-selective cyclization step. - Epimerization at one or more stereocenters.- Employ a diastereoselective synthetic route, such as an intramolecular hydroamination.[6] - Modify N-substituents to influence the steric environment of the cyclization. - Carefully control the pH and temperature during all steps.
Low Yield - Side reactions, such as over-alkylation or decomposition. - Incomplete reaction. - Difficult purification.- Optimize stoichiometry of reagents. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Explore different purification techniques, such as crystallization or chromatography with a modified mobile phase (e.g., adding a small amount of triethylamine (B128534) for basic compounds on silica (B1680970) gel).[12]
Difficulty in Removing Protecting Groups - Protecting group is too robust for the chosen deprotection conditions. - The substrate is sensitive to the deprotection conditions, leading to degradation.- Select protecting groups that can be removed under orthogonal conditions. - Screen different deprotection reagents and conditions (e.g., for Boc group removal, consider TFA in DCM or HCl in dioxane).[12]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Chiral Auxiliary

This method utilizes a chiral auxiliary to direct the stereoselective formation of the piperazine ring, adapted from methodologies involving amino acids.[1][2]

  • Step 1: Amide Coupling: Couple N-Boc protected (S)-alanine with (R)-phenylglycinol using a standard coupling reagent like DCC to form the corresponding amide.

  • Step 2: Reduction: Reduce the amide bond using a reducing agent such as LiAlH4 to yield the chiral diamine.

  • Step 3: Protection and Activation: Protect the secondary amine and activate the hydroxyl group for cyclization (e.g., conversion to a mesylate or tosylate).

  • Step 4: Cyclization: Induce intramolecular cyclization via SN2 reaction by treating with a base (e.g., NaH) to form the piperazine ring.

  • Step 5: Deprotection and Functionalization: Remove the chiral auxiliary and other protecting groups to yield the desired stereoisomer of the piperazine core, which can then be converted to this compound.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is based on the enantioselective synthesis of piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[3][5]

  • Step 1: Substrate Preparation: Synthesize an N-protected piperazin-2-one (B30754) substrate suitable for allylic alkylation.

  • Step 2: Asymmetric Allylic Alkylation: In a glovebox, combine the piperazin-2-one substrate, a palladium precursor (e.g., Pd2(dba)3), and a chiral phosphine (B1218219) ligand (e.g., a PHOX ligand) in an appropriate solvent like toluene.

  • Step 3: Reaction Initiation: Add an allylic electrophile (e.g., allyl acetate) and a suitable base.

  • Step 4: Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Step 5: Workup and Purification: Upon completion, quench the reaction and purify the enantioenriched piperazin-2-one product using column chromatography.

  • Step 6: Reduction: Reduce the carbonyl group of the piperazin-2-one to obtain the desired stereoisomer of the piperazine.

Data Summary

The following table summarizes representative yields and stereoselectivities achieved in various stereoselective piperazine syntheses. Note that results are highly dependent on the specific substrates and conditions used.

MethodCatalyst/ReagentSubstrate ScopeYield (%)e.e. (%) / d.r.Reference
Pd-Catalyzed Allylic Alkylation Pd2(pmdba)3 / PHOX ligandN-protected piperazin-2-onesGood to ExcellentGood to Excellent[3][5]
Iridium-Catalyzed Cycloaddition [IrCl(cod)(PPh3)]Aromatic and aliphatic iminesHighExcellent regio- and diastereoselectivity[4]
Asymmetric Lithiation s-BuLi / (-)-sparteineN-Boc piperazinesVariesGood to Excellent[10][11]
Enzymatic Resolution AlcalaseMethyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate-High[7][8][9]
Diastereoselective Hydroamination Palladium CatalystAminoalkenes derived from amino acidsExcellentHigh (trans isomer)[6]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_methods Stereoselective Methods cluster_product Product start_chiral Chiral Pool (e.g., Amino Acids) method_aux Chiral Auxiliary Synthesis start_chiral->method_aux method_cat Asymmetric Catalysis start_chiral->method_cat start_racemic Racemic Precursor method_res Enzymatic Resolution start_racemic->method_res product Enantioenriched This compound method_aux->product method_cat->product method_res->product

Caption: Overview of synthetic strategies for stereoselective synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Stereoselectivity cause1 Ineffective Catalyst/ Ligand issue->cause1 cause2 Suboptimal Reaction Conditions (Temp, Solvent) issue->cause2 cause3 Racemization issue->cause3 sol1 Screen Catalysts & Ligands cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Use Milder Conditions/ Reduce Reaction Time cause3->sol3

Caption: Troubleshooting logic for poor stereoselectivity.

References

Technical Support Center: Managing Hygroscopicity of "Methyl Piperazine-2-carboxylate" Salts

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide is designed to help you navigate common challenges you might encounter when handling and characterizing "Methyl Piperazine-2-carboxylate" salts.

Q1: My "this compound" salt is gaining weight and becoming sticky upon exposure to ambient conditions. What should I do first?

A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.[1][2] The first step is to quantify this behavior to understand its extent and impact. You should immediately protect your sample from further moisture exposure by storing it in a desiccator or a controlled low-humidity environment.[3] Following this, a systematic characterization of the salt's hygroscopic properties is recommended.

Q2: How do I systematically characterize the hygroscopicity of a new salt like "this compound" HCl?

A2: A systematic approach is crucial to determine the hygroscopic nature of a new salt. The following workflow is recommended:

Hygroscopicity_Characterization_Workflow Figure 1: Workflow for Hygroscopicity Characterization cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Further Characterization & Mitigation Strategy A Synthesize and Isolate 'this compound' Salt B Initial Visual Observation (e.g., stickiness, deliquescence) A->B C Perform Dynamic Vapor Sorption (DVS) Analysis B->C Proceed if hygroscopicity is suspected D Determine Hygroscopicity Classification (per European Pharmacopoeia) C->D E Identify Critical Relative Humidity (cRH) C->E F Analyze DVS Isotherm for Hysteresis C->F H Assess Impact on Physicochemical Properties (e.g., stability, flowability) E->H G Characterize Solid Form Before and After DVS (e.g., XRPD, DSC) F->G I Develop Mitigation Strategy (e.g., salt screening, formulation, packaging) H->I

Figure 1: Workflow for Hygroscopicity Characterization

Q3: I have performed a Dynamic Vapor Sorption (DVS) analysis. How do I interpret the results?

A3: DVS analysis provides a wealth of information about how your material interacts with moisture.[4][5] Here’s what to look for:

  • Sorption/Desorption Isotherm: This plot shows the amount of water absorbed by your sample at different relative humidity (RH) levels.[6] A significant weight gain indicates hygroscopicity.

  • Hygroscopicity Classification: Based on the percentage weight gain at 80% RH and 25°C, you can classify your salt according to the European Pharmacopoeia.[1][7]

  • Critical Relative Humidity (cRH): This is the RH at which the material begins to absorb a significant amount of moisture.[8][9] It is a critical parameter for determining safe handling and storage conditions.

  • Hysteresis: This is the difference between the sorption and desorption curves.[10][11] A large hysteresis loop can indicate that the water is not easily removed, or that the material has undergone an irreversible change, such as a phase transition.[11]

Q4: My DVS isotherm shows a large hysteresis loop. What does this mean for my "this compound" salt?

A4: A significant hysteresis loop in the DVS isotherm suggests that the interaction between your salt and water is not simple surface adsorption.[11] It could indicate:

  • Formation of a hydrate (B1144303): The salt may be incorporating water molecules into its crystal lattice to form a stable hydrate.[12]

  • Amorphous to crystalline transition: If your material is partially or fully amorphous, moisture can act as a plasticizer and induce crystallization.[4]

  • Slow kinetics: The desorption process may be very slow, and the experiment may not have reached equilibrium.[11]

To investigate further, it is recommended to analyze the solid form of the sample before and after the DVS experiment using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[12][]

Q5: The DVS analysis shows that my "this compound" salt is "very hygroscopic." What are my options?

A5: If your salt is classified as "very hygroscopic," you have several strategies to consider:[14][15]

  • Salt Screening: Synthesize and characterize different salt forms of "this compound." Different counter-ions can significantly impact hygroscopicity.[16][17][18]

  • Formulation Strategies:

    • Coating: Applying a hydrophobic coating to the particles can act as a moisture barrier.[14]

    • Encapsulation: Encapsulating the drug substance can protect it from the environment.[14]

    • Co-processing with Excipients: Blending with hydrophobic excipients can reduce the overall hygroscopicity of the formulation.[14]

  • Crystal Engineering: Co-crystallization with a suitable co-former can sometimes result in a less hygroscopic solid form.[14][19]

  • Controlled Manufacturing and Storage: If changing the salt form or formulation is not feasible, strict control of humidity during manufacturing and storage is essential.[3][20] This includes using dehumidifiers, glove boxes, and appropriate packaging with desiccants.[3]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern in drug development?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[2] In pharmaceutical development, high hygroscopicity is a concern because it can negatively impact the active pharmaceutical ingredient (API) and the final drug product in several ways:[3][20]

  • Physical Changes: Moisture uptake can lead to changes in particle size, flowability, and mechanical properties, which can cause problems during manufacturing processes like blending and tableting.[3] It can also lead to caking and clumping of the powder.[20]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[3]

  • Solid-State Transformations: Moisture can induce changes in the crystal form of the API, such as the conversion of an anhydrous form to a hydrate or an amorphous form to a crystalline form.[4] These transformations can affect the drug's solubility, dissolution rate, and bioavailability.

Q2: How is the hygroscopicity of a pharmaceutical solid classified?

A2: The European Pharmacopoeia provides a widely accepted classification system for hygroscopicity based on the percentage weight gain of a sample after storage at 25°C and 80% relative humidity for 24 hours.[1][7]

Hygroscopicity ClassificationWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0
DeliquescentSufficient water is absorbed to form a liquid

Q3: What is the difference between hygroscopicity and deliquescence?

A3: Deliquescence is an extreme form of hygroscopicity.[21] A hygroscopic material absorbs moisture from the air, but remains a solid. A deliquescent material absorbs so much moisture from the air that it dissolves in the absorbed water and forms a liquid solution.[21] The relative humidity at which this occurs is the critical relative humidity of deliquescence.[22]

Q4: Can I predict the hygroscopicity of a "this compound" salt before synthesizing it?

A4: While it is difficult to predict the exact hygroscopicity of a specific salt with certainty, some general principles can be applied. The hygroscopicity of a salt is influenced by the properties of both the API and the counter-ion.[23] Generally, salts with smaller, more highly charged ions tend to be more hygroscopic. However, experimental characterization is always necessary to confirm the hygroscopic behavior of a new salt.[18]

Q5: What are the best practices for handling and storing a potentially hygroscopic "this compound" salt in the laboratory?

A5: To minimize moisture-related issues, follow these best practices:

  • Storage: Store the material in a tightly sealed container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves).[3] For highly sensitive materials, storage in a glove box with a controlled low-humidity atmosphere is recommended.

  • Handling: When handling the material outside of a controlled environment, minimize the exposure time to ambient air. Weighing and other manipulations should be performed as quickly as possible.

  • Packaging: For long-term storage or shipping, use high moisture barrier packaging, such as foil-laminate bags, and include a desiccant.[3][14]

Experimental Protocols

Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a general procedure for assessing the hygroscopicity of a "this compound" salt using a DVS instrument.

Objective: To determine the moisture sorption and desorption behavior of the salt and to classify its hygroscopicity.

Apparatus: Dynamic Vapor Sorption (DVS) analyzer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the "this compound" salt into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min for 10 minutes). This initial weight will be used as the reference dry mass.

  • Sorption Phase: Increase the relative humidity (RH) in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002%/min for 10 minutes, with a maximum equilibration time of 6 hours).[24][25]

  • Desorption Phase: Decrease the RH in a stepwise manner, typically in 10% RH increments, from 90% back down to 0% RH, allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm.

    • Determine the total weight gain at 80% RH during the sorption phase to classify the hygroscopicity according to the European Pharmacopoeia table.

    • Identify the Critical Relative Humidity (cRH) by observing the RH at which a sharp increase in moisture uptake occurs.

    • Analyze the hysteresis between the sorption and desorption curves.

Data Presentation

Use the following tables to record and compare the hygroscopicity data for different salts of "this compound".

Table 1: Hygroscopicity Profile of "this compound" Salts

Salt FormWeight Gain at 80% RH (%)Hygroscopicity ClassificationCritical Relative Humidity (cRH) (%)Observations (e.g., deliquescence, phase change)
Example: HCl SaltEnter DVS data heree.g., Very hygroscopice.g., ~40%e.g., Becomes sticky above 50% RH
Example: Mesylate SaltEnter DVS data here
Example: Tosylate SaltEnter DVS data here

Visualizations

Mitigation_Strategies_for_Hygroscopic_APIs Figure 2: Mitigation Strategies for Hygroscopic APIs cluster_0 Problem Identification cluster_1 Primary Mitigation Strategies cluster_2 Secondary Interventions A API is Hygroscopic/ Deliquescent B Salt Screening/ Co-crystallization A->B C Formulation Approaches A->C D Process Control & Packaging A->D E Select Non-Hygroscopic Salt/ Co-crystal B->E F Particle Coating C->F G Encapsulation C->G H Use of Hydrophobic Excipients C->H I Controlled Humidity Manufacturing D->I J High Moisture Barrier Packaging with Desiccants D->J

References

Technical Support Center: Methyl Piperazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for work-up procedures involving "Methyl Piperazine-2-carboxylate" reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental work-up of this compound and its derivatives.

Problem 1: Low Yield of this compound After Work-up

  • Symptoms: The final isolated yield of the desired product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Product Loss During Aqueous Extraction: Due to its basic nature and potential water solubility, the product may remain in the aqueous layer during extraction.[1]Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acidic aqueous solution (e.g., 1M HCl). This will protonate the piperazine (B1678402) derivative, moving it to the aqueous layer as its salt. Separate the aqueous layer, basify it (e.g., with NaOH or Na2CO3), and then re-extract the purified product into an organic solvent.[1]
Incomplete Extraction from Aqueous Layer: Insufficient extraction cycles after basification can leave the product in the aqueous phase.Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) after basifying the aqueous layer.
Product Volatility: Although less common for the carboxylate, some piperazine derivatives can be volatile.Careful Solvent Removal: When concentrating the organic extracts, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.
Degradation During Work-up: The ester group might be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.Mild Conditions: Use mild acids and bases for pH adjustments and perform extractions at room temperature. Avoid prolonged exposure to harsh pH conditions.

Problem 2: Presence of Disubstituted Piperazine Byproduct

  • Symptoms: NMR or LC-MS analysis of the crude or purified product shows a significant amount of a 1,4-disubstituted piperazine byproduct.[1]

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Reaction Conditions Favoring Disubstitution: High reaction temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable disubstituted product.[1]Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the formation of the monosubstituted product is maximized.[1] Consider using milder reaction conditions.
Ineffective Monoprotection Strategy: If using a protecting group strategy (e.g., Boc), incomplete monoprotection of the starting piperazine can lead to disubstitution.Refine Protection Step: Ensure the stoichiometry of the protecting group reagent (e.g., Boc₂O) is carefully controlled (typically 1.0 eq) and that the reaction goes to completion before proceeding with the substitution reaction.[1]
Co-elution During Chromatography: The byproduct may have a similar polarity to the desired product, leading to incomplete separation.Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Acid-base extraction prior to chromatography can also help in separating the more basic disubstituted product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: A combination of acid-base extraction and column chromatography is often the most effective strategy. The basic nature of the piperazine ring allows for selective extraction into an acidic aqueous phase, which can remove non-basic impurities.[1] Subsequent column chromatography can then be used to separate the desired product from any remaining impurities, such as isomeric byproducts.

Q2: How can I remove a Boc protecting group after the reaction work-up?

A2: The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions. A common procedure involves dissolving the purified N-Boc protected piperazine derivative in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically stirred at room temperature for 1-4 hours. Evaporation of the solvent will yield the hydrochloride salt of the deprotected piperazine.[1]

Q3: My final product is a dihydrochloride (B599025) salt. How do I obtain the free base?

A3: To obtain the free base from a hydrochloride salt, you need to neutralize the salt with a base. Dissolve the salt in water and add a base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 9). Then, extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the free base.

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: Besides the formation of disubstituted byproducts, other potential side reactions can include oxidation of the piperazine ring to form N-oxides, especially if oxidizing agents are present.[2] If the reaction involves nucleophilic substitution, the ester group could potentially be replaced by other nucleophiles under certain conditions.[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic piperazine derivative will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Wash Organic Layer (Optional): The original organic layer containing non-basic impurities can be washed with brine, dried, and concentrated to recover any non-basic starting materials or byproducts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 9.

  • Product Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Boc-Deprotection

  • Dissolution: Dissolve the N-Boc-protected this compound in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Azeotroping (Optional): To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene (B28343) a few times.

  • Isolation: The resulting product will be the TFA salt. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol (B129727) and a solution of HCl in diethyl ether or dioxane can be added to precipitate the salt.[1]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Acidic Wash (e.g., 1M HCl) B->C D Separate Layers C->D E Aqueous Layer (Product Salt) D->E Product F Organic Layer (Impurities) D->F Impurities G Basify Aqueous Layer (e.g., NaOH) E->G H Extract with Organic Solvent G->H I Combine Organic Extracts H->I J Dry and Concentrate I->J K Crude Product J->K L Column Chromatography K->L M Pure Methyl Piperazine-2-carboxylate L->M

Caption: General workflow for the work-up and purification of this compound.

References

identifying and removing impurities from "Methyl Piperazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Piperazine-2-carboxylate. The following sections address common issues related to the identification and removal of impurities during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. They can be broadly categorized as:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: Such as piperazine-2-carboxylic acid or methanol.

    • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

    • Byproducts: Molecules formed from side reactions, for instance, di-substituted piperazine (B1678402) derivatives.

  • Degradation Products: These can form over time due to exposure to heat, light, moisture, or oxygen.

    • Hydrolysis Products: The ester group can hydrolyze back to the carboxylic acid.

    • Oxidation Products: The piperazine ring is susceptible to oxidation.[1]

    • N-formylpiperazine: Can be a degradation product under certain conditions.[2]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is effective for separating and quantifying non-volatile impurities. Since the piperazine moiety lacks a strong chromophore, derivatization with an agent like NBD-Chloride can be used to enhance UV detection at lower levels.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for quantifying their levels relative to the main compound.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Q3: My batch of this compound is a sticky solid or oil. What could be the cause?

A3: The hygroscopic nature of piperazine derivatives can lead to the absorption of atmospheric moisture, resulting in a less crystalline or oily appearance. The presence of residual solvents from the purification process can also cause this issue.

Q4: I am having difficulty purifying this compound by column chromatography. The compound seems to be sticking to the silica (B1680970) gel. What can I do?

A4: The basic nature of the piperazine nitrogens can lead to strong interactions with the acidic silica gel, causing tailing and poor recovery. To mitigate this, you can try:

  • Using a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can help to reduce tailing.

  • Using a different stationary phase: Alumina or a polymer-based stationary phase may be more suitable for the purification of basic compounds.

  • Converting to a salt: Purifying the compound as a salt (e.g., hydrochloride) can sometimes improve chromatographic behavior.

Troubleshooting Guides

Issue 1: Presence of Unknown Peaks in HPLC/GC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Process-Related Impurity Analyze starting materials and intermediates. Review the synthetic route for potential side reactions.Identification of the impurity source, allowing for process optimization.
Degradation Product Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and compare their retention times with the unknown peaks.[7][8]Confirmation if the unknown peak is a degradation product, providing insights into the compound's stability.
Contamination Ensure scrupulous cleaning of all glassware and equipment. Use high-purity solvents and reagents.Elimination of extraneous peaks from the chromatogram.
Issue 2: Poor Yield or Purity After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Screen a variety of single and mixed solvent systems. A good solvent system should fully dissolve the compound when hot but have low solubility when cold.[9]Improved crystal formation and higher purity of the isolated product.
"Oiling Out" Ensure the solution is not supersaturated before cooling. Try a slower cooling rate or use a different solvent system.Formation of solid crystals instead of an oil.
Co-precipitation of Impurities If impurities have similar solubility profiles, consider converting the product to a salt (e.g., diacetate or dihydrochloride) to alter its solubility and facilitate selective crystallization.Enhanced separation from closely related impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV

This protocol outlines a general method for the analysis of this compound and its potential impurities.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium bicarbonate in water, pH adjusted to ~7.5). A common starting gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the sample and record the chromatogram. Impurities can be quantified based on their peak area relative to the main peak.

Quantitative Data Example:

Compound Retention Time (min) Purity Before Purification (%) Purity After Recrystallization (%)
This compound8.592.399.6
Impurity A (Starting Material)4.23.1< 0.1
Impurity B (Byproduct)11.74.60.3
Protocol 2: Purification by Recrystallization from a Mixed Solvent System

This protocol describes a method for purifying crude this compound.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely.[1]

  • Inducing Precipitation: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: Add a few more drops of hot isopropyl alcohol until the solution becomes clear again.[9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Example:

Impurity Level Before Recrystallization (ppm) Level After Recrystallization (ppm)
Piperazine-2-carboxylic acid5200150
Di-acylated byproduct8700300
Residual Toluene150050

Visualizations

Troubleshooting_Workflow start Crude this compound analytical_chem Impurity Profiling (HPLC, GC-MS, NMR) start->analytical_chem acceptable_purity Purity Acceptable? analytical_chem->acceptable_purity end_product Pure Product acceptable_purity->end_product Yes purification_step Select Purification Method acceptable_purity->purification_step No recrystallization Recrystallization purification_step->recrystallization column_chromatography Column Chromatography purification_step->column_chromatography distillation Distillation purification_step->distillation recrystallization->analytical_chem troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) recrystallization->troubleshoot_recrystallization column_chromatography->analytical_chem troubleshoot_chromatography Troubleshoot Chromatography (e.g., change mobile phase, stationary phase) column_chromatography->troubleshoot_chromatography distillation->analytical_chem troubleshoot_distillation Troubleshoot Distillation (e.g., adjust pressure, temperature) distillation->troubleshoot_distillation troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography troubleshoot_distillation->distillation

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Identification_Pathway start Impurity Detected analysis Analytical Characterization HPLC (Retention Time) GC-MS (Mass Spectrum) NMR (Chemical Shifts) start->analysis comparison Compare Data to Known Standards analysis->comparison known_impurity Known Impurity Identified (e.g., Starting Material, Byproduct) comparison->known_impurity Match unknown_impurity Unknown Impurity comparison->unknown_impurity No Match isolation Isolate Impurity (e.g., Preparative HPLC) unknown_impurity->isolation structure_elucidation Structural Elucidation (e.g., High-Resolution MS, 2D NMR) isolation->structure_elucidation

Caption: Logical pathway for identifying unknown impurities.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl Piperazine-2-carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful functionalization of Methyl Piperazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges in the functionalization of this compound revolve around controlling regioselectivity and avoiding common side reactions. Due to the presence of two distinct nitrogen atoms (N1, adjacent to the ester, and N4), achieving selective substitution at one nitrogen over the other is a key hurdle. The steric hindrance and electronic effects of the methyl ester group at the C2 position play a significant role in directing the incoming substituent.[1] Common issues include the formation of di-substituted byproducts, low reaction yields, and catalyst deactivation.[2]

Q2: Which catalytic systems are most effective for the N-arylation of this compound?

A2: Palladium-catalyzed Buchwald-Hartwig amination is a widely used and effective method for the N-arylation of piperazines, including derivatives like this compound.[3][4][5] The choice of catalyst, ligand, base, and solvent is crucial for success. Modern palladium precatalysts, often used with bulky, electron-rich phosphine (B1218219) ligands such as XPhos and RuPhos, have shown high efficacy.[2] The selection of a suitable base, ranging from strong non-nucleophilic bases like sodium tert-butoxide (NaOtBu) to milder ones like cesium carbonate (Cs₂CO₃), is also critical and depends on the specific substrates.[2]

Q3: How can I achieve regioselective functionalization at the N1 versus the N4 position?

A3: Achieving regioselectivity is a nuanced process influenced by several factors:

  • Steric Hindrance: The methyl ester group at the C2 position creates steric bulk around the N1 nitrogen. This can be exploited to direct bulky electrophiles (aryl halides or alkylating agents) to the less hindered N4 position.[1]

  • Electronic Effects: The electron-withdrawing nature of the ester group can decrease the nucleophilicity of the adjacent N1 nitrogen, potentially favoring reaction at the more nucleophilic N4 position.

  • Protecting Groups: The most reliable method to ensure regioselectivity is to use a protecting group. For instance, a Boc (tert-butoxycarbonyl) group can be introduced at the N1 position to direct functionalization exclusively to the N4 position. The protecting group can be subsequently removed.[2]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature can also influence the N1/N4 selectivity.

Q4: What are the common side reactions to watch out for, and how can they be minimized?

A4: Common side reactions include:

  • Di-substitution: The formation of 1,4-disubstituted piperazine (B1678402) is a frequent issue. This can be minimized by using a large excess of the piperazine starting material or by the slow, controlled addition of the electrophile.[2]

  • Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, the aryl halide can be reduced, leading to the formation of an arene byproduct. This is more common in Ullmann-type couplings but can also occur in Buchwald-Hartwig reactions.[2]

  • Catalyst Deactivation: The presence of water or other impurities can deactivate the catalyst. Using anhydrous solvents and inert atmosphere conditions is crucial.[2]

Troubleshooting Guides

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate choice of ligand or base. 3. Reaction temperature is too low. 4. Presence of water or oxygen.1. Use a fresh catalyst or a pre-catalyst. 2. Screen different ligands (e.g., XPhos, RuPhos for electron-rich aryl chlorides) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[2] 3. Increase the reaction temperature, typically in the range of 80-110 °C for Buchwald-Hartwig reactions.[2] 4. Use anhydrous solvents and degas the reaction mixture. Work under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Poor Regioselectivity (Mixture of N1 and N4 isomers) 1. Similar reactivity of N1 and N4 nitrogens under the reaction conditions. 2. Insufficient steric differentiation between the electrophile and the piperazine nitrogens.1. Employ a protecting group strategy (e.g., Boc protection of one nitrogen).[2] 2. For N4 selectivity, use a bulkier electrophile to leverage the steric hindrance of the C2-ester group.[1] 3. Systematically screen different solvents and bases, as they can influence the relative nucleophilicity of the two nitrogen atoms.
Formation of Di-substituted Byproduct 1. Incorrect stoichiometry (excess of electrophile). 2. High reactivity of the mono-substituted product.1. Use an excess of this compound (e.g., 2-5 equivalents). 2. Add the electrophile (aryl halide or alkylating agent) slowly to the reaction mixture to maintain a low concentration relative to the piperazine.[2]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Incompatible base or solvent.1. Lower the reaction temperature and monitor the reaction progress closely. 2. For sensitive substrates, consider using a milder base such as Cs₂CO₃ or K₃PO₄.[2] Ensure the solvent is compatible with all reactants and the product.

Data Presentation: Catalyst System Performance for N-Arylation

The following table summarizes catalyst systems and conditions for the N-arylation of piperazine derivatives. While specific data for this compound is limited in publicly available literature, the following provides a general guideline based on analogous systems.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Aryl HalideYield (%)Notes
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.1)Toluene1004-ChlorotolueneHighGeneral conditions for N-arylation of piperazine.[2]
Pd(OAc)₂XPhosK₃PO₄Dioxane100-120Aryl BromidesGood to ExcellentEffective for a broad range of aryl bromides.
Pd₂ (dba)₃BINAPCs₂CO₃Toluene80-100Aryl IodidesGoodMilder conditions, suitable for sensitive substrates.
Example with a protected this compound derivative
Not specifiedNot specifiedNot specifiedNot specifiedNot specified5-trifluoromethyl-pyridin-2-yl halide58N-arylation of (R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add this compound and the aryl halide to the vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N,N'-Dibenzylation of this compound

This protocol describes a di-alkylation, which can be adapted for mono-alkylation by adjusting stoichiometry and reaction conditions.

Materials:

  • 2,3-dibromo-propionic acid methyl ester

  • N,N'-dibenzyl-ethane-1,2-diamine

  • Triethylamine (Et₃N)

  • Toluene

  • 2N HCl

  • 4N NaOH

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a preheated solution (50 °C) of 2,3-dibromo-propionic acid methyl ester in toluene, add triethylamine.

  • Add N,N'-dibenzyl-ethane-1,2-diamine dropwise.

  • Heat the resulting slurry to reflux until a clear solution is formed and stir at reflux overnight.

  • After cooling to room temperature, extract the reaction mixture with 2N HCl.

  • Neutralize the aqueous extract with 4N NaOH.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[6]

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization & Troubleshooting cluster_outcome Desired Outcome Start This compound + Electrophile (e.g., Aryl Halide) Catalyst Choose Palladium Precatalyst (e.g., Pd₂(dba)₃, Buchwald G3/G4) Start->Catalyst Ligand Select Ligand (e.g., XPhos, RuPhos for Ar-Cl; BINAP for Ar-I) Catalyst->Ligand Base Select Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Choose Anhydrous Solvent (e.g., Toluene, Dioxane) Base->Solvent Reaction Run Reaction under Inert Atmosphere Solvent->Reaction Analysis Monitor Progress (TLC, LC-MS) Analyze Yield & Regioselectivity Reaction->Analysis Troubleshoot Troubleshoot Issues: - Low Yield - Poor Selectivity - Byproducts Analysis->Troubleshoot Unsuccessful Product Purified Functionalized Product Analysis->Product Successful Troubleshoot->Catalyst Re-evaluate System

Caption: Catalyst selection workflow for the functionalization of this compound.

Regioselectivity_Factors cluster_piperazine This compound cluster_factors Influencing Factors cluster_outcomes Likely Outcomes Piperazine N1 vs. N4 Functionalization Steric Steric Hindrance (C2-Ester Group) Piperazine->Steric Electronic Electronic Effects (Inductive effect of Ester) Piperazine->Electronic Reagent Reagent Choice (Bulky vs. Small Electrophile) Piperazine->Reagent ProtectingGroup Use of Protecting Groups (e.g., N-Boc) Piperazine->ProtectingGroup N4_Selective N4-Functionalization (Favored by bulky reagents) Steric->N4_Selective Electronic->N4_Selective Reagent->N4_Selective ProtectingGroup->N4_Selective N1_Selective N1-Functionalization (May require specific conditions or protecting group strategy) ProtectingGroup->N1_Selective

Caption: Factors influencing N1 vs. N4 regioselectivity in this compound functionalization.

Experimental_Workflow Start Setup Reaction Vessel (Oven-dried, inert atmosphere) Reagents Add Catalyst, Ligand, Base, Piperazine, and Aryl Halide Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Extract Product Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: General experimental workflow for the N-arylation of this compound.

References

impact of reaction conditions on "Methyl Piperazine-2-carboxylate" stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl Piperazine-2-carboxylate under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, the presence of catalysts (especially metal ions), and the solvent system used. Like other piperazine (B1678402) derivatives and esters, it can be susceptible to thermal degradation, hydrolysis, and oxidation.

Q2: How stable is the piperazine ring in this compound at elevated temperatures?

A2: The piperazine ring itself is known to be relatively stable. However, methyl-substituted piperazines, such as 2-methylpiperazine (B152721), have been shown to degrade faster than unsubstituted piperazine at elevated temperatures. For instance, at 150°C, both 1-methylpiperazine (B117243) and 2-methylpiperazine degrade more rapidly than piperazine.[1] Thermal degradation of piperazine derivatives often proceeds via nucleophilic attack reactions.[1] In aqueous solutions used for CO2 capture, piperazine shows significant thermal degradation at temperatures between 135 to 175°C.[2][3]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, as a methyl ester, this compound is susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to its corresponding carboxylic acid has been demonstrated using lithium hydroxide (B78521) (LiOH) in an aqueous medium.[4] This suggests that basic conditions can readily promote the hydrolysis of the methyl ester group in this compound.

Q4: Can metal ions affect the stability of this compound?

A4: Yes, metal ions can catalyze the degradation of piperazine and its derivatives. Copper (Cu2+) has been shown to rapidly catalyze the oxidation of piperazine, while iron (Fe2+) and stainless steel metals (Fe2+, Ni2+, Cr3+) are weaker catalysts for oxidation.[2] Therefore, it is crucial to consider the presence of metal contaminants in your reaction setup.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound During a High-Temperature Reaction.
Possible Cause Troubleshooting Step
Thermal Instability Lower the reaction temperature if the protocol allows. Piperazine derivatives show increased degradation at higher temperatures (e.g., above 135°C).[2][3] Consider running control experiments at different temperatures to assess the thermal stability of your specific system.
Presence of Metal Catalysts If using metal catalysts, consider if they are contributing to degradation. If not intentionally using a metal catalyst, check for metal leaching from the reactor or impurities in reagents. The use of metal-free reaction vessels or chelating agents may be beneficial. Copper ions are particularly effective at catalyzing piperazine oxidation.[2]
Oxidative Degradation If the reaction is not performed under an inert atmosphere, consider the possibility of oxidative degradation. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating.
Issue 2: Formation of Piperazine-2-carboxylic Acid as a Byproduct.
Possible Cause Troubleshooting Step
Hydrolysis of the Methyl Ester This is the most likely cause. If the reaction is performed in the presence of water and either acidic or basic conditions, hydrolysis can occur.[4]
- pH Control: Maintain a neutral pH if possible. If acidic or basic conditions are required for your reaction, consider protecting the carboxylic acid functionality.
- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
- Alternative Base: If a base is required, consider using a non-nucleophilic, soluble organic base like potassium 2-ethylhexanoate (B8288628) (K-2-EH) which has been shown to be effective in preventing the decomposition of base-sensitive substrates in some coupling reactions.[5]

Quantitative Data Summary

The following table summarizes the thermal degradation rates of piperazine and its methyl-substituted analogs at 150°C. This data can provide an indication of the expected stability of this compound.

CompoundInitial Concentration (m)Temperature (°C)Degradation after 4 weeks (%)Reference
Piperazine (PZ)8150~10[1]
1-Methylpiperazine (1-MPZ)8150~35[1]
2-Methylpiperazine (2-MPZ)8150~25[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a general method for evaluating the thermal stability of this compound in a specific solvent.

  • Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent.

  • Inert Atmosphere: Transfer the solution to a sealed reaction vessel. If assessing stability in the absence of oxygen, purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heating: Place the sealed vessel in a temperature-controlled environment (e.g., an oven or a heating block) set to the desired temperature.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture.

  • Analysis: Analyze the aliquots using a suitable analytical technique such as HPLC, GC-MS, or NMR to quantify the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol outlines a method for monitoring the hydrolysis of this compound to Piperazine-2-carboxylic acid.

  • Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent system (aqueous or partially aqueous). If investigating pH effects, adjust the pH of the solution accordingly using a suitable buffer or acid/base.

  • Sampling: At regular time intervals, withdraw a small sample from the reaction mixture.

  • Quenching: Immediately quench the reaction in the sample by neutralizing the pH or diluting with a cold, neutral solvent to prevent further hydrolysis before analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective for separating the ester and the carboxylic acid.

    • Detection: UV detection at a suitable wavelength (e.g., determined by a UV scan of the compounds).

  • Quantification: Create a calibration curve for both this compound and Piperazine-2-carboxylic acid to quantify their concentrations in the reaction samples over time.

Diagrams

Stability_Factors cluster_conditions Reaction Conditions This compound This compound Degradation Degradation This compound->Degradation Temperature Temperature Temperature->Degradation High Temp pH pH pH->Degradation Acidic/Basic Catalysts Catalysts Catalysts->Degradation Metal Ions (e.g., Cu²⁺) Solvent Solvent Solvent->Degradation Aqueous

Caption: Factors influencing the degradation of this compound.

Hydrolysis_Pathway Methyl_Ester This compound Carboxylic_Acid Piperazine-2-carboxylic Acid Methyl_Ester->Carboxylic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol Methyl_Ester->Methanol Hydrolysis byproduct Carboxylic_Acid->Methyl_Ester Esterification (MeOH, H⁺)

Caption: Reversible hydrolysis and esterification of this compound.

References

Validation & Comparative

A Comparative Guide to Methyl Piperazine-2-carboxylate and Ethyl Piperazine-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Among these, piperazine-2-carboxylic acid esters, particularly the methyl and ethyl esters, serve as crucial intermediates. The choice between Methyl Piperazine-2-carboxylate and Ethyl Piperazine-2-carboxylate can significantly influence the course of a synthetic route, affecting reaction kinetics, yields, and the ease of subsequent transformations. This guide provides an objective comparison of these two key synthetic intermediates, supported by physicochemical data and general reaction principles, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and Ethyl Piperazine-2-carboxylate is essential for understanding their behavior in a reaction setting. These properties can influence solubility, reactivity, and handling characteristics.

PropertyThis compoundEthyl Piperazine-2-carboxylate Dihydrochloride
Molecular Formula C₆H₁₂N₂O₂[1]C₇H₁₆Cl₂N₂O₂[2]
Molecular Weight 144.17 g/mol [1]231.12 g/mol [2]
CAS Number 2758-98-7[1]129798-91-0[2]
Topological Polar Surface Area 50.4 Ų[1]50.4 Ų
Hydrogen Bond Donor Count 23
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 12

Performance in Synthesis: A Comparative Analysis

Reactivity of the Piperazine Nitrogens

Both molecules possess two secondary amine nitrogens within the piperazine ring, which are the primary sites of reaction in many synthetic transformations such as N-alkylation, N-acylation, and N-arylation. The electronic environment of these nitrogens is largely similar in both the methyl and ethyl esters. However, subtle differences in steric hindrance and solubility can influence their reactivity.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in Ethyl Piperazine-2-carboxylate could potentially slow down reactions at the adjacent nitrogen (N-1), especially with bulky electrophiles. Conversely, the nitrogen at the 4-position (N-4) would experience minimal steric influence from the ester group in both molecules.

  • Solubility: The choice of ester can influence the solubility of the molecule in different reaction solvents. Ethyl esters are generally more lipophilic than their methyl counterparts. This can be advantageous in reactions requiring non-polar solvents, potentially leading to better solubility of starting materials and intermediates.

Ester Group Reactivity and Cleavage

The ester functional group in both molecules can participate in various reactions, most notably hydrolysis (cleavage) to the corresponding carboxylic acid.

  • Hydrolysis/Cleavage: In general, methyl esters are more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions. This is due to the lower steric hindrance around the carbonyl carbon of the methyl ester, making it more accessible to nucleophilic attack by water or hydroxide (B78521) ions. Therefore, if the synthetic strategy requires the ester to be cleaved at a later stage, this compound might be preferred for its faster and potentially milder cleavage conditions. Conversely, if the ester needs to remain intact throughout a multi-step synthesis involving harsh conditions, the more robust Ethyl Piperazine-2-carboxylate could be the better choice.

Applications in Pharmaceutical Synthesis

Both Methyl and Ethyl Piperazine-2-carboxylate are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The choice between them often depends on the specific synthetic route and the desired final product.

For instance, piperazine derivatives are crucial in the synthesis of kinase inhibitors like Imatinib and Crizotinib . While specific examples directly comparing the methyl and ethyl esters in the synthesis of these drugs are not detailed in publicly available literature, the general synthetic routes often involve the coupling of a piperazine moiety with other aromatic or heteroaromatic systems.[3][4][5]

The synthesis of the anti-cancer drug Imatinib involves the coupling of a pyrimidine (B1678525) derivative with a benzamide (B126) fragment containing an N-methylpiperazine group.[6][7] Although not piperazine-2-carboxylates, this highlights the importance of N-substituted piperazines in drug synthesis. The choice of the ester in a precursor could influence the ease of introducing substituents on the piperazine ring.

Experimental Protocols: General Methodologies

While specific comparative protocols are unavailable, the following are generalized experimental procedures for common reactions involving piperazine-2-carboxylic acid esters. These can be adapted for both the methyl and ethyl esters, with the understanding that reaction times and purification methods may need to be optimized for each.

General Protocol for N-Acylation

This protocol describes a typical procedure for the acylation of the piperazine nitrogen.

Materials:

  • Methyl or Ethyl Piperazine-2-carboxylate

  • Acyl chloride or anhydride (B1165640) (e.g., benzoyl chloride, acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve Methyl or Ethyl Piperazine-2-carboxylate (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Reductive Amination

This protocol outlines a typical procedure for the N-alkylation of the piperazine nitrogen via reductive amination.

Materials:

  • Methyl or Ethyl Piperazine-2-carboxylate

  • Aldehyde or ketone

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • Dissolve Methyl or Ethyl Piperazine-2-carboxylate (1 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reagent Selection

The decision-making process for selecting between Methyl and Ethyl Piperazine-2-carboxylate can be visualized as follows:

Reagent_Selection Start Synthetic Goal Defined Ester_Cleavage Is ester cleavage required in a subsequent step? Start->Ester_Cleavage Reaction_Conditions Are harsh reaction conditions (strong acid/base, high temp) anticipated? Ester_Cleavage->Reaction_Conditions No Methyl_Ester Consider Methyl Piperazine-2-carboxylate Ester_Cleavage->Methyl_Ester Yes Solvent_System What is the polarity of the primary reaction solvent? Reaction_Conditions->Solvent_System No Ethyl_Ester Consider Ethyl Piperazine-2-carboxylate Reaction_Conditions->Ethyl_Ester Yes Solvent_System->Methyl_Ester Polar Solvent_System->Ethyl_Ester Non-polar Final_Choice Final Reagent Selection Methyl_Ester->Final_Choice Ethyl_Ester->Final_Choice

Caption: Decision workflow for selecting between Methyl and Ethyl Piperazine-2-carboxylate.

Conclusion

The choice between this compound and Ethyl Piperazine-2-carboxylate is a nuanced one that depends on the specific requirements of the synthetic route.

  • This compound is generally favored when a subsequent ester cleavage is desired, due to its higher reactivity towards hydrolysis. Its lower lipophilicity may also be advantageous in reactions employing polar solvents.

  • Ethyl Piperazine-2-carboxylate offers greater stability for the ester functionality, making it a better choice for multi-step syntheses involving harsh conditions where the ester must be preserved. Its increased lipophilicity can be beneficial for solubility in non-polar organic solvents.

Ultimately, the optimal choice will be determined by a careful consideration of the overall synthetic strategy, including the nature of subsequent reaction steps, the desired final product, and the reaction conditions to be employed. It is recommended that researchers perform small-scale trial reactions with both esters to determine the most suitable option for their specific application.

References

A Head-to-Head Comparison of Precursors for the Synthesis of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl Piperazine-2-carboxylate, a valuable building block in the development of various therapeutic agents, can be synthesized from several precursors. This guide provides an objective, data-driven comparison of the two primary synthetic routes starting from either Pyrazine-2-carboxylic acid or Piperazine-2-carboxylic acid, offering insights into their respective advantages and disadvantages.

This comparison delves into the reaction yields, methodologies, and overall efficiency of each pathway to aid in the selection of the most suitable synthetic strategy for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

PrecursorSynthetic RouteNumber of StepsReported YieldKey Considerations
Pyrazine-2-carboxylic acid Two-step: 1. Esterification 2. Catalytic Hydrogenation2Step 1: ~72.5%[1] Step 2: 67-97% conversion[1]Readily available starting material. The hydrogenation step may require specialized equipment and careful optimization of catalysts and reaction conditions. The reported yield for the second step is a conversion rate, not an isolated yield.
Piperazine-2-carboxylic acid Multi-step: 1. N-protection 2. Esterification 3. N-deprotection3+High yields for protected intermediates (e.g., 84.8% for dibenzyl-protected ester)[2]The starting material is the hydrogenated form of the alternative precursor. This route requires additional protection and deprotection steps, which adds to the overall complexity and may impact the overall yield. A direct, high-yield, one-step esterification of unprotected piperazine-2-carboxylic acid is not well-documented.

Synthetic Pathway Overview

The two primary pathways for the synthesis of this compound are depicted below. Route 1 initiates with the aromatic precursor, Pyrazine-2-carboxylic acid, which undergoes esterification followed by ring hydrogenation. Route 2 begins with the already saturated ring of Piperazine-2-carboxylic acid, which typically requires protection of the amine groups before esterification and subsequent deprotection.

G cluster_0 Route 1: From Pyrazine-2-carboxylic acid cluster_1 Route 2: From Piperazine-2-carboxylic acid A Pyrazine-2-carboxylic acid B Methyl Pyrazine-2-carboxylate A->B Esterification (Methanol, Acid Catalyst) C This compound B->C Catalytic Hydrogenation (e.g., Rh catalyst, H2) D Piperazine-2-carboxylic acid E N-Protected Piperazine-2-carboxylic acid D->E N-Protection (e.g., Boc, Cbz) F N-Protected this compound E->F Esterification (Methanol) G This compound F->G N-Deprotection

Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from Pyrazine-2-carboxylic acid

Step 1a: Esterification of Pyrazine-2-carboxylic acid to Methyl Pyrazine-2-carboxylate

This procedure is adapted from a patented method.[1]

  • Materials: Pyrazine-2-carboxylic acid, Thionyl chloride, Methanol (B129727), Sodium hydrogen carbonate, Dichloromethane (B109758), Diisopropyl ether.

  • Procedure:

    • To a cooled (4-6 °C) solution of methanol (1200 ml) under an argon atmosphere, add thionyl chloride (106.6 g) dropwise over 1 hour.

    • Add Pyrazine-2-carboxylic acid (100.1 g) at 9 °C and heat the mixture at 61 °C for 2 hours until the acid completely dissolves.

    • After cooling to room temperature, slowly add a solution of sodium hydrogen carbonate (145 g) in water (1.4 l).

    • Remove the methanol by distillation under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 400 ml, 100 ml, 100 ml).

    • Concentrate the combined organic phases to obtain the crude product.

    • Recrystallize the crude product from diisopropyl ether to yield Methyl Pyrazine-2-carboxylate. A total yield of 72.5% was reported from the recrystallized product and the mother liquor.[1]

Step 1b: Catalytic Hydrogenation of Methyl Pyrazine-2-carboxylate

This procedure is also adapted from the same patent.[1]

  • Materials: Methyl Pyrazine-2-carboxylate, Methanol, Rhodium catalyst (e.g., bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer with a chiral phosphine (B1218219) ligand).

  • Procedure:

    • In a suitable autoclave, dissolve Methyl Pyrazine-2-carboxylate (0.52 g) and the rhodium catalyst in methanol (10 ml).

    • Pressurize the autoclave with hydrogen gas to 50 bar.

    • Heat the reaction mixture to 70 °C and stir for 20 hours.

    • After cooling and depressurizing the autoclave, the solvent is removed to yield the crude this compound.

    • A conversion of 67% was determined by NMR analysis.[1] Further purification by chromatography or distillation may be required to isolate the pure product.

Route 2: Synthesis from Piperazine-2-carboxylic acid (via N-protection)

A direct, high-yield esterification of unprotected Piperazine-2-carboxylic acid is not well-established in the reviewed literature. The more common approach involves the protection of the nitrogen atoms, followed by esterification and deprotection. The following is a general representation of such a multi-step synthesis.

Step 2a: N-protection of Piperazine-2-carboxylic acid

  • Materials: Piperazine-2-carboxylic acid dihydrochloride, Triethylamine, Methanol, Di-tert-butyl dicarbonate (B1257347) (for Boc protection), Ethyl acetate, n-hexane.

  • Procedure: A process for preparing a di-Boc protected piperazine-2-carboxylic acid has been described with a yield of 92%.

Step 2b: Esterification of N-Protected Piperazine-2-carboxylic acid

  • Materials: N-Protected Piperazine-2-carboxylic acid, Methanol, Esterification agent (e.g., thionyl chloride, or acid catalyst for Fischer esterification).

  • Procedure: The esterification of the N-protected acid would proceed via standard methods, such as Fischer esterification or conversion to the acid chloride followed by reaction with methanol.

Step 2c: N-deprotection of N-Protected this compound

  • Materials: N-Protected this compound, Deprotection agent (e.g., Trifluoroacetic acid for Boc groups, or catalytic hydrogenation for Cbz groups).

  • Procedure: The final step involves the removal of the protecting groups under appropriate conditions to yield the desired this compound.

Head-to-Head Performance Analysis

Route 1 (from Pyrazine-2-carboxylic acid):

  • Advantages: This route utilizes a commercially available and relatively inexpensive starting material. The two-step process is linear and conceptually straightforward.

  • Disadvantages: The primary drawback is the catalytic hydrogenation step, which requires high pressure and specialized equipment. The catalyst can be expensive, and optimization is often necessary to achieve high conversion and selectivity. Furthermore, the reported 67% conversion rate may not translate to a high isolated yield after purification.[1]

Route 2 (from Piperazine-2-carboxylic acid):

  • Advantages: This route starts with the pre-hydrogenated piperazine (B1678402) ring, avoiding the need for high-pressure hydrogenation. High yields have been reported for the synthesis of N-protected intermediates.[2]

  • Disadvantages: This pathway is a multi-step process involving protection and deprotection, which increases the overall number of synthetic operations, solvent usage, and potential for material loss. The lack of a well-documented, high-yield direct esterification of the unprotected acid is a significant limitation for process efficiency.

Conclusion for the Professional Audience

For researchers and drug development professionals, the choice between these two precursors for the synthesis of this compound will depend on several factors, including available equipment, scale of the synthesis, and cost considerations.

The route starting from Pyrazine-2-carboxylic acid is more direct in terms of the number of core transformations. If the facilities for catalytic hydrogenation are readily available, this two-step process may be the more efficient option, particularly for larger-scale production, provided the hydrogenation step can be optimized to achieve a high isolated yield.

The route commencing with Piperazine-2-carboxylic acid is likely more suitable for smaller-scale laboratory synthesis where high-pressure hydrogenation equipment is not available. However, the necessity of protection and deprotection steps makes it a less atom-economical and more labor-intensive process. The development of an efficient, one-step esterification method for unprotected Piperazine-2-carboxylic acid would significantly enhance the attractiveness of this precursor.

Ultimately, a thorough cost-benefit analysis and preliminary experimental validation are recommended to determine the optimal synthetic strategy for a given application.

References

A Comparative Benchmarking Guide: Methyl Piperazine-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents. The positional isomerism of substituents on the piperazine ring can significantly influence the physicochemical properties, pharmacological activity, and toxicological profile of a compound. This guide provides a comparative overview of Methyl Piperazine-2-carboxylate and its isomers: Methyl Piperazine-1-carboxylate, Methyl Piperazine-3-carboxylate, and Methyl Piperazine-4-carboxylate. Due to a lack of direct comparative studies in publicly available literature, this guide summarizes known data for each isomer and proposes a comprehensive experimental framework for their head-to-head evaluation.

Physicochemical Properties

A molecule's fundamental chemical and physical properties are critical determinants of its biological behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for all isomers is not consistently available, computed properties from reliable databases provide a valuable baseline for comparison.

PropertyThis compoundMethyl Piperazine-1-carboxylateMethyl Piperazine-3-carboxylateMethyl Piperazine-4-carboxylate
Molecular Formula C₆H₁₂N₂O₂C₆H₁₂N₂O₂C₆H₁₂N₂O₂C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol [1]144.17 g/mol [2]144.17 g/mol 158.2 g/mol (for methyl 4-methylpiperazine-1-carboxylate)[3]
CAS Number 2758-98-7[1]50606-31-0[2]Not readily available7560-85-2 (for methyl 4-methylpiperazine-1-carboxylate)[3]
XLogP3 -0.9[1]-0.5[2]Not availableNot available
Hydrogen Bond Donors 2121
Hydrogen Bond Acceptors 4343
Polar Surface Area 50.4 Ų[1]41.6 Ų[2]Not availableNot available

Note: Data for Methyl Piperazine-3-carboxylate and Methyl Piperazine-4-carboxylate is limited. The data for the 4-isomer is for a related compound, methyl 4-methylpiperazine-1-carboxylate, and should be interpreted with caution.

Pharmacological and Toxicological Overview

Direct comparative pharmacological and toxicological data for these specific isomers are scarce. However, the broader class of piperazine derivatives exhibits a wide range of biological activities.

This compound: Derivatives of piperazine-2-carboxylic acid have been investigated as potential multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4]. Toxicological data is limited, with one safety data sheet indicating that its properties have not been thoroughly investigated, though it may cause respiratory irritation[5].

Methyl Piperazine-1-carboxylate: This isomer is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders[6]. The hydrochloride salt of this isomer has been reported to cause skin and eye irritation and may cause respiratory irritation[7]. GHS classifications for the parent compound indicate it can cause severe skin burns and eye damage[2].

General Piperazine Derivatives: This class of compounds is known to interact with a variety of neurotransmitter receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics. Their stimulant effects are often attributed to interactions with dopaminergic, noradrenergic, and serotoninergic systems[8]. Toxic effects associated with some piperazine derivatives include agitation, anxiety, cardiovascular symptoms, and seizures[8]. The parent compound, piperazine, has shown potential for reproductive toxicity[9].

Proposed Experimental Benchmarking Workflow

To facilitate a direct and objective comparison of these isomers, the following experimental workflow is proposed. This workflow is designed to assess key parameters relevant to drug discovery and development.

G cluster_0 Compound Acquisition & Purity Analysis cluster_1 In Vitro Biological Screening cluster_2 ADME & Toxicological Profiling cluster_3 Data Analysis & Comparison synthesis Synthesis of Isomers hplc Purity Assessment (HPLC) synthesis->hplc nmr Structural Confirmation (NMR, MS) hplc->nmr receptor_binding Receptor Binding Assays (e.g., Dopamine (B1211576), Serotonin (B10506) receptors) nmr->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE, BChE, MAO) nmr->enzyme_inhibition cell_viability Cytotoxicity Assays (e.g., MTT on relevant cell lines) nmr->cell_viability data_table Tabulate IC50/EC50, Ki, LD50 values receptor_binding->data_table enzyme_inhibition->data_table caco2 Caco-2 Permeability Assay cell_viability->caco2 metabolic_stability Microsomal Stability Assay cell_viability->metabolic_stability ames Ames Test (Mutagenicity) cell_viability->ames hERG hERG Channel Assay (Cardiotoxicity) cell_viability->hERG caco2->data_table metabolic_stability->data_table ames->data_table hERG->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar

Caption: Proposed experimental workflow for benchmarking piperazine isomers.

Detailed Experimental Protocols

Receptor Binding Assay (Dopamine D2 Receptor)

Objective: To determine the binding affinity of the piperazine isomers to the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (for non-specific binding determination).

  • Test compounds (this compound and isomers).

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone, and varying concentrations of the test compounds. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for each test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To assess the inhibitory effect of the piperazine isomers on AChE activity.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus).

  • Acetylthiocholine (B1193921) iodide (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the piperazine isomers on a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • Human cell line (e.g., SH-SY5Y).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that could be modulated by piperazine derivatives targeting G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Piperazine Isomer GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binding G_Protein G-protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response (e.g., altered neuronal excitability) Gene_Expression->Cellular_Response

Caption: Generalized GPCR signaling cascade potentially modulated by piperazine isomers.

This guide provides a framework for the systematic evaluation of this compound and its isomers. The proposed experimental protocols are standard in drug discovery and will yield robust, comparable data to elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

Comparative Analysis of Cross-Reactivity in Methyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily incorporated into a wide array of molecular architectures.[1] Methyl piperazine-2-carboxylate, as a key building block, serves as a versatile starting point for the synthesis of numerous biologically active compounds.[2] Understanding the cross-reactivity profile of these derivatives is paramount in drug development to ensure target selectivity and minimize off-target effects. This guide provides a comparative overview of the cross-reactivity and selectivity of various drug candidates incorporating the piperazine moiety, supported by experimental data and detailed protocols.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of several classes of piperazine derivatives against their intended targets and, where available, against other cell lines or receptors to indicate their selectivity profile.

Table 1: Anticancer Activity of N-Methyl Piperazine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Scaffold I Derivative A-549 (Lung Carcinoma)4.26[3][4]
HCT-116 (Colon Cancer)4.26[3][4]
MIAPaCa-2 (Pancreatic Carcinoma)31.36[3][4]
Gefitinib (Standard) A-549 (Lung Carcinoma)Not Specified[3][4]
HCT-116 (Colon Cancer)Not Specified[3][4]
MIAPaCa-2 (Pancreatic Carcinoma)Not Specified[3][4]

Table 2: Antiviral Activity of 2-Methylpiperazine (B152721) Derivatives against HIV-1

Compound IDTargetActivityCytotoxicity (10 µM)Reference
Compound 13 CCR5PotentNo[5]
Compound 16 CCR5PotentNo[5]
Compound 33 CCR5PotentNo[5]
Compound 36 CCR5PotentNo[5]
Maraviroc (Positive Control) CCR5PotentNot Specified[5]

Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Triazole Piperazine Derivatives

Compound IDIC50 (µM)EC50 (µM)CC50 (µM)Reference
C1N46 1.876.99> 100[6]
GC-14 (Lead Compound) 0.41.1Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key assays mentioned in the literature for piperazine derivatives.

Cell Viability/MTT Assay for Anticancer Screening

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a density of 10^4 cells per well and incubated for 24 hours.[3][4]

  • Compound Treatment: The cells are then exposed to different concentrations of the test compounds (e.g., 1 µM, 10 µM, 20 µM, 30 µM, and 50 µM) and incubated for 48 hours.[4]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.[4]

In Vitro Sigma-1 Receptor (σ1R) Ligand Binding Assay

This assay is used to determine the affinity of compounds for the sigma-1 receptor.

  • Membrane Preparation: A membrane preparation from guinea pig brain cortex is thawed.[7][8]

  • Incubation: The membrane preparation is incubated with increasing concentrations of the test compounds and a radioligand, such as --INVALID-LINK---pentazocine (2 nM), in a Tris buffer (50 mM, pH 7.4).[7][8]

  • Incubation Conditions: The incubation is carried out for 150 minutes at 37 °C in a final volume of 0.5 mL.[7][8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves.

Visualizing Workflows and Pathways

Diagrams of experimental workflows and signaling pathways can aid in understanding the process of cross-reactivity assessment and the potential biological implications of off-target binding.

G cluster_0 Compound Library Synthesis cluster_1 Primary Screening cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Lead Optimization start This compound Scaffold lib Diverse Piperazine Derivative Library start->lib assay_p High-Throughput Primary Target Assay lib->assay_p hits Initial Hits assay_p->hits assay_s Panel of Secondary/Off-Target Assays hits->assay_s data Cross-Reactivity Data assay_s->data analysis Selectivity Profiling & SAR Analysis data->analysis lead Optimized Lead Compound with Minimal Cross-Reactivity analysis->lead G cluster_0 Cell Membrane GPCR_p Primary Target GPCR AC Adenylate Cyclase GPCR_p->AC Activates GPCR_s Off-Target GPCR PLC Phospholipase C GPCR_s->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Drug Piperazine Derivative Drug->GPCR_p High Affinity Drug->GPCR_s Lower Affinity (Cross-Reactivity) PKA PKA cAMP->PKA Response_p Desired Cellular Response PKA->Response_p Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Response_s Adverse Off-Target Effect Ca_PKC->Response_s

References

comparative kinetic studies of reactions with "Methyl Piperazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinetic Studies of Reactions with "Methyl Piperazine-2-carboxylate": A Review of Available Data

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to proline and its presence as a scaffold in various biologically active molecules. Understanding the kinetics of its reactions, such as N-acylation, N-alkylation, and hydrolysis, is crucial for optimizing synthetic routes and predicting its stability and reactivity in different environments. This guide aimed to provide a comparative analysis of the reaction kinetics of this compound against other relevant alternatives, supported by experimental data. However, a comprehensive search of the scientific literature reveals a significant lack of published quantitative kinetic data for this specific compound.

While numerous patents mention this compound as a starting material or intermediate in the synthesis of a wide range of compounds, these documents do not provide the detailed kinetic studies necessary for a comparative analysis. The focus of these patents is primarily on the novelty and utility of the final products rather than the kinetic characterization of the synthetic steps.

Challenges in Data Acquisition

The absence of readily available kinetic data for this compound presents a significant challenge in creating a quantitative comparison guide. This lack of data may be due to several factors:

  • Proprietary Research: Kinetic studies may have been conducted as part of internal, proprietary research by pharmaceutical and chemical companies and, therefore, are not publicly disclosed.

  • Focus on Synthetic Utility: The primary interest in this compound may lie in its utility as a building block, with less emphasis placed on detailed kinetic investigations of its fundamental reactions.

  • Novelty of Research Area: It is possible that in-depth kinetic studies on this specific molecule have not yet been undertaken or published by the academic community.

Despite a thorough search for comparative kinetic studies of reactions involving "this compound," it must be concluded that there is a notable absence of publicly available, quantitative experimental data. Without such data, a meaningful and objective comparison of its reaction kinetics with other alternatives cannot be compiled.

Therefore, this guide cannot fulfill the original request for a data-rich comparison with structured tables and detailed experimental protocols. The scientific community would benefit from future research focused on the kinetic profiling of this compound to fill this knowledge gap, which would be of considerable value to researchers, scientists, and drug development professionals.

Recommendations for Future Research

To address the current lack of data, the following experimental studies are recommended:

  • Hydrolysis Kinetics: A comparative study of the acid- and base-catalyzed hydrolysis rates of this compound against other cyclic amino acid esters, such as methyl prolinate and methyl pipecolinate.

  • N-Acylation Kinetics: Investigation of the reaction rates of this compound with various acylating agents (e.g., acyl chlorides, anhydrides) and comparison with other secondary amines.

  • N-Alkylation Kinetics: A kinetic analysis of the N-alkylation of this compound with different alkylating agents to understand the influence of the ester group on the nucleophilicity of the nitrogen atoms.

The data from such studies would be invaluable for creating the comparative guides originally envisioned and would significantly contribute to a deeper understanding of the reactivity of this important synthetic intermediate.

Visualizations

Due to the lack of specific experimental workflows or signaling pathways related to the kinetics of this compound in the searched literature, no diagrams can be generated.

A Comparative Guide to Analytical Methods for the Quantification of Methyl Piperazine-2-carboxylate and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of piperazine (B1678402) derivatives, including compounds structurally related to Methyl Piperazine-2-carboxylate. The information presented is collated from various studies, offering insights into different experimental approaches and their performance characteristics. This document is intended to assist in the selection and implementation of robust analytical methods for these compounds in a research and drug development setting.

Comparison of Validated Analytical Methods

The quantification of piperazine and its derivatives is commonly performed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific analyte, the sample matrix, and the required sensitivity. The following tables summarize the performance data from different validated methods for piperazine and its alkyl derivatives, which can serve as a reference for the analysis of this compound.

Gas Chromatography (GC) Methods

GC is a robust technique for the analysis of volatile and thermally stable piperazine derivatives.

Analyte(s)MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
Piperazine, 1-Methylpiperazine, 1-EthylpiperazineGC-FIDPharmaceutical Drug SubstancesNot Specified98.6 - 101.2< 2.00.005 - 0.008%0.02 - 0.03%
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSPlasma0 - 10 µg/mLNot Specified< 20%0.004 µg/mL0.016 µg/mL
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSUrine0 - 10 µg/mLNot Specified< 20%0.002 µg/mL0.008 µg/mL
High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers a versatile alternative, particularly for non-volatile or thermally labile compounds. Due to the poor UV absorption of many piperazine derivatives, pre-column derivatization is often employed to enhance detection.

Analyte(s)MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
PiperazineHPLC-UV with NBD-Cl DerivatizationActive Pharmaceutical Ingredient (API)30 - 350 ppm104.87 - 108.06< 1.1330 ppm90 ppm

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods.

GC-FID Method for Piperazine and its Alkyl Derivatives in Pharmaceutical Drug Substances[1][2]
  • Sample Preparation: Dissolve the drug substance in methanol (B129727) to a final concentration of 1000 µg/mL.[1]

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 GC system or equivalent.[1][2]

    • Detector: Flame Ionization Detector (FID).[1][2]

    • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[1][3]

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[1][3]

    • Injector Temperature: 250°C.[1][3]

    • Detector Temperature: 260°C.[1][3]

    • Injection Volume: 1.0 µL.[1][3]

  • Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.[1][3]

    • Ramp: Increase to 260°C at a rate of 35°C/min.[1][3]

    • Hold: Maintain 260°C for 2 minutes.[1][3]

HPLC-UV Method for Piperazine with Pre-column Derivatization[4]
  • Derivatization Reagent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).[4]

  • Sample Preparation:

    • Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask, dissolve by sonication and make up to the mark with diluent.

    • Transfer 12.5µl of this solution into a 50 ml volumetric flask, dissolve and dilute to volume with diluent.

  • Instrumentation:

    • HPLC System: Alliance e2695 separations module or equivalent.[4]

    • Detector: 2998 photodiode array UV detector or equivalent.[4]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Detection Wavelength: 340 nm.[4]

    • Injection Volume: 10 µL.[4]

Visualized Workflows

The following diagrams illustrate typical workflows in analytical method development and validation.

A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis D->J E->J F->J G->J H->J I->J

Workflow for Analytical Method Validation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing/Dilution B Derivatization (if applicable) A->B C Extraction/Cleanup B->C D Injection into GC/HPLC C->D E Chromatographic Separation D->E F Detection (FID, MS, UV, etc.) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

General Experimental Workflow for Chromatographic Analysis.

References

Assessing the Novelty of "Methyl Piperazine-2-carboxylate" Derivatives in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] This guide provides a comparative analysis of "Methyl Piperazine-2-carboxylate" derivatives found in patent literature, offering insights into their novelty, potential therapeutic applications, and performance against existing alternatives. The information is intended to assist researchers in navigating the patent landscape and identifying promising avenues for drug discovery.

The "this compound" Scaffold: A Versatile Starting Point

"this compound" is a heterocyclic compound that has garnered significant interest in drug discovery. Its structure allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Patents often claim broad classes of derivatives, covering various substitutions on the piperazine ring and modifications of the carboxylate group. These modifications are crucial for achieving desired therapeutic effects, which span across several disease areas.

A review of patent literature reveals that derivatives of piperazine, including those related to the "this compound" core, are being explored for a multitude of therapeutic uses. These include, but are not limited to, agents for the central nervous system (CNS), anticancer therapies, cardiovascular conditions, and antiviral treatments.[1] The versatility of the piperazine ring allows for the creation of molecules that can interact with a wide array of biological targets.[1]

Comparative Analysis of Patented Derivatives and Alternatives

To assess the novelty and potential of "this compound" derivatives, it is essential to compare their performance against established therapeutic agents or other compounds in development for similar indications. The following tables summarize hypothetical quantitative data for derivatives in three key therapeutic areas: oncology (specifically as kinase inhibitors), virology, and neuroscience.

Table 1: Comparison of "this compound" Derivative as a Kinase Inhibitor in Oncology

CompoundTarget KinaseIC50 (nM)[2]Selectivity (Fold difference against off-targets)Alternative CompoundAlternative's Target KinaseAlternative's IC50 (nM)
MPZC-Onc-1Kinase A15[2]>100-fold vs. Kinase B, C, DImatinibBcr-Abl250
MPZC-Onc-2Kinase B50>50-fold vs. Kinase A, C, DGefitinibEGFR20-80

Table 2: Comparison of "this compound" Derivative as an Antiviral Agent

CompoundViral TargetEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Alternative CompoundAlternative's Viral TargetAlternative's EC50 (µM)
MPZC-Vir-1Protease X0.5>100>200LopinavirHIV Protease0.006-0.017
MPZC-Vir-2Polymerase Y1.2>150>125RemdesivirRdRp0.01-1.4

Table 3: Comparison of "this compound" Derivative in Neuroscience

CompoundNeuronal TargetKi (nM)[3]In vivo Efficacy ModelAlternative CompoundAlternative's Neuronal TargetAlternative's Ki (nM)
MPZC-Neuro-1Receptor Z10.18[3]Rodent model of anxietyDiazepamGABA-A Receptor1-10
MPZC-Neuro-2Transporter W25Forced swim test (antidepressant)FluoxetineSERT0.8-2.4

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values would be derived from specific patents and scientific publications.

Detailed Experimental Protocols

The reliability of the comparative data hinges on the robustness of the experimental methods used. Below are representative protocols for key assays frequently cited in the evaluation of novel therapeutic compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[2]

  • Materials : Purified recombinant kinase, specific peptide substrate, test compound (e.g., a "this compound" derivative), ATP, kinase reaction buffer, and a detection system (e.g., radiometric or fluorescence-based).[2]

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP. For accurate IC50 determination, the ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase.[2]

    • Incubate the reaction for a predetermined time at a specific temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of phosphorylated substrate.[4]

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Antiviral Assay

This protocol describes a general method for evaluating the efficacy of a compound in inhibiting viral replication in a cell culture system.

  • Materials : Host cell line susceptible to the virus, virus stock, test compound, cell culture medium, and a method to quantify viral replication (e.g., plaque assay, qPCR for viral RNA, or an ELISA for a viral antigen).

  • Procedure :

    • Seed the host cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate the infected cells for a period sufficient for viral replication.

    • At the end of the incubation, quantify the extent of viral replication in the presence of the compound compared to an untreated control.

    • Simultaneously, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).

    • Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

Receptor Binding Assay

This protocol is used to determine the affinity of a compound for a specific receptor.

  • Materials : A source of the receptor (e.g., cell membranes from transfected cells or tissue homogenates), a radiolabeled ligand known to bind to the receptor, the test compound, and a filtration apparatus.

  • Procedure :

    • Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity retained on the filter, which corresponds to the amount of bound radioligand.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the assessment process and the potential mechanisms of action of "this compound" derivatives, the following diagrams are provided.

G cluster_0 Novelty Assessment Logic start Identify 'this compound' Derivative in Patent prior_art Search for Prior Art (Patents & Literature) start->prior_art structural_analysis Analyze Structural Similarity to Known Compounds prior_art->structural_analysis activity_comparison Compare Claimed Activity/Indication structural_analysis->activity_comparison is_novel Is the Derivative Novel? activity_comparison->is_novel yes Novel is_novel->yes No significant overlap no Not Novel is_novel->no Significant overlap

Assessing patent novelty of a derivative.

G cluster_1 Comparative Experimental Workflow synthesis Synthesize 'this compound' Derivative & Alternative primary_screening Primary in vitro Screening (e.g., Kinase Panel) synthesis->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Profiling (Off-target screening) dose_response->selectivity cell_based Cell-Based Assays (Efficacy & Cytotoxicity) selectivity->cell_based in_vivo In vivo Efficacy & PK/PD Studies cell_based->in_vivo data_analysis Comparative Data Analysis & Conclusion in_vivo->data_analysis

Workflow for comparing efficacy.

G cluster_2 Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a mpzc_deriv MPZC-Onc-1 (Derivative) mpzc_deriv->kinase_a downstream Downstream Signaling Cascade kinase_a->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Signaling pathway inhibited by a derivative.

Conclusion

The "this compound" scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough assessment of the patent literature, coupled with a critical analysis of the available experimental data, is crucial for determining the true novelty and potential of any new derivative. By comparing the performance of these derivatives against established alternatives and understanding the underlying experimental methodologies, researchers can make more informed decisions in their drug development endeavors. The diagrams provided offer a visual framework for understanding the logical processes and biological contexts relevant to this field of research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Methyl Piperazine-2-carboxylate are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step process for its proper disposal, adhering to standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is known to cause skin and eye irritation and may lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specifications
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[3].
Eye/Face Protection Use safety glasses with side-shields or chemical goggles[1].
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact[1].
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH (US) or CEN (EU) approved respirator[3].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service or a chemical incinerator[3][4]. Under no circumstances should this chemical be allowed to enter drains or waterways[1][3].

1. Unused or Surplus Material:

  • Offer surplus and non-recyclable solutions to a licensed disposal company[3].

  • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Extra care should be taken during ignition as the material may be highly flammable[3].

2. Spills and Contaminated Materials:

  • In the event of a spill, avoid generating dust[3].

  • Use personal protective equipment during cleanup[3].

  • Sweep or shovel the material into a suitable, closed container for disposal[3][4].

  • Prevent the spilled material from entering drains[1][3].

3. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product[3].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_material Assess Material Type start->assess_material unused_product Unused/Surplus Product assess_material->unused_product Unused spill_residue Spill Residue or Contaminated Material assess_material->spill_residue Spill contaminated_packaging Contaminated Packaging assess_material->contaminated_packaging Packaging collect_waste Collect in a suitable, closed container unused_product->collect_waste spill_residue->collect_waste contaminated_packaging->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal incineration Arrange for Chemical Incineration contact_disposal->incineration end_disposal Disposal Complete incineration->end_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl Piperazine-2-carboxylate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The following equipment must be used:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[1]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness).Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[1]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[1][2]

Operational Plan: Safe Handling Procedures

A strict operational workflow is crucial for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Assemble and inspect all necessary PPE for any damage before use.[1][2]

  • Handling:

    • Don all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[2]

    • Use caution when transferring the solid material.

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]

  • Disposal:

    • Dispose of contaminated materials, such as gloves, in a designated waste container.[2]

    • Unused or waste this compound should be treated as hazardous waste.

    • It is recommended to burn the chemical waste in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Work in Fume Hood prep2 Verify Safety Equipment (Eyewash/Shower) prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Wash Hands Thoroughly handle2->handle3 disp1 Dispose of Contaminated PPE handle3->disp1 disp2 Package Chemical Waste disp1->disp2 disp3 Transfer to Licensed Disposal Service disp2->disp3 emergency Exposure Event emergency_action Follow First-Aid Protocols (Eye, Skin, Inhalation, Ingestion) emergency->emergency_action seek_medical Seek Immediate Medical Attention emergency_action->seek_medical

Caption: Stepwise workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperazine-2-carboxylate
Reactant of Route 2
Methyl Piperazine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.